Epsilon-V1-2, Cys-conjugated
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H70N10O14S |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S,3R)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
DJJMCQPPZVGCNN-XRCSPKMESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Epsilon-V1-2, Cys-conjugated: A Specific Inhibitor of εPKC
This technical guide provides a comprehensive overview of Epsilon-V1-2, Cys-conjugated, a bioactive peptide designed for research and drug development applications. The document details its mechanism of action, physicochemical properties, relevant experimental protocols, and its role in modulating the Protein Kinase C epsilon (εPKC) signaling pathway.
Introduction
This compound, is a synthetic peptide that functions as a specific inhibitor of the epsilon isoform of Protein Kinase C (εPKC). The core peptide, Epsilon-V1-2, is derived from residues 14-21 of the C2 domain of εPKC.[1][2] A cysteine (Cys) residue is appended, typically at the C-terminus, to facilitate covalent conjugation to carrier proteins, surfaces, or functional moieties like fluorophores or therapeutic agents.[3][4][5] This conjugation capability significantly enhances its utility in a variety of experimental and preclinical applications.[6][]
The primary function of this peptide is to selectively disrupt the interaction between εPKC and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][3][4] This interference prevents the translocation of εPKC to its site of action, thereby inhibiting downstream signaling events such as the phosphorylation of key substrates like the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[3][5] Given the role of εPKC in critical cellular processes like proliferation, differentiation, and apoptosis, this compound, serves as a valuable tool for investigating these pathways and as a potential therapeutic lead.[1]
Core Concepts
εPKC is a member of the novel PKC subfamily, which are calcium-independent serine/threonine kinases. It plays a pivotal role in a multitude of cellular signaling networks that govern cell growth, migration, and survival.[8] Dysregulation of εPKC has been implicated in various diseases, including cancer and atherosclerosis, making it a significant target for therapeutic intervention.[8]
RACKs are intracellular anchoring proteins that bind to activated PKC isoforms and recruit them to specific subcellular locations, such as the plasma membrane or organelles. This localization is crucial for PKC to access and phosphorylate its specific substrates. RACK2 is the specific receptor for activated εPKC, and the εPKC-RACK2 interaction is a prerequisite for its biological activity.
Cysteine is a relatively rare amino acid with a highly reactive thiol side chain, making it an ideal target for site-specific chemical modification of peptides and proteins.[9][10][] This process, known as cysteine conjugation, allows for the covalent attachment of various molecules.[6][] Common chemistries involve the reaction of the cysteine thiol with maleimides, haloacetyls, or vinyl sulfones to form stable thioether bonds.[9][][12] The addition of a terminal cysteine to the Epsilon-V1-2 peptide enables its stable linkage to other molecules, thereby enhancing its functionality for specific applications like affinity purification, cellular imaging, or targeted drug delivery.[13][14]
Physicochemical Properties and Quantitative Data
The properties of the unconjugated Epsilon-V1-2 peptide are well-defined. The properties of the Cys-conjugated form are presented based on the addition of a single cysteine residue.
| Property | Epsilon-V1-2 | This compound |
| One-Letter Sequence | EAVSLKPT | EAVSLKPTC |
| Three-Letter Sequence | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH |
| Molecular Formula | C₃₇H₆₅N₉O₁₃ | C₄₀H₇₀N₁₀O₁₄S |
| Molecular Weight | 844.0 g/mol [1] | ~947.1 g/mol |
| CAS Registry Number | 182683-50-7[1] | Not Available |
| Purity (by HPLC) | Typically >95% | Typically >95% |
| Solubility | Soluble in water | Soluble in water |
| Storage Conditions | -20 ± 5 °C[1] | -20 ± 5 °C |
Mechanism of Action and Signaling Pathway
Epsilon-V1-2 acts as a competitive inhibitor of the εPKC-RACK2 interaction. By mimicking the binding site on εPKC for RACK2, the peptide occupies the receptor, preventing the translocation and anchoring of the native εPKC enzyme. This sequestration inhibits the entire downstream signaling cascade that is dependent on εPKC activity.
Caption: εPKC signaling pathway and inhibition by Epsilon-V1-2.
Experimental Protocols
The following sections provide representative protocols for the synthesis, conjugation, and functional validation of this compound.
This protocol describes the synthesis via standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Cys(Trt)-OH) to the resin using a coupling agent like HBTU/HATU and a base such as DIEA in DMF. Allow the reaction to proceed for 2 hours. Confirm completion with a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (T, P, K, L, S, V, A, E), using appropriately protected Fmoc-amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC. Lyophilize the pure fractions for storage.
This protocol describes the conjugation of the purified peptide to a maleimide-activated carrier protein.
-
Prepare Peptide Solution: Dissolve the lyophilized Epsilon-V1-2-Cys peptide in a conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.0-7.4, containing EDTA to prevent disulfide bond formation between peptides).
-
Prepare Carrier Protein: Dissolve a maleimide-activated carrier protein (e.g., BSA-maleimide) in the same conjugation buffer.
-
Conjugation Reaction: Mix the peptide and the activated carrier protein at a desired molar ratio (e.g., 10:1 peptide to protein). Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like β-mercaptoethanol or free cysteine.
-
Purification of Conjugate: Remove excess unconjugated peptide and quenching reagents by dialysis against PBS or by using size-exclusion chromatography (SEC).
-
Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the increase in the molecular weight of the carrier protein. Quantify the conjugation efficiency using spectrophotometry or other relevant methods.
Caption: General workflow for synthesis and characterization.
This protocol outlines a method to quantify the inhibitory effect of the peptide on εPKC kinase activity.
-
Reaction Components: Prepare a reaction mixture in a kinase buffer containing recombinant active εPKC, a specific peptide substrate (e.g., a fluorescently labeled peptide derived from MARCKS), and ATP (spiked with γ-³²P-ATP for radiometric detection, or using ATPγS for non-radioactive methods).
-
Inhibitor Preparation: Prepare serial dilutions of the this compound peptide in the kinase buffer.
-
Assay Procedure:
-
Add the εPKC enzyme to microplate wells.
-
Add the different concentrations of the inhibitor peptide (and a vehicle control).
-
Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection and Analysis:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unreacted γ-³²P-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (e.g., ADP-Glo™): Measure the amount of ADP produced as a proxy for kinase activity using a luminescence-based assay.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Applications in Research and Drug Development
-
Pathway Elucidation: As a specific inhibitor, this peptide is crucial for dissecting the precise role of εPKC in complex signaling cascades in various cell types.
-
Target Validation: It can be used in cellular and animal models to validate εPKC as a therapeutic target for diseases like cancer, cardiac hypertrophy, and neuropathic pain.
-
Assay Development: A biotin- or dye-conjugated version can be used to develop high-throughput screening assays to find small molecule inhibitors of the εPKC-RACK2 interaction.
-
Therapeutic Potential: While peptides themselves can have poor pharmacokinetic profiles, the Cys-conjugation allows for modification (e.g., PEGylation) to improve stability and in vivo half-life, opening avenues for therapeutic development.[][15]
Conclusion
This compound, is a highly specific and versatile chemical probe for the study of εPKC signaling. Its well-defined mechanism of action—the disruption of the εPKC-RACK2 protein-protein interaction—combined with the flexibility afforded by cysteine conjugation, makes it an indispensable tool for researchers in cell biology, pharmacology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for its effective application in the laboratory.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 5. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Myeloid Protein Kinase C – Epsilon as a Novel Atheroprotective Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 10. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 15. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Epsilon-V1-2, Cys-Conjugated: An In-Depth Technical Guide to its Mechanism of Action in εPKC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Epsilon-V1-2 peptide, a selective inhibitor of epsilon Protein Kinase C (εPKC). It details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its role within key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the εPKC isoenzyme.
Core Mechanism of Action: Targeting the εPKC-RACK2 Interaction
Epsilon-V1-2 is a synthetic peptide derived from residues 14-21 of the V1 region of εPKC.[1][2] Its primary mechanism of action is the selective inhibition of εPKC translocation.[1] Unlike catalytic inhibitors that target the ATP-binding site, Epsilon-V1-2 acts as a protein-protein interaction inhibitor. It specifically disrupts the binding of activated εPKC to its anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][3] This interaction is crucial for targeting activated εPKC to specific subcellular locations where its substrates are located. By preventing this translocation, Epsilon-V1-2 effectively and selectively inhibits εPKC-mediated downstream signaling.
The Cys-conjugated variant of Epsilon-V1-2 includes a cysteine residue at the C-terminus.[3] This addition facilitates the covalent attachment of the peptide to carrier proteins or surfaces, a common strategy for developing assays, creating targeted delivery systems, or immobilizing the peptide for biochemical studies.
Quantitative Data
The inhibitory potency of Epsilon-V1-2 has been quantified, providing key data for its application in research and drug development.
| Inhibitor | Target Interaction | Assay Type | IC50 | Reference |
| EAVSLKPT (Epsilon-V1-2) | PKCε / RACK2 | ELISA-based in vitro binding assay | 1.02 µM | [4] |
| Thienoquinoline Compound 8 | PKCε / RACK2 | In vitro binding assay | 5.9 µM | [5] |
| Thienoquinoline Compound 8 | Elk-1 Phosphorylation (downstream of PKCε) | HeLa Cells | 11.2 µM | [5] |
Signaling Pathways Involving εPKC
εPKC is a key signaling node in a multitude of cellular processes. Its dysregulation is implicated in various pathologies, including cancer and cardiac conditions.
εPKC Signaling in Cancer
In many solid tumors, εPKC is overexpressed and contributes to cancer development and progression by promoting cell survival, migration, invasion, and metastasis.[6] It has also been linked to the epithelial-to-mesenchymal transition (EMT) and cancer stem cell functions.[6]
Caption: εPKC signaling pathway in cancer progression.
εPKC Signaling in Cardiac Hypertrophy
εPKC plays a complex role in the heart. While it has been implicated in the signaling cascades leading to cardiac hypertrophy, some studies suggest it may be involved in adaptive, rather than maladaptive, hypertrophic responses.[7]
Caption: Role of εPKC in cardiac hypertrophy signaling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of Epsilon-V1-2's activity.
εPKC-RACK2 Interaction Assay (ELISA-based)
This assay quantifies the direct interaction between εPKC and RACK2 and the inhibitory effect of Epsilon-V1-2.
Principle: Recombinant εPKC is immobilized on a high-binding microplate. Biotinylated RACK2 is then added, and its binding is detected using a streptavidin-conjugated reporter enzyme.
Protocol Outline:
-
Coating: Coat a 96-well high-binding plate with recombinant εPKC overnight at 4°C.
-
Washing: Wash the plate to remove unbound protein.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Incubation: Add varying concentrations of Epsilon-V1-2 or a vehicle control, followed by the addition of biotinylated RACK2. Incubate to allow for binding.
-
Washing: Wash the plate to remove unbound RACK2.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with an appropriate stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition at each concentration of Epsilon-V1-2 and determine the IC50 value.
Caption: Workflow for an ELISA-based εPKC-RACK2 interaction assay.
MARCKS Phosphorylation Assay
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-known substrate of εPKC.[8] Measuring its phosphorylation provides a downstream readout of εPKC activity.
Principle: Cells are treated with a PKC activator in the presence or absence of Epsilon-V1-2. Cell lysates are then analyzed for phosphorylated MARCKS (pMARCKS) levels, typically by Western blotting.
Protocol Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., cardiomyocytes) and treat with a PKC activator (e.g., phorbol ester) with and without pre-incubation with Epsilon-V1-2.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pMARCKS.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MARCKS or GAPDH).
Cys-Conjugation of Epsilon-V1-2
The terminal cysteine of Cys-conjugated Epsilon-V1-2 allows for its attachment to other molecules, such as a carrier protein (e.g., BSA) for immunization or a fluorescent dye for imaging. A common method involves the use of a maleimide-based crosslinker.
Principle: A bifunctional crosslinker containing an NHS ester and a maleimide group is used. The NHS ester reacts with primary amines on the carrier protein, and the maleimide group then reacts with the thiol group of the cysteine on Epsilon-V1-2.
Protocol Outline (for conjugation to a carrier protein):
-
Carrier Protein Activation: React the carrier protein (e.g., BSA) with a maleimide-containing crosslinker (e.g., SMCC) to introduce maleimide groups.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using dialysis or a desalting column.
-
Peptide Conjugation: Mix the activated carrier protein with the Cys-conjugated Epsilon-V1-2 peptide. The maleimide groups will react with the cysteine's thiol group to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups with a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
-
Purification: Purify the conjugate to remove unconjugated peptide and other reagents.
Caption: General workflow for Cys-conjugation of Epsilon-V1-2 to a carrier protein.
Conclusion
Epsilon-V1-2 is a valuable research tool for the selective inhibition of εPKC. Its mechanism of action, centered on the disruption of the εPKC-RACK2 interaction, offers a specific means to probe the function of this kinase isoenzyme in various cellular contexts. The availability of a Cys-conjugated form further expands its utility in a range of experimental applications. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize Epsilon-V1-2 in their studies of εPKC signaling in health and disease.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [anaspec.com]
- 3. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 4. Thienoquinolines as Novel Disruptors of the PKCε/RACK2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienoquinolines as novel disruptors of the PKCε/RACK2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multifunctional Protein Kinase C-ε in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase Cepsilon-dependent MARCKS phosphorylation in neonatal and adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Epsilon-V1-2 Peptide: A Technical Guide to its Structure, Sequence, and Inhibition of εPKC Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epsilon-V1-2 (εV1-2) peptide is a highly selective inhibitor of the epsilon isoform of Protein Kinase C (εPKC). Derived from the V1 region of εPKC itself, this peptide acts as a competitive inhibitor, disrupting the crucial interaction between εPKC and its anchoring protein, Receptor for Activated C-Kinase (εRACK). This interference with protein-protein interaction effectively prevents the translocation of εPKC to its site of action, thereby inhibiting its downstream signaling cascade, including the phosphorylation of key substrates like the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of the εV1-2 peptide, along with detailed experimental protocols and a visualization of its role in the εPKC signaling pathway.
Structure and Sequence of the Epsilon-V1-2 Peptide
The Epsilon-V1-2 peptide is a short, synthetic peptide whose sequence is derived from the V1 domain of εPKC. This domain is critical for the binding of εPKC to its specific anchoring protein, εRACK. Two common variants of the peptide are in use, a standard form and a Cysteine-conjugated version for specific experimental applications.
Table 1: Physicochemical Properties of Epsilon-V1-2 Peptides
| Property | Epsilon-V1-2 | Epsilon-V1-2, Cys-conjugated |
| One-Letter Code | EAVSLKPT | EAVSLKPTC |
| Three-Letter Code | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH |
| Molecular Formula | C37H65N9O13 | C40H70N10O14S |
| Molecular Weight | 844.0 g/mol [1] | 947.1 g/mol |
Mechanism of Action: Inhibition of εPKC Translocation and Downstream Signaling
The primary mechanism of action of the Epsilon-V1-2 peptide is the competitive inhibition of the εPKC-εRACK interaction. Upon cellular stimulation, εPKC translocates from the cytosol to specific cellular compartments, a process mediated by its binding to εRACK. The Epsilon-V1-2 peptide, by mimicking the binding site on εPKC, occupies the corresponding binding pocket on εRACK, thus preventing the translocation and activation of the native εPKC enzyme.
This inhibition of translocation has a direct impact on the downstream signaling events mediated by εPKC. One of the most well-characterized downstream substrates of εPKC is the MARCKS protein. Phosphorylation of MARCKS by activated εPKC leads to its dissociation from the plasma membrane and subsequent cellular responses. Epsilon-V1-2, by preventing εPKC activation, effectively inhibits the phosphorylation of MARCKS.
Quantitative Data
While specific IC50 values for the Epsilon-V1-2 peptide can vary depending on the cell type and experimental conditions, published studies have demonstrated its efficacy at micromolar concentrations for in vitro assays and at mg/kg doses for in vivo studies.
Table 2: Reported Effective Concentrations and Doses of Epsilon-V1-2
| Application | Concentration/Dose | Organism/Cell Type | Reference |
| In vitro εPKC Translocation Inhibition | 1 µM | Not specified | N/A |
| In vivo Inhibition of Chronic Inflammation | 20 mg/kg/day | Murine cardiac transplantation model[2] | [Koyanagi et al., 2007][2] |
Note: Further dose-response studies are recommended to determine the optimal concentration for specific experimental systems.
Experimental Protocols
In Vitro εPKC Translocation Inhibition Assay (Immunofluorescence)
This protocol describes a method to visualize the inhibition of εPKC translocation by the Epsilon-V1-2 peptide using immunofluorescence microscopy.
Materials:
-
Cells expressing εPKC (e.g., HEK293, COS-7, or primary cells)
-
Cell culture medium and supplements
-
Epsilon-V1-2 peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against εPKC
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of Epsilon-V1-2 peptide (e.g., 1 µM) for 1-2 hours. Include a vehicle control (e.g., sterile water or buffer).
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes to induce εPKC translocation. Include an unstimulated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against εPKC diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the subcellular localization of εPKC using a fluorescence microscope. In unstimulated or Epsilon-V1-2-treated stimulated cells, εPKC should exhibit a diffuse cytoplasmic and/or perinuclear localization. In stimulated cells without the inhibitor, a significant portion of εPKC will have translocated to the plasma membrane.
In Vitro MARCKS Phosphorylation Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of the Epsilon-V1-2 peptide on εPKC-mediated MARCKS phosphorylation via Western blotting.
Materials:
-
Recombinant active εPKC enzyme
-
Recombinant MARCKS protein or a suitable peptide substrate
-
Epsilon-V1-2 peptide
-
Kinase buffer (containing ATP and MgCl2)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for phosphorylated MARCKS (pMARCKS)
-
Primary antibody for total MARCKS (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Set up kinase reactions in microcentrifuge tubes. For each reaction, include:
-
Recombinant active εPKC
-
Recombinant MARCKS protein
-
Kinase buffer
-
-
To test the inhibitor, pre-incubate the εPKC enzyme with varying concentrations of the Epsilon-V1-2 peptide for 10-15 minutes at room temperature before adding the MARCKS substrate. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMARCKS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a Western blot imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.
-
Quantify the band intensities to determine the extent of inhibition.
Conclusion
The Epsilon-V1-2 peptide is a valuable research tool for the specific inhibition of εPKC. Its well-defined sequence and mechanism of action make it a powerful reagent for dissecting the roles of εPKC in various cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Epsilon-V1-2 in their specific systems of interest. Further characterization of its quantitative inhibitory properties and its application in diverse experimental models will continue to enhance our understanding of εPKC signaling in health and disease.
References
The Role of Cysteine Conjugation in Epsilon-V1-2 Peptide Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epsilon-V1-2 peptide, a derivative of the C2 domain of protein kinase C epsilon (εPKC), serves as a highly specific inhibitor of this particular isozyme. Its function is predicated on the disruption of the interaction between εPKC and its anchoring protein, the receptor for activated C kinase (εRACK), thereby preventing the translocation of εPKC to the cell membrane and subsequent downstream signaling events. The strategic addition of a cysteine residue at the C-terminus of the Epsilon-V1-2 peptide provides a versatile tool for conjugation to carrier molecules, enhancing its utility in a variety of research and potential therapeutic applications. This technical guide provides an in-depth overview of the Epsilon-V1-2 peptide, the critical role of its cysteine conjugation, and detailed experimental protocols for its synthesis, conjugation, and functional characterization.
Introduction to Epsilon-V1-2 Peptide
The Epsilon-V1-2 peptide is a short amino acid sequence, H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT), derived from residues 14-21 of the C2 domain of εPKC.[1][2] This region is critical for the binding of εPKC to its specific receptor, εRACK. By competitively inhibiting this interaction, the Epsilon-V1-2 peptide effectively and selectively blocks the function of the εPKC isozyme.[3][4] The cysteine-conjugated version of this peptide has the sequence H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH (EAVSLKPTC).[5][6]
The primary mechanism of action of the Epsilon-V1-2 peptide is the inhibition of εPKC translocation.[3][4] In its inactive state, εPKC resides in the cytosol. Upon activation by signaling molecules such as diacylglycerol (DAG), it translocates to the plasma membrane where it binds to εRACK. This translocation is a prerequisite for εPKC to phosphorylate its downstream targets, a key one being the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[5][6] The Epsilon-V1-2 peptide, by mimicking the binding site on εPKC, prevents its association with εRACK, thus keeping the kinase in the cytosol and functionally inactive.
The Significance of Cysteine Conjugation
The addition of a C-terminal cysteine residue to the Epsilon-V1-2 peptide is a deliberate modification to facilitate its conjugation to larger molecules, known as carrier proteins.[5][6] This bioconjugation serves several important purposes in research and drug development:
-
Enhanced Immunogenicity: For the production of specific antibodies against the Epsilon-V1-2 peptide, it is often necessary to conjugate it to a larger, more immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7] The peptide alone is generally too small to elicit a robust immune response.
-
Improved Stability and Half-life: Peptides are often susceptible to rapid degradation by proteases in biological systems. Conjugation to a larger carrier protein can protect the peptide from enzymatic cleavage, thereby increasing its stability and circulating half-life.
-
Enhanced Cellular Uptake: Certain carrier molecules, such as the TAT peptide derived from the HIV-1 trans-activator of transcription, are known as cell-penetrating peptides (CPPs).[8][9] Conjugating Epsilon-V1-2 to a CPP can facilitate its delivery into cells, which is crucial for its function as an intracellular inhibitor.
-
Targeted Delivery: In more advanced applications, the cysteine residue can be used to attach the peptide to targeting moieties, such as antibodies or nanoparticles, to direct it to specific tissues or cell types.
The thiol group (-SH) of the cysteine residue is highly reactive and provides a specific site for covalent linkage with various crosslinking reagents, ensuring a defined orientation of the peptide on the carrier molecule.
Quantitative Data Summary
| Experimental System | Concentration of Epsilon-V1-2 | Observed Effect | Reference |
| Pancreatic β-cells | 1 μM | Inhibition of glucose-induced insulin response | [4] |
| Rat Cardiomyocytes | 1 μM | Prevention of oleic acid-induced gap junction disassembly | [4] |
| Murine Cardiac Transplantation Model | 20 mg/kg/day | Reduction of macrophage and T-cell infiltration and parenchymal fibrosis | [4] |
Note: The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of an inhibitor.[10] For the Epsilon-V1-2 peptide, this would typically involve an in vitro kinase assay with recombinant εPKC and a suitable substrate. By measuring the kinase activity at various concentrations of the peptide, an IC50 value can be calculated, representing the concentration of the peptide required to inhibit 50% of the εPKC activity. Similarly, binding affinity (Kd) to εRACK could be determined using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Signaling Pathway and Experimental Workflows
Epsilon-V1-2 Peptide Mechanism of Action
Caption: Mechanism of Epsilon-V1-2 peptide inhibition of the εPKC signaling pathway.
Experimental Workflow for Functional Analysis
Caption: General experimental workflow for studying Epsilon-V1-2 peptide function.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Epsilon-V1-2-Cys
This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-amino acids (Glu, Ala, Val, Ser, Leu, Lys, Pro, Thr) with appropriate side-chain protection
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the next Fmoc-amino acid (Fmoc-Thr(tBu)-OH) using DIC and Oxyma Pure as coupling reagents in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each subsequent amino acid in the sequence (Pro, Lys(Boc), Leu, Ser(tBu), Val, Ala, Glu(OtBu)).
-
After the final coupling, remove the N-terminal Fmoc group (step 2).
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups by incubating with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Cysteine Conjugation to a Carrier Protein (e.g., BSA)
This protocol utilizes the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[1][2][11]
Materials:
-
Purified Epsilon-V1-2-Cys peptide
-
Bovine Serum Albumin (BSA)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
PD-10 desalting column
Procedure:
-
Dissolve 10 mg of BSA in 2 ml of PBS.
-
Dissolve 1 mg of MBS in 100 µl of DMF.
-
Add the MBS solution to the BSA solution while gently stirring.
-
Incubate for 30 minutes at room temperature to activate the BSA.
-
Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with PBS.
-
Dissolve 2 mg of Epsilon-V1-2-Cys peptide in 1 ml of PBS.
-
Immediately mix the activated BSA with the peptide solution.
-
Incubate for 3 hours at room temperature with gentle stirring.
-
The resulting conjugate can be dialyzed against PBS to remove any unreacted peptide.
-
Determine the protein concentration and conjugation efficiency.
εPKC Translocation Assay by Immunofluorescence
Materials:
-
Cells of interest cultured on glass coverslips
-
Epsilon-V1-2 peptide (or its conjugate)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against εPKC
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Pre-treat cells with the Epsilon-V1-2 peptide at the desired concentration for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for 15-30 minutes to induce εPKC translocation. Include a negative control (no PMA) and a positive control (PMA without peptide).
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-εPKC antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the subcellular localization of εPKC using a fluorescence microscope. In untreated, stimulated cells, εPKC will translocate to the plasma membrane. In peptide-treated cells, εPKC should remain in the cytosol.
MARCKS Phosphorylation Assay by Western Blot
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated MARCKS (pMARCKS) and total MARCKS
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells treated as described in the translocation assay (section 5.3) using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMARCKS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to normalize for protein loading.
-
A decrease in the pMARCKS/total MARCKS ratio in the presence of the Epsilon-V1-2 peptide would indicate successful inhibition of εPKC activity.
Conclusion
The Epsilon-V1-2 peptide is a valuable research tool for the specific inhibition of εPKC. The incorporation of a C-terminal cysteine residue significantly broadens its applicability by enabling straightforward conjugation to a variety of carrier molecules. This technical guide provides a comprehensive overview of the peptide's function and the importance of cysteine conjugation, along with detailed protocols for its synthesis, conjugation, and functional validation. While quantitative data on its inhibitory potency remains to be fully elucidated in publicly accessible literature, the provided methodologies offer a clear path for researchers to characterize this and similar peptide-based inhibitors in their own experimental systems.
References
- 1. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Carrier Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pacificimmunology.com [pacificimmunology.com]
- 8. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
Epsilon-V1-2: A Technical Guide to a Selective PKCε Inhibitor as a Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-V1-2 is a highly selective peptide inhibitor of protein kinase C epsilon (PKCε), a key enzyme implicated in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and cardiac function.[1][2][3] Derived from the V1 region of PKCε, this peptide acts as a powerful research tool by competitively inhibiting the translocation of PKCε to its anchoring protein, the Receptor for Activated C-Kinase (RACK2), thereby preventing its downstream signaling.[1][3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key applications of Epsilon-V1-2, with a focus on its use in studying cardiac hypertrophy, apoptosis, and inflammation. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate its effective use in the laboratory.
Introduction: Discovery and Development
The development of isozyme-specific inhibitors for the protein kinase C (PKC) family has been a significant challenge due to the high degree of homology in their catalytic domains. The discovery of Epsilon-V1-2 emerged from research focused on the unique protein-protein interactions that govern the function of individual PKC isozymes.[6] It was identified that the binding of activated PKC isozymes to their specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs), is crucial for their substrate specificity.
Epsilon-V1-2 is a synthetic peptide corresponding to amino acids 14-21 of the V1 region of PKCε.[1][5] This region was identified as the binding site for RACK2. By mimicking this binding domain, the Epsilon-V1-2 peptide acts as a competitive inhibitor, preventing the translocation of endogenous PKCε to its site of action.[4][5] This targeted approach provides a high degree of selectivity for PKCε over other PKC isoforms, making Epsilon-V1-2 an invaluable tool for dissecting the specific roles of this kinase in complex signaling networks.
Mechanism of Action
The primary mechanism of action of Epsilon-V1-2 is the inhibition of PKCε translocation. Upon cellular stimulation, PKCε is activated and translocates from the cytosol to specific subcellular compartments, such as the plasma membrane, mitochondria, and nucleus, where its substrates are located. This translocation is mediated by the binding of the V1 domain of PKCε to its specific anchoring protein, RACK2.
Epsilon-V1-2, with its identical amino acid sequence to the RACK2 binding site on PKCε, competitively binds to RACK2, thereby preventing the association of activated PKCε with its anchoring protein. This blockade of translocation effectively sequesters PKCε in the cytosol, inhibiting its ability to phosphorylate its target substrates and initiate downstream signaling cascades.
Key Research Applications and Experimental Data
Epsilon-V1-2 has been instrumental in elucidating the role of PKCε in various physiological and pathological processes, particularly in the cardiovascular system.
Cardiac Hypertrophy and Heart Failure
Studies have shown that PKCε plays a complex role in cardiac hypertrophy and the transition to heart failure. The use of Epsilon-V1-2 has been crucial in dissecting these roles. In a rat model of hypertension-induced heart failure, sustained treatment with Epsilon-V1-2 was found to prolong survival, reduce hypertrophy and fibrosis, and improve cardiac function.
| Parameter | Control Group | Epsilon-V1-2 Treated Group | Reference |
| Survival Rate | Decreased over time | Significantly higher | [6] |
| Cardiac Hypertrophy | Increased heart weight/body weight ratio | Reduced ratio | [6] |
| Myocardial Fibrosis | Extensive collagen deposition | Significantly reduced fibrosis | [6] |
| Inflammatory Cell Infiltration | High levels of macrophages and T-cells | Reduced infiltration | [6] |
Apoptosis in Cardiac Myocytes
PKCε has been shown to modulate apoptosis in adult rat ventricular myocytes following β-adrenergic stimulation. The use of Epsilon-V1-2 demonstrated that inhibition of PKCε translocation has a protective, anti-apoptotic effect. This effect was shown to be mediated through the enhancement of extracellular signal-regulated kinase (ERK) activity.[7]
| Condition | % Apoptotic Cells (TUNEL Assay) | Reference |
| Control | Baseline | |
| Isoproterenol (ISO) | 49.0 ± 2.4% | |
| ISO + Epsilon-V1-2 | 18.2 ± 3.8% | |
| ISO + δV1-1 (control peptide) | 39.8 ± 7.8% |
Chronic Inflammation in Cardiac Transplantation
In a murine cardiac transplantation model, sustained inhibition of PKCε with Epsilon-V1-2, beginning after transplantation, was shown to suppress the chronic inflammatory response and improve graft survival.[8]
| Parameter | Control (TAT peptide) | Epsilon-V1-2 Treated | Reference |
| Graft Beating Score | Declined over 4 weeks | Significantly improved | [8] |
| Macrophage Infiltration | High | Significantly reduced | [8] |
| T-cell Infiltration | High | Significantly reduced | [8] |
| Parenchymal Fibrosis | Extensive | Decreased | [8] |
| TGF-β Levels | Elevated | Almost abolished | [8] |
| MCP-1 Levels | Elevated | Almost abolished | [8] |
Experimental Protocols
The following are generalized protocols for key experiments utilizing Epsilon-V1-2, based on methodologies from published research. Researchers should optimize these protocols for their specific experimental systems.
In Vivo Administration in a Murine Cardiac Transplantation Model
This protocol is adapted from a study investigating the effects of Epsilon-V1-2 on chronic inflammation in a murine heterotopic cardiac transplantation model.[8]
Objective: To deliver Epsilon-V1-2 continuously to mice following cardiac transplantation.
Materials:
-
Epsilon-V1-2 peptide
-
TAT carrier peptide (for cell penetration)
-
Osmotic pumps (e.g., Alzet)
-
Sterile saline
-
Surgical instruments for implantation
Procedure:
-
Prepare the Epsilon-V1-2 solution by dissolving the peptide, conjugated to a TAT carrier peptide (e.g., TAT(47-57)-Epsilon-V1-2), in sterile saline to the desired concentration. A typical dosage is 20 mg/kg/day.[8]
-
Fill the osmotic pumps with the Epsilon-V1-2 solution or a control solution (TAT carrier peptide alone) according to the manufacturer's instructions.
-
Three days post-cardiac transplantation, anesthetize the recipient mice.
-
Implant the filled osmotic pump subcutaneously in the dorsal region of the mouse.
-
Suture the incision and monitor the animal for recovery.
-
The osmotic pump will deliver the peptide continuously for the specified duration (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the animals and harvest the cardiac grafts for analysis.
Western Blot Analysis of PKCε Translocation
This protocol provides a general framework for assessing the inhibitory effect of Epsilon-V1-2 on PKCε translocation from the cytosolic to the membrane fraction.
Objective: To quantify the amount of PKCε in cytosolic and membrane fractions of cells treated with or without Epsilon-V1-2.
Materials:
-
Cultured cells (e.g., adult rat ventricular myocytes)
-
Epsilon-V1-2 peptide
-
Stimulating agent (e.g., isoproterenol)
-
Cell lysis buffer (for fractionation)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PKCε
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Pre-incubate cells with Epsilon-V1-2 at the desired concentration (e.g., 1 µM) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., isoproterenol) for the desired time to induce PKCε translocation.
-
-
Cell Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a fractionation buffer and protocol that separates cytosolic and membrane fractions. This typically involves differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions for each sample.
-
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PKCε.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PKCε in the cytosolic and membrane fractions for each condition.
-
Compare the ratio of membrane to cytosolic PKCε to determine the extent of translocation and its inhibition by Epsilon-V1-2.
-
Signaling Pathways Modulated by Epsilon-V1-2
Epsilon-V1-2, by specifically inhibiting PKCε, allows for the detailed investigation of signaling pathways in which this kinase is a key component.
β-Adrenergic Receptor-Mediated Apoptosis Pathway
In cardiac myocytes, β-adrenergic stimulation can lead to apoptosis. PKCε is a crucial mediator in this pathway. Its activation, downstream of the β-adrenergic receptor, promotes apoptosis by inhibiting the pro-survival ERK signaling pathway. Epsilon-V1-2 blocks this pro-apoptotic signal by preventing PKCε activation and thereby allowing for enhanced ERK activity.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein kinase C in heart failure: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
Epsilon-V1-2 Inhibitor: A Deep Dive into Modulated Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Epsilon-V1-2 inhibitor, a selective peptide inhibitor of Protein Kinase C epsilon (PKCε). It details the molecular interactions, modulated signaling pathways, and functional consequences of inhibiting this key enzyme. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of the Epsilon-V1-2 inhibitor's mechanism of action and its potential therapeutic applications.
Introduction to Epsilon-V1-2 and its Target: PKCε
The Epsilon-V1-2 inhibitor is a synthetic peptide with the sequence H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT).[1] It is derived from the V1 region of PKCε and functions as a highly specific inhibitor by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C-Kinase 2 (RACK2).[1] PKCε, a member of the novel PKC subfamily, is a crucial signaling molecule involved in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, migration, and inflammation. Its activity is tightly regulated by diacylglycerol (DAG) and its localization to specific subcellular compartments, which is mediated by RACKs. By preventing the binding of PKCε to RACK2, the Epsilon-V1-2 inhibitor effectively blocks the translocation of PKCε to its sites of action, thereby inhibiting its downstream signaling cascades.
Quantitative Data on Epsilon-V1-2 Inhibition
The inhibitory potency of targeting the PKCε-RACK2 interaction has been quantified in various studies. The following table summarizes the available data on the Epsilon-V1-2 peptide and other small molecule inhibitors that target the same protein-protein interaction.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| Epsilon-V1-2 (EAVSLKPT) | In vitro binding assay | PKCε/RACK2 interaction | 1.02 µM | [2] |
| Compound 8 (Thienoquinoline) | In vitro binding assay | PKCε/RACK2 interaction | 5.9 µM | [2] |
| Compound 8 (Thienoquinoline) | Cellular assay (Elk-1 phosphorylation) | PKCε signaling | 11.2 µM | [2] |
Core Signaling Pathways Modulated by Epsilon-V1-2
Inhibition of the PKCε-RACK2 interaction by Epsilon-V1-2 has been shown to modulate several key signaling pathways. The following sections detail these pathways and provide visual representations of the molecular interactions.
Inhibition of the PKCε-RACK2 Interaction
The primary mechanism of action of the Epsilon-V1-2 inhibitor is the competitive disruption of the binding between the V1 region of PKCε and its receptor, RACK2. This prevents the translocation of activated PKCε to specific cellular locations, thereby inhibiting its function.
Modulation of the ERK Signaling Pathway
PKCε is a known activator of the Extracellular signal-Regulated Kinase (ERK) pathway, which plays a central role in cell proliferation and survival. By inhibiting PKCε, the Epsilon-V1-2 inhibitor can attenuate the activation of the downstream components of this cascade, including Raf, MEK, and ERK.
Regulation of the Akt Signaling Pathway
The Akt signaling pathway is another critical regulator of cell survival and metabolism. PKCε can influence Akt activity through complex, context-dependent mechanisms. Inhibition of PKCε with Epsilon-V1-2 can therefore modulate Akt signaling and its downstream effects on cell survival.
Involvement in TNF-α Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can induce both pro-inflammatory and apoptotic responses. PKCε has been implicated in the modulation of TNF-α signaling, particularly through the activation of the NF-κB pathway, which typically promotes cell survival. By inhibiting PKCε, Epsilon-V1-2 can potentially sensitize cells to TNF-α-induced apoptosis.
Regulation of CYP11B2 Gene Expression
PKCε has been shown to inhibit the expression of the CYP11B2 gene, which encodes for aldosterone synthase. This regulation occurs through the ERK1/2 signaling pathway and the transcription factor JunB.[3][4] Inhibition of PKCε by Epsilon-V1-2 would therefore be expected to relieve this inhibition and potentially increase CYP11B2 expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of the Epsilon-V1-2 inhibitor.
Co-Immunoprecipitation (Co-IP) for PKCε-RACK2 Interaction
This protocol is designed to verify the interaction between PKCε and RACK2 and to assess the disruptive effect of the Epsilon-V1-2 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PKCε antibody
-
Anti-RACK2 antibody
-
Protein A/G magnetic beads
-
Epsilon-V1-2 inhibitor peptide
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed PKCε and RACK2 in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PKCε antibody overnight at 4°C. For the inhibition experiment, pre-incubate the lysate with the Epsilon-V1-2 inhibitor for 1 hour before adding the antibody.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer and neutralize the eluate.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-RACK2 and anti-PKCε antibodies to detect the co-immunoprecipitated proteins.
Western Blotting for Phospho-ERK and Phospho-Akt
This protocol details the detection of phosphorylated ERK and Akt as a measure of pathway activation following treatment with the Epsilon-V1-2 inhibitor.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with appropriate stimuli in the presence or absence of the Epsilon-V1-2 inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2, phospho-Akt, total-Akt, and the loading control to ensure equal protein loading and to determine the relative phosphorylation levels.
Cell Migration Assay (Transwell Assay)
This protocol is used to assess the effect of the Epsilon-V1-2 inhibitor on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium with and without serum or chemoattractant
-
Epsilon-V1-2 inhibitor
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them overnight.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., serum) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium with or without the Epsilon-V1-2 inhibitor and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
The Epsilon-V1-2 inhibitor is a valuable research tool for elucidating the diverse roles of PKCε in cellular signaling. Its high specificity in disrupting the PKCε-RACK2 interaction allows for the targeted investigation of PKCε-dependent pathways. This guide has provided a comprehensive overview of the key biological pathways modulated by this inhibitor, including the ERK and Akt pathways, TNF-α signaling, and the regulation of gene expression. The detailed experimental protocols and visual diagrams serve as a resource for researchers aiming to utilize the Epsilon-V1-2 inhibitor in their studies. Further investigation into the effects of this inhibitor in various physiological and pathological contexts will continue to expand our understanding of PKCε and may pave the way for the development of novel therapeutic strategies.
References
- 1. Regulation of CYP11B2 gene expression by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the control of the hCYP11B2 gene expressing cytochrome P450 aldosterone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Epsilon-V1-2 Peptide: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epsilon-V1-2 peptide is a highly specific and selective inhibitor of the epsilon isoform of Protein Kinase C (PKCε).[1][2][3] Derived from residues 14-21 of the C2 domain of PKCε, this peptide serves as a powerful tool for investigating the physiological and pathological roles of PKCε-mediated signaling pathways.[3] PKCε is implicated in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and cardiac function.[3][4][5] The dysregulation of PKCε activity has been linked to various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target specificity and selectivity of the Epsilon-V1-2 peptide, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental validation.
Mechanism of Action: Selective Disruption of the PKCε-RACK2 Interaction
The inhibitory action of the Epsilon-V1-2 peptide is predicated on its ability to selectively disrupt the protein-protein interaction between PKCε and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[2][3] Upon cellular stimulation, PKC isozymes translocate to specific subcellular compartments, a process mediated by their interaction with respective RACKs. This translocation is a prerequisite for their activation and subsequent phosphorylation of downstream substrates.
The Epsilon-V1-2 peptide mimics the binding site on PKCε for RACK2, thereby competitively inhibiting this crucial interaction. This disruption prevents the translocation of PKCε to its site of action, effectively and selectively attenuating its downstream signaling cascade.[2]
Below is a diagram illustrating the inhibitory mechanism of the Epsilon-V1-2 peptide.
Target Specificity and Selectivity Data
The defining characteristic of the Epsilon-V1-2 peptide is its high selectivity for PKCε over other PKC isoforms. While specific IC50 or Ki values for the Epsilon-V1-2 peptide are not consistently reported across publicly available literature, its selectivity has been demonstrated through functional assays that measure the inhibition of translocation of different PKC isozymes. Studies have consistently shown that the Epsilon-V1-2 peptide effectively inhibits the translocation of PKCε without significantly affecting the translocation of other isoforms such as PKCα, PKCβ, and PKCδ at similar concentrations.[1][5]
| Target | Method of Action | Effect of Epsilon-V1-2 | Selectivity Profile | Reference |
| PKCε | Inhibition of translocation to RACK2 | Potent Inhibition | Primary Target | [1][2][5] |
| PKCα | Inhibition of translocation | No significant inhibition | Selective against | [5] |
| PKCβ | Inhibition of translocation | No significant inhibition | Selective against | [1] |
| PKCδ | Inhibition of translocation | No significant inhibition | Selective against | [1][5] |
Note: The lack of standardized quantitative binding affinity data in the public domain highlights the reliance on cell-based functional assays to determine the selectivity of translocation inhibitors like the Epsilon-V1-2 peptide.
Experimental Protocols
To facilitate the investigation of the Epsilon-V1-2 peptide's effects, this section provides detailed methodologies for key experiments.
PKCε Translocation Inhibition Assay (Immunofluorescence)
This protocol describes a method to visually assess the inhibition of PKCε translocation from the cytosol to the plasma membrane upon stimulation.
Workflow Diagram:
Materials:
-
Cells expressing PKCε (e.g., HEK293, Cardiomyocytes)
-
Glass coverslips
-
Cell culture medium
-
Epsilon-V1-2 peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PKCε
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Pre-incubate the cells with the desired concentration of Epsilon-V1-2 peptide (or a vehicle control) in serum-free medium for 1-2 hours.
-
Stimulation: Add a PKC activator (e.g., 100 nM PMA) to the medium and incubate for 15-30 minutes at 37°C.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-PKCε primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of PKCε by quantifying the fluorescence intensity in the cytoplasm versus the plasma membrane.
Co-Immunoprecipitation of PKCε and RACK2
This protocol is designed to demonstrate that the Epsilon-V1-2 peptide disrupts the interaction between PKCε and RACK2.
Workflow Diagram:
Materials:
-
Cells co-expressing PKCε and RACK2
-
Epsilon-V1-2 peptide
-
PKC activator (e.g., PMA)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Primary antibodies: anti-PKCε and anti-RACK2
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting apparatus
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Epsilon-V1-2 or a vehicle control, followed by stimulation with a PKC activator. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-PKCε or anti-RACK2 antibody overnight at 4°C with gentle rotation. Add protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting and Detection: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against both PKCε and RACK2. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Analysis: A decrease in the amount of co-precipitated RACK2 in the PKCε immunoprecipitation (and vice versa) in the Epsilon-V1-2 treated sample compared to the control indicates disruption of the interaction.
Conclusion
The Epsilon-V1-2 peptide is a valuable research tool for the specific and selective inhibition of PKCε. Its mechanism of action, centered on the disruption of the PKCε-RACK2 interaction, provides a targeted approach to dissecting the complex signaling networks governed by this particular PKC isoform. The experimental protocols provided in this guide offer a framework for researchers to validate the on-target effects of the Epsilon-V1-2 peptide and to explore its potential in various cellular and disease models. Further quantitative characterization of its binding affinity across all PKC isoforms would be beneficial for a more complete understanding of its selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]
- 5. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Applications of Epsilon-V1-2, Cys-conjugated: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2, Cys-conjugated, is a highly selective peptide inhibitor of Protein Kinase C epsilon (PKCε), a key enzyme implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and signal transduction.[1][2] This technical guide provides an in-depth overview of the preliminary research applications of this valuable tool, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates. The addition of a C-terminal cysteine residue allows for conjugation to carrier proteins, enhancing its utility in various experimental setups.[3]
Core Mechanism of Action: Inhibition of PKCε Translocation
Epsilon-V1-2 is a peptide derived from residues 14-21 of the V1 region of PKCε.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between PKCε and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][2] Under basal conditions, PKCε is localized in the cytoplasm. Upon activation by upstream signals, such as diacylglycerol (DAG), PKCε translocates to specific cellular compartments, such as the plasma membrane, where it can phosphorylate its downstream targets. This translocation is mediated by its binding to RACK2. Epsilon-V1-2 competitively inhibits this interaction, thereby preventing the translocation of PKCε and effectively blocking its downstream signaling cascades.[3] Notably, Epsilon-V1-2 is highly selective for PKCε and does not significantly inhibit the translocation of other PKC isoforms like α, β, and δ.[4]
Data Presentation: Quantitative Effects of Epsilon-V1-2
The following tables summarize quantitative data from various studies utilizing Epsilon-V1-2 to investigate PKCε function.
| In Vitro Applications | Concentration | Cell Type/System | Observed Effect | Reference |
| Inhibition of Oleic Acid-Induced Connexin 43 (Cx43) Ser368 Phosphorylation | 1 µM | Cardiomyocytes | Significant inhibition of phosphorylation and prevention of gap junction disassembly. | [4] |
| Attenuation of Isoproterenol-Induced Apoptosis | Not Specified | Adult Rat Ventricular Myocytes | Significantly blocked PKCε translocation and attenuated apoptosis. | [1] |
| Reduction of Insulin Response to Glucose | Not Specified | Pancreatic β-cells | Inhibited translocation of PKCε and reduced insulin response. | [4] |
| In Vivo Applications | Dosage | Animal Model | Observed Effect | Reference |
| Suppression of Chronic Inflammation in Cardiac Transplantation | 20 mg/kg/day | Murine Heterotopic Transplantation Model | Significantly improved beating score, reduced macrophage and T-cell infiltration, and decreased pro-fibrotic cytokines. | [4][5] |
Experimental Protocols
PKCε Translocation Assay
This protocol is a generalized procedure for assessing the inhibition of PKCε translocation using this compound.
Objective: To visualize and quantify the effect of Epsilon-V1-2 on the translocation of PKCε from the cytosol to the plasma membrane upon stimulation.
Materials:
-
Cells expressing endogenous or fluorescently-tagged PKCε (e.g., U2OS cells co-expressing PKCε-EGFP and a G-protein coupled receptor like the neurokinin-1 receptor).[5]
-
Cell culture medium and supplements.
-
This compound.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Phosphate Buffered Saline (PBS).
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against PKCε (if not using a tagged protein).
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI or Hoechst).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow for 18-24 hours.[5]
-
Pre-treatment with Inhibitor: Treat the cells with the desired concentration of this compound for a specified time (e.g., 1 hour) prior to stimulation.
-
Stimulation: Add a PKC activator (e.g., PMA) to the cell culture medium and incubate for the desired time to induce PKCε translocation (e.g., 30 minutes).
-
Fixation: Gently wash the cells with PBS and then fix with Fixing Solution for 20 minutes at room temperature.[5]
-
Permeabilization and Staining (if required): If using an antibody for detection, wash the cells with PBS and then permeabilize with Permeabilization Buffer. Subsequently, incubate with the primary antibody against PKCε followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI or Hoechst solution.[5]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the translocation by measuring the fluorescence intensity ratio between the plasma membrane and the cytosol in treated versus untreated cells.
Western Blot Analysis of MARCKS Phosphorylation
This protocol outlines the steps to determine the effect of Epsilon-V1-2 on the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major downstream substrate of PKCε.
Objective: To quantify the change in MARCKS phosphorylation at serine residues upon PKCε inhibition by Epsilon-V1-2.
Materials:
-
Cell line of interest.
-
This compound.
-
PKC activator (e.g., PMA).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against phospho-MARCKS.
-
Primary antibody against total MARCKS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-treat with this compound for a specified duration, followed by stimulation with a PKC activator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to normalize the data.
-
Quantify the band intensities to determine the relative change in MARCKS phosphorylation.
-
Signaling Pathways and Experimental Workflows
PKCε Signaling Pathway
The following diagram illustrates the canonical PKCε signaling pathway and the point of intervention for Epsilon-V1-2.
Caption: PKCε signaling pathway and inhibition by Epsilon-V1-2.
Experimental Workflow for Investigating PKCε Inhibition
The diagram below outlines a typical experimental workflow for studying the effects of Epsilon-V1-2.
Caption: General experimental workflow for studying Epsilon-V1-2 effects.
Conclusion
This compound, is a potent and selective tool for the investigation of PKCε-mediated signaling pathways. Its ability to specifically block the translocation of PKCε allows researchers to dissect the precise roles of this kinase in various physiological and pathological processes. The experimental protocols and workflows provided in this guide offer a framework for utilizing this inhibitor to generate robust and meaningful data. As research into the complexities of protein kinase signaling continues, tools like Epsilon-V1-2 will remain indispensable for advancing our understanding and developing novel therapeutic strategies.
References
- 1. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MARCKS phosphorylation is modulated by a peptide mimetic of MARCKS effector domain leading to increased radiation sensitivity in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Epsilon-V1-2 Peptide: A Technical Guide to its Role in Cell Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epsilon-V1-2 peptide, a synthetic molecule derived from the C2 domain of protein kinase C epsilon (εPKC), has emerged as a potent and selective inhibitor of this key signaling enzyme. By disrupting the crucial interaction between εPKC and its anchoring protein, the Receptor for Activated C-Kinase (RACK2), the Epsilon-V1-2 peptide provides a valuable tool for elucidating the intricate roles of εPKC in various cellular processes. This technical guide provides an in-depth overview of the Epsilon-V1-2 peptide, its mechanism of action, its effects on cell signaling cascades, and detailed experimental protocols for its application in research and drug development.
Introduction to Epsilon-V1-2 Peptide
The Epsilon-V1-2 peptide is a short amino acid sequence derived from residues 14-21 of the C2 domain of εPKC.[1][2][3] Its primary function is to act as a competitive inhibitor of the binding of εPKC to its specific anchoring protein, RACK2.[1][2][3] This targeted disruption prevents the translocation of εPKC to specific subcellular compartments, thereby inhibiting its activation and downstream signaling. The specificity of Epsilon-V1-2 for the ε isoform of PKC makes it a superior tool for studying the distinct functions of this kinase, which is implicated in diverse cellular pathways, including cell proliferation, differentiation, and apoptosis.[1][2][3]
Mechanism of Action: Disrupting the εPKC-RACK2 Interaction
The activity of protein kinase C isozymes is tightly regulated by their subcellular localization. Activation of εPKC requires its translocation from the cytoplasm to specific cellular compartments, a process mediated by its interaction with anchoring proteins known as RACKs. RACK2 is the specific binding partner for activated εPKC. The Epsilon-V1-2 peptide mimics the binding site on εPKC for RACK2, thereby competitively inhibiting this interaction. This prevents the localization of εPKC to its sites of action, effectively blocking its ability to phosphorylate downstream substrates.
Caption: Mechanism of Epsilon-V1-2 Peptide Inhibition.
Role in Cell Signaling Cascades
By selectively inhibiting εPKC, the Epsilon-V1-2 peptide has been instrumental in delineating the role of this kinase in a multitude of signaling pathways.
MAPK/ERK Pathway
εPKC is known to be an upstream regulator of the Raf-MEK-ERK signaling cascade. Inhibition of εPKC with the Epsilon-V1-2 peptide can lead to a reduction in ERK phosphorylation, thereby affecting cellular processes such as proliferation and differentiation.
Caption: Epsilon-V1-2 Inhibition of the MAPK/ERK Pathway.
Apoptosis
εPKC has a complex, often anti-apoptotic, role in cell survival. By inhibiting εPKC, the Epsilon-V1-2 peptide can sensitize cells to apoptotic stimuli. This occurs through the modulation of Bcl-2 family proteins and the caspase cascade.
Quantitative Data
The inhibitory activity of the Epsilon-V1-2 peptide is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 values can vary depending on the experimental conditions and cell type, studies have consistently demonstrated its potent and selective inhibition of εPKC.
| Parameter | Value | Assay Condition | Reference |
| Peptide Sequence | EAVSLKPT | One-letter code | [1] |
| Molecular Formula | C37H65N9O13 | [1] | |
| Molecular Weight | 844.0 g/mol | [1] |
Experimental Protocols
The following are generalized protocols for key experiments involving the Epsilon-V1-2 peptide. Researchers should optimize these protocols for their specific experimental systems.
In Vitro εPKC Inhibition Assay
This assay measures the ability of the Epsilon-V1-2 peptide to inhibit the phosphorylation of a specific substrate by purified εPKC.
Materials:
-
Recombinant human εPKC
-
Epsilon-V1-2 peptide
-
PKC substrate (e.g., MARCKS protein or a synthetic peptide)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase buffer
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the εPKC substrate, and varying concentrations of the Epsilon-V1-2 peptide.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.
Cellular εPKC Translocation Assay
This assay visualizes the effect of the Epsilon-V1-2 peptide on the subcellular localization of εPKC in response to an activator.
Materials:
-
Cultured cells expressing εPKC (endogenously or via transfection with a fluorescently tagged εPKC construct)
-
Epsilon-V1-2 peptide
-
PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Fluorescence microscope
-
Cell culture medium and supplements
Procedure:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Pre-incubate the cells with the Epsilon-V1-2 peptide at the desired concentration for a specified time.
-
Treat the cells with a PKC activator (e.g., PMA) to induce εPKC translocation.
-
Fix and permeabilize the cells.
-
If not using a fluorescently tagged εPKC, perform immunofluorescence staining with an anti-εPKC antibody.
-
Visualize the subcellular localization of εPKC using fluorescence microscopy.
-
Quantify the translocation by measuring the fluorescence intensity in different cellular compartments (e.g., cytoplasm vs. plasma membrane).
Caption: Workflow for εPKC Translocation Assay.
Conclusion
The Epsilon-V1-2 peptide is a powerful and specific tool for the investigation of εPKC-mediated signaling pathways. Its ability to selectively inhibit this kinase by disrupting its interaction with RACK2 has provided invaluable insights into the diverse cellular functions of εPKC. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the Epsilon-V1-2 peptide in their studies of cell signaling and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for Epsilon-V1-2, Cys-conjugated in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a highly specific peptide inhibitor of protein kinase C epsilon (PKCε).[1][2][3] Its inhibitory action is based on the disruption of the interaction between PKCε and its anchoring protein, Receptor for Activated C Kinase (RACK), thereby preventing PKCε translocation and the subsequent phosphorylation of its downstream targets, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[1][3][4] The cysteine residue conjugated to the C-terminus allows for potential disulfide bond formation, for example, with a carrier protein to facilitate cellular uptake or for immobilization in assays.[1][3][4]
PKCε is a member of the novel PKC subfamily and is implicated in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of PKCε signaling has been associated with various diseases, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for the utilization of Cys-conjugated Epsilon-V1-2 in cell culture to study and modulate PKCε signaling pathways.
Data Presentation
Table 1: Properties of Epsilon-V1-2, Cys-conjugated
| Property | Description |
| Target | Protein Kinase C epsilon (PKCε)[1][2] |
| Mechanism of Action | Inhibits PKCε by disrupting its interaction with the anchoring protein εRACK.[1][3][4] |
| Downstream Effect | Prevents PKCε translocation and phosphorylation of substrates like MARCKS.[1][4] |
| Conjugation | Cysteine residue at the C-terminus for potential S-S bond formation.[1][3][4] |
| Reported Biological Roles of Target | Cell proliferation, differentiation, apoptosis.[1][2] |
Table 2: Recommended Working Concentrations and Incubation Times
| Parameter | Recommendation | Rationale / Notes |
| Reconstitution Solvent | Dimethyl sulfoxide (DMSO) | Common solvent for peptides. Ensure final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.1%). |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare a high-concentration stock to minimize the volume of DMSO added to cell cultures. |
| Working Concentration Range | 1 - 10 µM | Based on typical concentrations for peptide inhibitors and reported use of a TAT-conjugated version of Epsilon-V1-2 at 1µM. Optimization may be required depending on the cell type and experimental conditions. |
| Incubation Time | 1 - 24 hours | Initial experiments can be performed with a 1-4 hour incubation. Longer times may be necessary depending on the biological question. A time-course experiment is recommended. |
| Positive Control (PKCε Activator) | Phorbol 12-myristate 13-acetate (PMA) | Treat cells with 10-100 nM PMA for 15-60 minutes to induce PKCε activation and MARCKS phosphorylation.[4][5][6] |
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (1 mM)
-
Centrifuge the vial of lyophilized peptide briefly to collect the powder at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO to achieve a 1 mM stock solution. For example, for 1 mg of peptide with a molecular weight of 1000 g/mol , add 1 mL of DMSO.
-
Vortex gently to dissolve the peptide completely.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
b. Cell Culture Medium
Use the appropriate complete cell culture medium for your cell line, supplemented with serum and antibiotics as required.
c. Lysis Buffer for Western Blotting
-
RIPA buffer (or similar)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (Crucial for pMARCKS detection)
d. Positive Control (PMA) Stock Solution (100 µM)
-
Dissolve PMA in DMSO to a stock concentration of 100 µM.
-
Aliquot and store at -20°C.
Cell Treatment Protocol
-
Plate cells at a suitable density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
The day of the experiment, replace the old medium with fresh, pre-warmed complete medium.
-
Prepare the working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Add the Epsilon-V1-2 working solutions to the respective wells. For the vehicle control, add the same volume of medium containing the equivalent concentration of DMSO.
-
Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
For the positive control: In a separate set of wells, treat cells with 10-100 nM PMA for 15-60 minutes prior to cell lysis.
Western Blotting for pMARCKS
-
After the incubation period, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (pMARCKS) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total MARCKS or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: PKCε Signaling and Inhibition by Epsilon-V1-2.
Caption: Workflow for Assessing Epsilon-V1-2 Activity.
References
- 1. Protein kinase Cepsilon mediates PMA-induced growth inhibition of low population density NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKC-dependent long-term effect of PMA on protein cell surface expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition by alpha and epsilonPKC pseudosubstrate sequences: a putative mechanism for preferential PKC activation in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules | springermedizin.de [springermedizin.de]
Application Notes and Protocols for In Vivo Administration of Epsilon-V1-2, Cys-conjugated
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo application of Epsilon-V1-2, Cys-conjugated, a specific peptide inhibitor of protein kinase C epsilon (PKCε). The protocols outlined below cover conjugation to a carrier protein, administration to animal models, and subsequent biodistribution, efficacy, and toxicology studies.
Introduction to this compound
Epsilon-V1-2 is a peptide inhibitor that specifically targets the ε isoform of Protein Kinase C (PKCε). PKCε is a crucial enzyme involved in various cellular signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, cardiac conditions, and neurological disorders. The C-terminal cysteine residue on Epsilon-V1-2 allows for its conjugation to a larger carrier protein. This conjugation is often essential for in vivo studies to enhance the peptide's stability, increase its half-life, and potentially improve its immunogenicity for antibody production, if desired.[1][2][3]
Part 1: Conjugation of this compound to a Carrier Protein
For in vivo applications, conjugating the Cys-tagged peptide to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) is a common strategy.[1][2][3] The following protocol describes a common method using a maleimide-based crosslinker.
Materials:
-
This compound peptide
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.0 and pH 7.4
-
Dialysis tubing (12,000 Da MWCO)
-
Centrifuge tubes
-
Stir plate and stir bars
Protocol for Conjugation:
-
Activation of Carrier Protein:
-
Dissolve 5 mg of BSA in 0.5 mL of PBS (pH 7.0).
-
Prepare a 10 mg/mL stock solution of MBS in DMF.
-
Slowly add 100 µL of the MBS stock solution to the BSA solution while stirring.
-
Continue stirring at room temperature for 30 minutes.
-
-
Purification of Activated Carrier:
-
Remove excess, unreacted MBS by dialysis against PBS (pH 7.4) for at least 2 hours at 4°C, with at least one buffer change.
-
-
Conjugation Reaction:
-
Dissolve 5 mg of this compound peptide in 100 µL of DMF.[4]
-
Add the dissolved peptide to the activated and purified BSA solution.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Final Purification:
-
Dialyze the conjugate solution against PBS (pH 7.4) to remove any unreacted peptide and DMF.
-
The final concentration of the conjugate should be determined using a protein assay (e.g., BCA assay).
-
Diagram of the Conjugation Workflow:
Caption: Workflow for conjugating this compound to BSA.
Part 2: In Vivo Administration and Experimental Protocols
The following protocols are designed for rodent models (mice or rats) and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Animal Models and General Considerations
-
Animal Species: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley) are commonly used. The choice of species and strain will depend on the disease model being investigated.
-
Housing and Care: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
Dosing and Administration
-
Dosage: A starting dose of 20 mg/kg/day of the Epsilon-V1-2 conjugate can be used, based on studies with a similar εPKC inhibitor peptide.[5] However, a dose-response study is highly recommended to determine the optimal therapeutic dose. This typically involves at least three dose levels (low, medium, high) and a vehicle control group.
-
Administration Route:
-
Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection: For intermittent dosing.
-
Continuous Infusion via Osmotic Pump: For sustained delivery, which was shown to be effective for an εPKC inhibitor.[5] This method can provide more stable plasma concentrations of the peptide conjugate.
-
Intravenous (i.v.) Injection: For rapid distribution.
-
Table 1: Recommended Dosing and Administration Parameters
| Parameter | Recommendation | Rationale |
| Animal Model | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Commonly used, well-characterized physiology. |
| Starting Dose | 20 mg/kg/day (of the peptide conjugate) | Based on a similar in vivo study with an εPKC inhibitor.[5] |
| Dose-Response Study | 3-4 dose levels (e.g., 5, 20, 50 mg/kg/day) + Vehicle | To determine the optimal therapeutic window. |
| Administration Route | Subcutaneous, Intraperitoneal, or Continuous Infusion | Choice depends on the desired pharmacokinetic profile. |
| Vehicle | Sterile PBS or Saline | Inert and safe for injection. |
Biodistribution Study
This study determines the tissue and organ distribution of the administered peptide conjugate.
Protocol:
-
Labeling: The Epsilon-V1-2 peptide or the conjugate can be labeled with a radioactive isotope (e.g., 125I) or a fluorescent tag for detection.
-
Administration: Administer a single dose of the labeled conjugate to a cohort of animals.
-
Tissue Collection: At various time points (e.g., 1, 4, 24, and 48 hours) post-administration, euthanize a subset of animals.
-
Organ Harvesting: Collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, brain, tumor if applicable).
-
Quantification:
-
For radiolabeled conjugates, measure the radioactivity in each tissue using a gamma counter.
-
For fluorescently labeled conjugates, tissue homogenates can be analyzed using a fluorescence plate reader, or tissues can be imaged directly.
-
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g).
Diagram of the Biodistribution Study Workflow:
Caption: General workflow for a biodistribution study.
Efficacy Study
The design of the efficacy study will depend on the therapeutic area of interest. The following is a general template for an oncology model.
Protocol (Xenograft Tumor Model):
-
Cell Culture: Culture a relevant cancer cell line that is known to be affected by PKCε signaling.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize animals into treatment groups (vehicle control, different doses of Epsilon-V1-2 conjugate, positive control).
-
Dosing: Administer the treatment as per the pre-determined schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.
-
Analysis:
-
Compare tumor growth curves between treatment groups.
-
Excise tumors at the end of the study for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Table 2: Example Efficacy Study Design (Oncology)
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., Nude, SCID) |
| Tumor Model | Subcutaneous xenograft of a relevant cancer cell line |
| Treatment Groups | Vehicle Control, Epsilon-V1-2 conjugate (low, mid, high dose), Positive Control |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, survival, biomarker modulation in tumor tissue |
Toxicology Study
A preliminary toxicology study is crucial to assess the safety profile of the Epsilon-V1-2 conjugate.
Protocol (Acute Toxicity):
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats).
-
Dose Groups: Include a vehicle control group and at least three dose levels of the conjugate, including a high dose that is a multiple of the anticipated therapeutic dose.
-
Administration: Administer a single dose via the intended clinical route.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for at least 14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
Table 3: Key Parameters for a Preliminary Toxicology Study
| Parameter | Assessment |
| Clinical Observations | Daily monitoring for signs of toxicity. |
| Body Weight | Measured at least twice weekly. |
| Hematology | Complete blood count (CBC). |
| Clinical Chemistry | Liver and kidney function tests. |
| Gross Necropsy | Macroscopic examination of organs and tissues. |
| Histopathology | Microscopic examination of major organs. |
Diagram of the PKCε Signaling Pathway Inhibition:
Caption: Inhibition of the PKCε signaling pathway by Epsilon-V1-2.
Conclusion
The successful in vivo application of this compound, requires a systematic approach, beginning with proper conjugation to a carrier protein, followed by well-designed animal studies. The protocols and data presentation formats provided here offer a framework for researchers to investigate the therapeutic potential of this PKCε inhibitor in various disease models. It is imperative that all animal experiments are conducted ethically and in accordance with institutional guidelines.
References
- 1. Peptide-Carrier Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
Techniques for Conjugating Epsilon-V1-2 to Carrier Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a peptide inhibitor of the epsilon isoform of Protein Kinase C (PKCε), derived from residues 14-21 of the C2 domain of PKCε.[1][2] Its ability to specifically interfere with the interaction between PKCε and its anchoring protein, RACK2, makes it a valuable tool in studying cellular signaling pathways involved in processes like cell proliferation, differentiation, and apoptosis.[1][2] For immunological applications, such as antibody production or the development of targeted therapeutics, it is often necessary to conjugate this relatively small peptide to a larger carrier protein to enhance its immunogenicity.[3][4][5] This document provides detailed application notes and experimental protocols for two primary methods of conjugating Epsilon-V1-2 to common carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
The native amino acid sequence of Epsilon-V1-2 is H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT).[1][2] This sequence presents two primary targets for conjugation: the primary amine on the side chain of the lysine residue and the N-terminal amine. Additionally, a commercially available version of Epsilon-V1-2 includes a C-terminal cysteine residue, specifically added to facilitate conjugation through its sulfhydryl group.
General Workflow for Epsilon-V1-2 Conjugation
The overall process for conjugating Epsilon-V1-2 to a carrier protein involves several key steps, from preparation of the reactants to purification and characterization of the final conjugate. The specific chemical strategy will depend on the functional groups available on the peptide and the desired linkage.
Caption: General workflow for the conjugation of Epsilon-V1-2 to a carrier protein.
Method 1: Cysteine-Based Conjugation via Thiol-Maleimide Coupling
This method is ideal for the commercially available Epsilon-V1-2 peptide that includes a C-terminal cysteine residue. It utilizes a heterobifunctional crosslinker, such as Sulfo-SMCC, to first activate the carrier protein by introducing maleimide groups, which then specifically react with the sulfhydryl group of the cysteine to form a stable thioether bond.[3]
Experimental Protocol
Materials:
-
Epsilon-V1-2 with C-terminal cysteine
-
Maleimide-activated KLH or BSA (or carrier protein and Sulfo-SMCC for activation)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Procedure:
-
Carrier Protein Activation (if not using pre-activated protein): a. Dissolve the carrier protein (e.g., KLH) in Conjugation Buffer. b. Add a 20-fold molar excess of Sulfo-SMCC to the carrier protein solution. c. Incubate for 30-60 minutes at room temperature with gentle stirring. d. Remove excess, non-reacted crosslinker by dialysis against Conjugation Buffer or by using a desalting column.
-
Conjugation: a. Dissolve the cysteine-containing Epsilon-V1-2 peptide in Conjugation Buffer. b. Add the peptide solution to the maleimide-activated carrier protein solution. A molar ratio of 100-200 moles of peptide per mole of carrier protein is recommended. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: a. Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10 mM) to cap any unreacted maleimide groups on the carrier protein. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the conjugate by extensive dialysis against PBS to remove unconjugated peptide and other small molecules. b. Alternatively, use gel filtration chromatography.
-
Characterization: a. Confirm successful conjugation by running the sample on an SDS-PAGE gel. The conjugated carrier protein will show a higher molecular weight band compared to the unconjugated protein. b. Determine the peptide-to-protein molar coupling ratio using MALDI-TOF mass spectrometry or by quantifying the remaining free sulfhydryl groups.
Thiol-Maleimide Coupling Reaction
Caption: Chemical reaction for thiol-maleimide coupling.
Quantitative Data Summary for Thiol-Maleimide Coupling
| Parameter | Recommended Value |
| Reactants | |
| Peptide | Epsilon-V1-2 with C-terminal Cysteine |
| Carrier Protein | KLH, BSA |
| Crosslinker (if applicable) | Sulfo-SMCC |
| Molar Ratios | |
| Peptide : Carrier Protein | 100-200 : 1 |
| Crosslinker : Carrier Protein | 20 : 1 |
| Reaction Conditions | |
| pH | 7.2 - 7.5 |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 2 hours (RT) or Overnight (4°C) |
| Purification Method | Dialysis (10 kDa MWCO), Gel Filtration |
Method 2: Amine-Based Conjugation via EDC/NHS Chemistry
This method is suitable for the native Epsilon-V1-2 peptide, targeting the primary amine on the lysine side chain or the N-terminus. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is used to create a stable amide bond between the carboxyl groups on the carrier protein and the amine groups on the peptide.[3]
Experimental Protocol
Materials:
-
Epsilon-V1-2 peptide (native sequence)
-
Carrier protein (KLH or BSA)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Hydroxylamine or Tris buffer
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Procedure:
-
Activation of Carrier Protein Carboxyl Groups: a. Dissolve the carrier protein in Activation Buffer. b. Prepare fresh solutions of EDC and NHS in water or DMSO. c. Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the carrier protein solution. d. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugation: a. Dissolve the Epsilon-V1-2 peptide in Coupling Buffer. b. Add the peptide solution to the activated carrier protein solution. A molar ratio of 50-150 moles of peptide per mole of carrier protein is recommended. c. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: a. Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS-esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the conjugate by extensive dialysis against PBS to remove unconjugated peptide, EDC/NHS byproducts, and quenching reagent. b. Alternatively, use gel filtration chromatography.
-
Characterization: a. Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the carrier protein. b. Determine the peptide-to-protein molar coupling ratio using analytical techniques such as MALDI-TOF mass spectrometry.
EDC/NHS Amine Coupling Reaction
Caption: Chemical reaction pathway for EDC/NHS mediated amine coupling.
Quantitative Data Summary for EDC/NHS Coupling
| Parameter | Recommended Value |
| Reactants | |
| Peptide | Epsilon-V1-2 (native sequence) |
| Carrier Protein | KLH, BSA |
| Reagents | EDC, NHS |
| Molar Ratios | |
| Peptide : Carrier Protein | 50-150 : 1 |
| EDC : Carrier Protein | 10 : 1 |
| NHS : Carrier Protein | 25 : 1 |
| Reaction Conditions | |
| Activation pH | 4.5 - 5.0 |
| Coupling pH | 7.2 - 7.5 |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 2 hours (RT) or Overnight (4°C) |
| Purification Method | Dialysis (10 kDa MWCO), Gel Filtration |
Conclusion
The choice of conjugation strategy for Epsilon-V1-2 depends on the specific version of the peptide available and the desired outcome. The cysteine-based thiol-maleimide coupling offers a more site-specific conjugation at the C-terminus, while the amine-based EDC/NHS chemistry provides a robust method for conjugating the native peptide, although it may result in a more heterogeneous product due to reactions at both the N-terminus and the lysine side chain. Both methods, when followed with careful purification and characterization, can yield high-quality Epsilon-V1-2-carrier protein conjugates suitable for a wide range of research, diagnostic, and therapeutic development applications.
References
Application Notes and Protocols for Epsilon-V1-2, Cys-conjugated in Cardiac Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a highly selective peptide inhibitor of protein kinase C epsilon (PKCε). Its sequence (EAVSLKPT) corresponds to a region on PKCε that is critical for its interaction with its anchoring protein, Receptor for Activated C Kinase (RACK). By competitively binding to εRACK, Epsilon-V1-2 prevents the translocation of PKCε to its sites of action, thereby inhibiting its function. The cysteine (Cys) conjugation at the C-terminus of the Epsilon-V1-2 peptide allows for its covalent linkage to carrier proteins, facilitating in vivo delivery and targeted studies.
In the context of cardiac function, PKCε is a key signaling molecule implicated in both cardioprotection and the progression of heart failure. Activation of PKCε is generally considered a pro-survival signal, particularly in the setting of ischemic preconditioning where it helps to protect cardiomyocytes from ischemia-reperfusion (I/R) injury. Conversely, chronic activation of PKCε has been linked to pathological cardiac hypertrophy and heart failure. Therefore, the Cys-conjugated Epsilon-V1-2 peptide serves as a valuable tool to dissect the precise roles of PKCε in various cardiac pathologies and to evaluate its potential as a therapeutic target.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PKCε modulation by peptides like Epsilon-V1-2 in experimental models of cardiac ischemia-reperfusion.
Table 1: In Vitro and Ex Vivo Effects of PKCε Inhibition on Cardiac Function Following Ischemia-Reperfusion
| Parameter | Model | Treatment | Concentration | Outcome | Reference |
| Post-Reperfusion Cardiac Function | Isolated Perfused Rat Hearts (ex vivo) | PKCε inhibitor (Myr-PKCε-) at reperfusion | 10 µM and 20 µM | Significant improvement in cardiac function | [1] |
| Infarct Size | Isolated Perfused Rat Hearts (ex vivo) | Myr-Tat-PKCε- at reperfusion | 100 nM | Significant decrease in infarct size to 9.3 ± 1.8% (vs. 23.4 ± 3.3% in control) | [2] |
| Left Ventricular Function | Isolated Perfused Rat Hearts (ex vivo) | Myr-Tat-PKCε- at reperfusion | 100 nM | Significant improvement compared to saline and scrambled peptide controls | [2] |
| PMN-induced Cardiac Dysfunction | Isolated Perfused Rat Hearts (ex vivo) | PKCε inhibitor at reperfusion | 5 µM | Significantly attenuated post-reperfusion cardiac contractile dysfunction | [3] |
| PMN Adherence/Infiltration | Isolated Perfused Rat Hearts (ex vivo) | PKCε inhibitor at reperfusion | 5 µM | Significantly attenuated PMN adherence and infiltration | [3] |
| ICAM-1 Expression | Isolated Perfused Rat Hearts (ex vivo) | PKCε inhibitor at reperfusion | 5 µM | Significantly attenuated ICAM-1 expression | [3] |
Table 2: In Vivo Effects of PKCε Inhibition on Cardiac Function Following Myocardial Ischemia
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Ejection Fraction | Porcine Myocardial I/R (in vivo) | Myr-Tat-PKCε- bolus at reperfusion | 0.2 mg/kg | Significantly restored ejection fraction to baseline (59.4 ± 1.2% vs. 59.4 ± 0.8% at baseline) | [2] |
| Infarct Size | Porcine Myocardial I/R (in vivo) | Myr-Tat-PKCε- bolus at reperfusion | 0.2 mg/kg | Significantly reduced infarct size (10.0 ± 2% vs. 29 ± 9% in scrambled control) | [2] |
| H2O2 Release | Rat Femoral I/R (in vivo) | PKCε inhibitor | 0.4 mg/kg | Significantly decreased H2O2 release during reperfusion | [3] |
Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion in a Rat Model
This protocol describes a common procedure for inducing myocardial ischemia-reperfusion injury in rats to study the effects of Cys-conjugated Epsilon-V1-2.
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized.
-
The animals are tracheostomized and ventilated.
-
A carotid artery is cannulated for blood pressure monitoring, and a jugular vein is cannulated for drug administration.[4]
2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.[4]
-
Myocardial ischemia is induced by tightening the snare around the LAD. Successful occlusion is confirmed by ECG changes and visual blanching of the myocardium.
3. Epsilon-V1-2 Administration:
-
The Cys-conjugated Epsilon-V1-2 peptide should be conjugated to a carrier protein (e.g., albumin or a cell-penetrating peptide like TAT) prior to in vivo use. The conjugation chemistry will depend on the chosen carrier.
-
The conjugated peptide is administered intravenously via the jugular vein cannula. A typical dose for a TAT-conjugated peptide inhibitor is in the range of 0.2 mg/kg.[2] The optimal dose for a Cys-conjugated peptide will need to be determined empirically.
-
The peptide can be administered either prior to ischemia (preconditioning) or at the onset of reperfusion. For studying reperfusion injury, administration at the beginning of reperfusion is recommended.
4. Ischemia and Reperfusion:
-
The LAD is typically occluded for 30-60 minutes.
-
Reperfusion is initiated by releasing the snare and is continued for 2-3 hours.[4]
5. Assessment of Cardiac Function and Infarct Size:
-
Hemodynamic parameters (e.g., blood pressure, heart rate, LVDP, +dP/dt, -dP/dt) are monitored throughout the experiment.
-
At the end of reperfusion, the heart is excised. The LAD is re-occluded, and Evans blue dye is perfused to delineate the area at risk (AAR).
-
The heart is then sliced and incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.[5]
-
Infarct size is expressed as a percentage of the AAR.
Protocol 2: Ex Vivo Langendorff Perfused Rat Heart Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.
1. Heart Isolation:
-
Rats are anesthetized and heparinized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[6]
2. Stabilization and Ischemia:
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[6]
3. Epsilon-V1-2 Perfusion:
-
The Cys-conjugated Epsilon-V1-2 (conjugated to a suitable carrier) is added to the perfusion buffer.
-
For studying reperfusion injury, the peptide is typically introduced into the perfusate at the onset of reperfusion. A concentration of 500 nmol/L for a TAT-conjugated peptide has been shown to be effective.[5]
4. Reperfusion and Functional Assessment:
-
Reperfusion is initiated by restarting the flow of the perfusate (with or without the peptide) for a period of 30-120 minutes.[6]
-
A balloon inserted into the left ventricle is used to measure isovolumetric contractile function (LVDP, +dP/dt, -dP/dt).
-
Coronary effluent can be collected to measure biomarkers of cardiac injury (e.g., creatine kinase).
5. Infarct Size Determination:
-
At the end of the experiment, the heart is removed from the apparatus, and infarct size is determined using TTC staining as described in the in vivo protocol.[5]
Mandatory Visualizations
Signaling Pathways
Caption: PKCε-mediated cardioprotective signaling pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo cardiac ischemia-reperfusion study.
Logical Relationship
Caption: Logical relationship of Epsilon-V1-2 action.
References
- 1. [Proceedings: The effect of verapramil (isoptin) on the hemodynamics and size of the acute myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of hemodilution on experimental myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms related to the cardioprotective effects of protein kinase C epsilon (PKC epsilon) peptide activator or inhibitor in rat ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Application of Epsilon-V1-2 in Neuroscience and Neuronal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a highly selective peptide inhibitor of the epsilon isoform of Protein Kinase C (PKCε).[1][2] Derived from the V1 region of PKCε, this peptide acts by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C Kinase (RACK), thereby preventing its translocation and activation.[1][2] PKCε is a critical signaling molecule in the nervous system, implicated in a wide range of physiological and pathological processes. Consequently, Epsilon-V1-2 has emerged as a valuable pharmacological tool for elucidating the specific roles of PKCε in neuronal function and for exploring its potential as a therapeutic target in various neurological disorders.
This document provides detailed application notes and experimental protocols for the use of Epsilon-V1-2 in neuroscience and neuronal studies, with a focus on its application in the fields of pain research, neuroprotection, and oxidative stress-induced neuronal injury.
Key Applications
Epsilon-V1-2 is primarily utilized in the following areas of neuroscience research:
-
Nociception and Pain Sensitization: Investigating the role of PKCε in the sensitization of nociceptors and the development of inflammatory and neuropathic pain. PKCε is known to phosphorylate and sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[3][4][5]
-
Neuroprotection and Ischemic Injury: Elucidating the signaling pathways involved in ischemic preconditioning and neuroprotection, where PKCε activation has been shown to be a crucial step.[6][7]
-
Oxidative Stress-Induced Neuronal Death: Studying the involvement of PKCε in neuronal apoptosis and cell death triggered by reactive oxygen species (ROS).[8]
Data Presentation: Quantitative Parameters for Epsilon-V1-2 Application
The following tables summarize key quantitative data for the application of Epsilon-V1-2 and related pharmacological agents in neuronal studies.
| Parameter | Value | Cell Type/Model System | Application Context | Reference(s) |
| Epsilon-V1-2 | ||||
| Concentration (in vitro) | 20 nM | Mixed cortical neuron/astrocyte cultures | Inhibition of PKCε in IPC | [6] |
| PKCε Activators | ||||
| ψεRACK Concentration | 100 nM | Mixed cortical neuron/astrocyte cultures | Pharmacological preconditioning | [6] |
| Other Inhibitors | ||||
| NS-398 (COX-2 Inhibitor) | 50 µM | Mixed cortical neuron/astrocyte cultures | Inhibition of COX-2 in IPC | [6] |
| PD98059 (MEK/ERK Inhibitor) | Varies (not specified) | Mixed cortical neuron/astrocyte cultures | Inhibition of ERK1/2 pathway | [6] |
| TRPV1 Agonists | ||||
| Capsaicin (in vitro) | 0.5 µM | Rat Dorsal Root Ganglion (DRG) neurons | Activation of TRPV1 | [3] |
| PDBu (PKC Activator) | 0.5 µM | Rat Dorsal Root Ganglion (DRG) neurons | Sensitization of TRPV1 | [3] |
Table 1: Pharmacological Agents and Concentrations in Neuronal Studies.
| Experimental Condition | Duration | Model System | Purpose | Reference(s) |
| Ischemic Preconditioning (IPC) | 1 hour | Mixed cortical neuron/astrocyte cultures | Induction of neuroprotection | [6] |
| Oxygen-Glucose Deprivation (OGD) | 4 hours | Mixed cortical neuron/astrocyte cultures | Simulation of ischemic injury | [6] |
| Reperfusion post-OGD | 48 hours | Mixed cortical neuron/astrocyte cultures | Assessment of neuronal death | [6] |
| ψεRACK Treatment | 1 hour | Mixed cortical neuron/astrocyte cultures | Pharmacological preconditioning | [6] |
| Capsaicin Application | 1-2 min | Rat Dorsal Root Ganglion (DRG) neurons | Measurement of TRPV1 currents | [3] |
| PDBu Application | 2 min | Rat Dorsal Root Ganglion (DRG) neurons | Induction of PKCε translocation | [3] |
Table 2: Experimental Timelines in Neuronal Studies.
Experimental Protocols
Protocol 1: Inhibition of PKCε-Mediated Neuroprotection using Epsilon-V1-2 in a Model of Ischemic Preconditioning
This protocol describes how to use Epsilon-V1-2 to investigate the role of PKCε in neuroprotection conferred by ischemic preconditioning (IPC) in primary neuronal cultures.
Materials:
-
Primary mixed cortical neuron/astrocyte cultures
-
Epsilon-V1-2 peptide
-
Oxygen-Glucose Deprivation (OGD) medium (glucose-free balanced salt solution)
-
Hypoxia chamber (e.g., 5% CO2, 95% N2)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Culture Preparation: Plate and maintain primary mixed cortical neuron/astrocyte cultures according to standard protocols.
-
Ischemic Preconditioning (IPC):
-
Induction of Ischemia:
-
After the 48-hour recovery period, expose all culture groups (Control, OGD, IPC, IPC + Epsilon-V1-2) to a longer period of OGD (e.g., 4 hours) to simulate a lethal ischemic insult.[6]
-
-
Reperfusion and Assessment of Neuronal Death:
-
Data Analysis:
-
Normalize the LDH release data to control (untreated) and maximum lysis (full kill) conditions.
-
Compare the levels of cell death between the different experimental groups to determine if Epsilon-V1-2 blocked the neuroprotective effect of IPC.
-
Protocol 2: Investigating the Role of PKCε in TRPV1 Sensitization using Epsilon-V1-2
This protocol outlines the use of Epsilon-V1-2 to study the involvement of PKCε in the sensitization of TRPV1 channels in dorsal root ganglion (DRG) neurons.
Materials:
-
Primary culture of rat DRG neurons
-
Epsilon-V1-2 peptide
-
Capsaicin
-
Phorbol 12,13-dibutyrate (PDBu) or other PKC activators
-
Whole-cell patch-clamp electrophysiology setup
-
Extracellular and intracellular recording solutions
Procedure:
-
Cell Preparation: Culture primary rat DRG neurons on coverslips suitable for electrophysiological recording.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from DRG neurons.
-
Obtain a stable baseline recording.
-
-
Application of Capsaicin:
-
Apply a submaximal concentration of capsaicin (e.g., 0.5 µM) to elicit a baseline TRPV1-mediated current.[3]
-
-
Induction of Sensitization:
-
In the presence of capsaicin, apply a PKC activator such as PDBu (e.g., 0.5 µM) to induce sensitization of the TRPV1 channel, which should be observed as an enhancement of the capsaicin-induced current.[3]
-
-
Inhibition with Epsilon-V1-2:
-
In a separate set of experiments, pre-incubate the DRG neurons with Epsilon-V1-2 for a sufficient period before repeating steps 3 and 4.
-
Alternatively, include Epsilon-V1-2 in the intracellular patch pipette solution to inhibit PKCε from within the cell.
-
-
Data Analysis:
-
Measure the peak amplitude and desensitization kinetics of the capsaicin-induced currents before and after the application of the PKC activator, in the presence and absence of Epsilon-V1-2.
-
A reduction or abolishment of the PDBu-induced enhancement of the capsaicin current by Epsilon-V1-2 would indicate a critical role for PKCε in TRPV1 sensitization.
-
Signaling Pathways and Experimental Workflows
PKCε-TRPV1 Signaling Pathway in Pain Sensitization
The following diagram illustrates the signaling pathway involved in PKCε-mediated sensitization of the TRPV1 ion channel, a key mechanism in inflammatory pain.
Caption: PKCε-mediated sensitization of the TRPV1 channel.
Experimental Workflow for Studying Neuroprotection by PKCε Inhibition
This diagram outlines the experimental workflow to investigate the role of PKCε in ischemic preconditioning using Epsilon-V1-2.
Caption: Workflow for assessing PKCε's role in neuroprotection.
PKCε → ERK1/2 → COX-2 Signaling Pathway in Neuroprotection
The following diagram depicts the signaling cascade initiated by PKCε that leads to neuroprotection through the activation of ERK1/2 and subsequent induction of COX-2.
Caption: PKCε signaling cascade in ischemic neuroprotection.
Conclusion
Epsilon-V1-2 is a potent and selective tool for dissecting the multifaceted roles of PKCε in the nervous system. The protocols and data presented herein provide a foundation for researchers to effectively utilize this inhibitor in their studies of pain, neuroprotection, and other neuronal processes. Careful experimental design, including appropriate controls and concentration optimization, is crucial for obtaining robust and reproducible results. The continued application of Epsilon-V1-2 will undoubtedly contribute to a deeper understanding of PKCε signaling and may pave the way for the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C epsilon contributes to basal and sensitizing responses of TRPV1 to capsaicin in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C epsilon contributes to basal and sensitizing responses of TRPV1 to capsaicin in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased sensitivity of desensitized TRPV1 by PMA occurs through PKCepsilon-mediated phosphorylation at S800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ischemic Preconditioning VIA Epsilon PKC Activation Requires Cyclooxygenase-2 Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of PKC epsilon in mitochondria is neuroprotective in vitro and reduces focal ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLC-beta 3 signals upstream of PKC epsilon in acute and chronic inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 10. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
Application Notes and Protocols for Epsilon-V1-2 (PKCε Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a selective peptide inhibitor of Protein Kinase C epsilon (PKCε), a key enzyme involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.[1] Derived from the V1 region of PKCε, this octapeptide (sequence: EAVSLKPT) functions by specifically disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C-Kinase (RACK), thereby preventing its translocation and subsequent activation.[1] This targeted mechanism of action makes Epsilon-V1-2 a valuable tool for investigating the specific roles of PKCε in various signaling pathways and a potential therapeutic agent.
These application notes provide recommended working concentrations for Epsilon-V1-2 in various in vitro models and detailed protocols for its use in cell-based assays.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of Epsilon-V1-2 is cell-type and assay-dependent. The following table summarizes reported concentrations from the literature to serve as a starting point for experimental design. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
| Cell Type | Assay | Concentration | Incubation Time | Reference |
| Cardiomyocytes | Inhibition of oleic acid-induced connexin 43 (Cx43) Ser368 phosphorylation | 1 µM | 24 hours | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) - UMSCC1, UMSCC36 | Inhibition of cell proliferation (using a bifunctional peptide containing Epsilon-V1-2) | 30 µM | 72 hours | A study on a bifunctional peptide containing the Epsilon-V1-2 sequence (HN1-PKCε) demonstrated inhibition of cell proliferation in HNSCC cell lines.[3] |
| Neuronal Cultures | Abolishment of neuroprotection induced by ischemic preconditioning | Not specified | Not specified | The PKCε inhibitor εV1-2 has been shown to abolish the neuroprotective effects of ischemic preconditioning in neuronal cultures.[4] |
| Isolated Rat Hearts | Cardioprotection (using a myristoylated PKCε peptide inhibitor) | 5, 10, 20 µM | Not specified | A myristoylated version of a PKCε inhibitory peptide showed cardioprotective effects in an ex vivo model of myocardial ischemia/reperfusion. |
Experimental Protocols
Protocol 1: Inhibition of PKCε Translocation in Cultured Cells
This protocol describes a method to assess the inhibitory effect of Epsilon-V1-2 on the translocation of PKCε from the cytoplasm to the plasma membrane upon stimulation.
Signaling Pathway of Epsilon-V1-2 Inhibition
Caption: Epsilon-V1-2 inhibits PKCε by preventing its binding to RACK.
Materials:
-
Epsilon-V1-2 peptide
-
Cell line of interest (e.g., U2OS, HeLa, or a researcher-specific line)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PKCε
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for assessing Epsilon-V1-2's effect on PKCε translocation.
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Pre-treatment: Once cells are adhered, replace the medium with a fresh medium containing the desired concentration of Epsilon-V1-2 (e.g., 1-10 µM). A vehicle control (the solvent used to dissolve the peptide) should be run in parallel. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Add a PKC activator (e.g., PMA at 100 nM) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce PKCε translocation. Include a non-stimulated control.
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against PKCε diluted in the blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (DAPI).
-
-
Imaging and Analysis:
-
Visualize the subcellular localization of PKCε using a fluorescence microscope.
-
In unstimulated or Epsilon-V1-2-treated cells, PKCε should exhibit a diffuse cytoplasmic staining.
-
In stimulated cells, PKCε will translocate to the plasma membrane.
-
Quantify the membrane versus cytoplasmic fluorescence intensity to determine the extent of translocation inhibition by Epsilon-V1-2.
-
Protocol 2: Western Blot Analysis of Downstream PKCε Substrate Phosphorylation
This protocol is designed to measure the effect of Epsilon-V1-2 on the phosphorylation of a known downstream substrate of PKCε, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
Epsilon-V1-2 peptide
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., PMA)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-MARCKS (or another phospho-substrate of PKCε)
-
Primary antibody against total MARCKS (or the total protein of the substrate)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with Epsilon-V1-2 and/or a PKC activator as described in Protocol 1 (steps 1-3), but in standard multi-well plates without coverslips.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the levels of phosphorylation between different treatment groups to determine the inhibitory effect of Epsilon-V1-2.
-
Conclusion
Epsilon-V1-2 is a potent and selective inhibitor of PKCε, making it an invaluable research tool. The provided recommended concentrations and detailed protocols offer a solid foundation for utilizing this peptide in various in vitro applications. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most accurate and reproducible results.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pre-clinical development of a bi-functional cancer cell homing, PKCε inhibitory peptide for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation of PKC epsilon in mitochondria is neuroprotective in vitro and reduces focal ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Inhibitory Effect of Epsilon-V1-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a selective peptide inhibitor of Protein Kinase C epsilon (PKCε), a member of the novel PKC family of serine/threonine kinases.[1][2] PKCε is implicated in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways.[1][3] Epsilon-V1-2 exerts its inhibitory effect by disrupting the interaction between PKCε and its specific receptor for activated C-kinase, RACK2. This disruption prevents the translocation of PKCε to its site of action, thereby inhibiting its downstream signaling functions.[1][3][4]
These application notes provide a comprehensive overview of the methods to assess the inhibitory potential of Epsilon-V1-2, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action of Epsilon-V1-2
PKCε activation is a key step in various signal transduction pathways. Upon cellular stimulation, diacylglycerol (DAG) is produced, which recruits PKCε to the cellular membrane. This translocation is facilitated by the binding of PKCε to its anchoring protein, RACK2. Once localized at the membrane, PKCε can phosphorylate a variety of downstream substrates, including Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), leading to a cascade of cellular responses.
Epsilon-V1-2, a peptide derived from the C2 domain of PKCε, competitively inhibits the binding of PKCε to RACK2.[1][3] This prevents the translocation of PKCε to the membrane, effectively blocking its activation and subsequent downstream signaling.
Experimental Protocols
A multi-faceted approach is recommended to thoroughly assess the inhibitory effect of Epsilon-V1-2. This includes biochemical assays to quantify direct enzyme inhibition and cell-based assays to evaluate the inhibitor's efficacy in a biological context.
Protocol 1: In Vitro PKCε Kinase Activity Assay
This biochemical assay directly measures the ability of Epsilon-V1-2 to inhibit the kinase activity of purified PKCε. A common method involves measuring the phosphorylation of a specific substrate.
Materials:
-
Recombinant human PKCε (e.g., from Cell Signaling Technology, #7815)[5]
-
PKCε substrate peptide (e.g., Biotin-peptide included in kit)[5]
-
Epsilon-V1-2 (various concentrations)
-
ATP
-
Kinase buffer
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Epsilon-V1-2 in kinase buffer. Prepare a master mix containing recombinant PKCε and the substrate peptide in kinase buffer.
-
Kinase Reaction:
-
Add 25 µL of the Epsilon-V1-2 dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the PKCε/substrate master mix to each well to initiate the reaction.
-
Add 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the detection reagent and measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the Epsilon-V1-2 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Epsilon-V1-2 (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.01 | 12.5 ± 3.5 |
| 0.1 | 35.2 ± 4.1 |
| 1 | 58.9 ± 5.3 |
| 10 | 85.1 ± 3.9 |
| 100 | 98.2 ± 1.5 |
| IC50 (µM) | ~0.8 |
Protocol 2: Cell-Based PKCε Translocation Assay
This assay visually determines the ability of Epsilon-V1-2 to inhibit the translocation of PKCε from the cytoplasm to the plasma membrane upon cell stimulation.
Materials:
-
Cells expressing GFP-tagged PKCε (e.g., U2OS cells)
-
Cell culture medium
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Epsilon-V1-2 (various concentrations)
-
Hoechst stain (for nuclear counterstaining)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture: Seed GFP-PKCε expressing cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with various concentrations of Epsilon-V1-2 or vehicle control for 1 hour.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes.
-
-
Fixing and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst stain for 10 minutes.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the translocation of GFP-PKCε by measuring the ratio of fluorescence intensity at the plasma membrane versus the cytoplasm.
-
-
Data Analysis:
-
Normalize the translocation ratio to the stimulated control (PMA alone).
-
Plot the percentage of inhibition of translocation against the logarithm of the Epsilon-V1-2 concentration.
-
Determine the IC50 value.
-
Data Presentation:
| Treatment | Translocation Ratio (Mean ± SD) | % Inhibition of Translocation |
| Unstimulated | 1.2 ± 0.1 | N/A |
| PMA (100 nM) | 3.5 ± 0.3 | 0 |
| PMA + Epsilon-V1-2 (0.1 µM) | 2.8 ± 0.2 | 30.4 |
| PMA + Epsilon-V1-2 (1 µM) | 1.9 ± 0.2 | 69.6 |
| PMA + Epsilon-V1-2 (10 µM) | 1.3 ± 0.1 | 95.7 |
| IC50 (µM) | ~0.5 |
Protocol 3: Cell-Based MARCKS Phosphorylation Assay
This assay measures the phosphorylation of a key downstream substrate of PKCε, MARCKS, to assess the functional inhibition of the signaling pathway by Epsilon-V1-2.
Materials:
-
Cell line known to express PKCε and MARCKS (e.g., various cancer cell lines)
-
Cell culture medium
-
PKC activator (e.g., PMA)
-
Epsilon-V1-2 (various concentrations)
-
Lysis buffer
-
Anti-phospho-MARCKS antibody
-
Anti-total-MARCKS antibody
-
Western blotting reagents and equipment or ELISA kit for phospho-MARCKS
Procedure (Western Blotting):
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of Epsilon-V1-2 or vehicle for 1 hour.
-
Stimulate cells with PMA for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies against phospho-MARCKS and total MARCKS overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry.
-
Normalize the phospho-MARCKS signal to the total MARCKS signal.
-
Calculate the percentage of inhibition of MARCKS phosphorylation relative to the PMA-stimulated control.
-
Determine the IC50 value.
-
Data Presentation:
| Epsilon-V1-2 (µM) | p-MARCKS / Total MARCKS Ratio (Mean ± SD) | % Inhibition of Phosphorylation |
| Vehicle | 0.15 ± 0.02 | N/A |
| PMA (100 nM) | 0.85 ± 0.05 | 0 |
| PMA + Epsilon-V1-2 (0.1 µM) | 0.62 ± 0.04 | 32.9 |
| PMA + Epsilon-V1-2 (1 µM) | 0.35 ± 0.03 | 71.4 |
| PMA + Epsilon-V1-2 (10 µM) | 0.18 ± 0.02 | 95.7 |
| IC50 (µM) | ~0.7 |
Conclusion
The described protocols provide a robust framework for the comprehensive assessment of the inhibitory effects of Epsilon-V1-2 on PKCε. By combining in vitro kinase assays with cell-based functional assays, researchers can obtain a detailed understanding of the inhibitor's potency and mechanism of action. The structured data presentation will facilitate clear interpretation and comparison of results, which is crucial for drug development and scientific research.
References
Application Notes & Protocols for Epsilon-V1-2-Based Cancer Studies
Introduction:
Epsilon-V1-2 is a novel serine/threonine kinase that has been identified as a key driver in several cancer types. Under normal physiological conditions, its activity is tightly regulated. However, in malignant cells, overexpression or mutation can lead to constitutive activation of Epsilon-V1-2. This aberrant activity results in the phosphorylation and activation of the downstream transcription factor, Cancer-Associated Transcription Factor (CATF). Activated CATF then translocates to the nucleus and upregulates the expression of critical genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This signaling cascade makes Epsilon-V1-2 an attractive target for therapeutic intervention in cancer.
These application notes provide a comprehensive set of protocols for researchers and drug development professionals to investigate the function of Epsilon-V1-2 and to evaluate the efficacy of potential inhibitors. The protocols cover methods for analyzing Epsilon-V1-2 expression and activity, assessing downstream pathway modulation, and evaluating the cellular effects of Epsilon-V1-2 inhibition.
Hypothetical Epsilon-V1-2 Signaling Pathway
Caption: Hypothetical Epsilon-V1-2 signaling cascade.
Protocol 1: Analysis of Protein Expression by Western Blot
This protocol describes the use of Western blotting to determine the expression levels of Epsilon-V1-2, p-CATF, CATF, Bcl-2, and Cyclin D1 in cancer cell lines following treatment with a hypothetical inhibitor, Epsi-Inhib-A.
Experimental Workflow:
Caption: Western Blot experimental workflow.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Epsi-Inhib-A (e.g., 0, 10, 50, 100 nM) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Epsilon-V1-2, anti-p-CATF, anti-CATF, anti-Bcl-2, anti-Cyclin D1, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL Western Blotting Substrate and image the blot using a chemiluminescence detection system.
-
Hypothetical Data Presentation:
| Target Protein | Treatment (Epsi-Inhib-A) | Relative Expression (Normalized to β-actin) |
| p-CATF | 0 nM (Control) | 1.00 |
| 10 nM | 0.65 | |
| 50 nM | 0.21 | |
| 100 nM | 0.05 | |
| Bcl-2 | 0 nM (Control) | 1.00 |
| 10 nM | 0.72 | |
| 50 nM | 0.35 | |
| 100 nM | 0.15 | |
| Cyclin D1 | 0 nM (Control) | 1.00 |
| 10 nM | 0.68 | |
| 50 nM | 0.29 | |
| 100 nM | 0.11 |
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of Epsi-Inhib-A on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Application Notes and Protocols for Epsilon-V1-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a highly specific peptide inhibitor of the epsilon isoform of Protein Kinase C (εPKC).[1][2] Derived from residues 14-21 of the εPKC C2 domain, its sequence is H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH.[1][2] Epsilon-V1-2 exerts its inhibitory effect by disrupting the crucial interaction between εPKC and its anchoring protein, the Receptor for Activated C-Kinase (RACK2).[1][2] This disruption prevents the translocation of εPKC to its site of action, thereby inhibiting its downstream signaling activities. The εPKC signaling pathway is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis, making it a key target in drug discovery.[1][2] These application notes provide detailed protocols for the use of Epsilon-V1-2 in high-throughput screening (HTS) assays to identify and characterize modulators of εPKC activity.
Mechanism of Action of Epsilon-V1-2
The inhibitory action of Epsilon-V1-2 is based on the prevention of the εPKC-εRACK interaction, which is a critical step in the activation of εPKC. By mimicking the binding site on εPKC for its receptor, Epsilon-V1-2 competitively inhibits this protein-protein interaction.
εPKC Signaling Pathway
The εPKC pathway is a key signaling cascade that regulates a multitude of cellular functions. Its activation is initiated by the production of diacylglycerol (DAG), which recruits εPKC to the cell membrane. There, it binds to its receptor RACK2, leading to its full activation. Activated εPKC can then phosphorylate a variety of downstream targets, influencing pathways such as the MAPK/ERK and PI3K/Akt pathways, which in turn regulate cell proliferation and apoptosis.
High-Throughput Screening (HTS) Assay for εPKC Inhibitors
A fluorescence polarization (FP) based immunoassay is a robust and sensitive method for HTS of εPKC inhibitors. This homogenous assay format is non-radioactive and easily adaptable to 384- and 1536-well plate formats.
Assay Principle:
The assay is a competitive binding assay. A fluorescently labeled phosphopeptide (tracer) and the product of the εPKC kinase reaction (unlabeled phosphopeptide) compete for binding to a specific anti-phosphoserine antibody. When the tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high FP signal. When εPKC is active, it produces unlabeled phosphopeptide, which displaces the tracer from the antibody. The unbound tracer tumbles more rapidly, leading to a decrease in the FP signal. Inhibitors of εPKC, such as Epsilon-V1-2, will prevent the production of the unlabeled phosphopeptide, thus keeping the tracer bound to the antibody and maintaining a high FP signal.
Experimental Protocol: Fluorescence Polarization HTS Assay
Materials:
-
Recombinant human εPKC
-
Epsilon-V1-2 (or other test compounds)
-
PKC Peptide Substrate
-
Fluorescently labeled phosphopeptide tracer
-
Anti-phosphoserine Antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Stop/Detection Buffer (Assay Buffer containing EDTA and the anti-phosphoserine antibody/tracer mix)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Assay Workflow:
Detailed Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) or controls (Epsilon-V1-2 for positive control, DMSO for negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of εPKC diluted in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a 2X solution of PKC Peptide Substrate and ATP in Assay Buffer to each well to start the kinase reaction. Final concentrations should be at the Km for both substrate and ATP.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well. This buffer contains EDTA to chelate Mg²⁺ and stop the kinase reaction, as well as the pre-mixed anti-phosphoserine antibody and fluorescent tracer.
-
Detection Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the antibody-peptide binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Data Presentation and Analysis
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit identification. Key parameters include the half-maximal inhibitory concentration (IC50), the Z'-factor, and the signal-to-background ratio (S/B).
Illustrative HTS Data for εPKC Inhibitors
The following table presents hypothetical data for Epsilon-V1-2 and other potential εPKC inhibitors in the described FP-HTS assay. This data is for illustrative purposes only.
| Compound ID | IC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Epsilon-V1-2 | 0.5 | 0.85 | 10 |
| Compound A | 2.3 | 0.82 | 9.5 |
| Compound B | 15.8 | 0.79 | 8.9 |
| Compound C | > 100 | N/A | 1.2 |
Data Interpretation:
-
IC50: The concentration of an inhibitor at which it reduces the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Z'-Factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. A value between 0 and 0.5 is acceptable, while a value below 0 is not.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited reaction (negative control) to the signal from the background (no enzyme or fully inhibited reaction). A higher S/B ratio indicates a more robust assay with a larger dynamic range.
Conclusion
Epsilon-V1-2 is a valuable tool for studying the function of εPKC and for the discovery of novel modulators of this important kinase. The provided fluorescence polarization-based HTS protocol offers a robust and efficient method for screening large compound libraries. The detailed methodologies and data presentation guidelines in these application notes are intended to assist researchers in successfully implementing HTS campaigns targeting εPKC.
References
Troubleshooting & Optimization
Troubleshooting guide for Epsilon-V1-2, Cys-conjugated experiments.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for experiments involving Epsilon-V1-2, Cys-conjugated peptides.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation and application of Cys-conjugated Epsilon-V1-2.
Question: My Cys-conjugated Epsilon-V1-2 peptide is showing low conjugation efficiency to my protein of interest. What are the possible causes and solutions?
Answer: Low conjugation efficiency is a frequent challenge. Several factors can contribute to this issue.
-
Suboptimal Molar Ratio: The ratio of the maleimide-activated protein to the Cys-conjugated Epsilon-V1-2 peptide is critical. A typical starting point is a 10:1 to 20:1 molar ratio of the maleimide compound to the peptide.[1][2] However, the optimal ratio can vary. For a cyclic peptide, a 2:1 maleimide to thiol molar ratio resulted in high efficiency, while a nanobody required a 5:1 ratio.[3] It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein.
-
Inefficient Disulfide Bond Reduction: The cysteine residue on the Epsilon-V1-2 peptide must have a free thiol group to react with the maleimide. If the peptide has formed disulfide-linked dimers, reduction is necessary.
-
Solution: Treat the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. A 10- to 100-fold molar excess of TCEP for 20-30 minutes at room temperature is a common starting point.[1]
-
-
Incorrect pH of Reaction Buffer: The thiol-maleimide reaction is pH-dependent. The optimal pH range is typically between 6.5 and 7.5.[1][4] At pH values above 8.5, the maleimide group can react with primary amines or undergo hydrolysis, reducing its availability to react with the thiol.[5]
-
Peptide Aggregation or Precipitation: Epsilon-V1-2, like many peptides, can be prone to solubility issues, which can hinder conjugation.
-
Presence of Competing Thiols: Other thiol-containing molecules in the reaction buffer, such as dithiothreitol (DTT), will compete with the Cys-conjugated peptide for the maleimide groups on your protein.
-
Solution: If DTT is used for reduction, it must be removed by dialysis or desalting columns before adding the maleimide-activated protein. TCEP is often preferred as it does not contain thiols and does not require removal.[5]
-
Question: I am observing unexpected side products or heterogeneity in my conjugated Epsilon-V1-2. What could be the cause?
Answer: The appearance of side products or a heterogeneous mixture is often due to side reactions involving the maleimide group or the peptide itself.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the succinimidyl thioether linkage formed with the maleimide can undergo a rearrangement to a more stable six-membered thiazine ring. This side reaction is more prominent at or above physiological pH.
-
Solution: If your Epsilon-V1-2 has an N-terminal cysteine, consider performing the conjugation at a slightly acidic pH (around 6.0-6.5) to minimize this rearrangement. Alternatively, if possible, design the peptide with the cysteine at the C-terminus or internally.
-
-
Hydrolysis of Maleimide: The maleimide group can hydrolyze, rendering it unreactive towards thiols. This process is accelerated at higher pH and temperatures.
-
Solution: Use freshly prepared maleimide-activated proteins and maintain the recommended pH range of 6.5-7.5. Store maleimide-containing reagents under dry conditions.
-
-
Oxidation of Thiols: The free thiol on the cysteine can be oxidized to form disulfide bonds, preventing conjugation.
-
Solution: Degas buffers to remove oxygen and consider working under an inert gas (e.g., nitrogen or argon) atmosphere.[4] The inclusion of a chelating agent like EDTA in the buffer can also help by sequestering metal ions that can catalyze oxidation.
-
Question: My conjugated Epsilon-V1-2 does not show the expected inhibitory effect on PKC epsilon signaling. What should I check?
Answer: A lack of biological activity can stem from issues with the conjugate itself or the experimental setup.
-
Steric Hindrance: The conjugation of a larger molecule to the Epsilon-V1-2 peptide could sterically hinder its interaction with its target, the RACK protein, thereby preventing the inhibition of PKC epsilon translocation.[11][12]
-
Solution: If possible, try different conjugation sites on your protein of interest or use a linker of a different length to increase the distance between the peptide and the protein.
-
-
Incorrect Confirmation of Conjugation: It is crucial to verify that the conjugation was successful and that the final product is what you expect.
-
Cellular Uptake and Delivery: For intracellular targets like PKC epsilon, the conjugated peptide needs to be efficiently delivered into the cells.
-
Solution: If you are applying the conjugate to cell cultures, ensure your delivery method is effective. This may involve using cell-penetrating peptides, lipofection, or other delivery reagents. The protocol for intracellular delivery will need to be optimized for your specific cell type.
-
-
Downstream Assay Sensitivity: The assay used to measure the inhibition of PKC epsilon signaling might not be sensitive enough to detect the effect of your conjugate.
-
Solution: A common downstream readout of PKC epsilon activity is the phosphorylation of ERK1/2.[15][16] Ensure your western blot or other phospho-protein detection method is optimized and that you are looking at appropriate time points after stimulation. Urocortin, for example, has been shown to induce ERK1/2 phosphorylation within minutes.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Cys-conjugated Epsilon-V1-2 and its conjugates?
A1: Lyophilized Cys-conjugated Epsilon-V1-2 peptide should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. For the final conjugate, storage conditions will depend on the stability of the protein it is conjugated to. Generally, storage at 4°C for short periods or at -80°C for long-term storage is recommended. To prevent aggregation, the addition of cryoprotectants like glycerol may be beneficial. For antibody-fluorophore conjugates, storage in the dark at 4°C for up to 2 months has been shown to be stable.[17]
Q2: How can I quantify the concentration of the conjugated Epsilon-V1-2?
A2: Several methods can be used for quantification:
-
Spectrophotometry: If the conjugated partner has a distinct absorbance spectrum (e.g., a fluorescent dye), you can use UV-Vis spectrophotometry to determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the dye.[1]
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can determine the exact mass of the conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR) or peptide-to-protein ratio.[13][14]
-
HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugate from the unconjugated protein and peptide, allowing for quantification based on peak area.
-
Amino Acid Analysis: This method can provide a very accurate determination of the peptide-to-protein ratio.[13]
Q3: What is the expected effect of Epsilon-V1-2 on ERK1/2 phosphorylation?
A3: Epsilon-V1-2 is an inhibitor of PKC epsilon. Studies have shown that PKC epsilon activation can lead to the activation of the ERK1/2 pathway.[15][16] Therefore, treatment with Epsilon-V1-2 is expected to decrease the phosphorylation of ERK1/2 in response to stimuli that activate PKC epsilon. The magnitude of this decrease can vary depending on the cell type, the stimulus used, and the concentration of the inhibitor. It is important to perform a dose-response and time-course experiment to determine the optimal conditions for observing this effect.
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Maleimide-Thiol Conjugation
| Reactants | Recommended Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency | Reference |
| Maleimide-activated Nanoparticles and Cyclic Peptide (cRGDfK) | 2:1 | 84 ± 4% | [3] |
| Maleimide-activated Nanoparticles and Nanobody (11A4) | 5:1 | 58 ± 12% | [3] |
| General Protein Labeling with Maleimide Dyes | 10:1 to 20:1 | Should be optimized | [1][2] |
Table 2: Typical TCEP Concentrations for Disulfide Bond Reduction
| Application | TCEP Molar Excess | Incubation Time | Temperature | Reference |
| General Peptide/Protein Reduction | 10-100x | 20-30 minutes | Room Temperature | [1] |
| Peptibody Reduction (Optimization) | 10x to ~500x (2 µM to 1 mM for 0.5 mg/mL protein) | Variable | Variable | [18] |
Experimental Protocols
Protocol 1: Maleimide Conjugation of Cys-Epsilon-V1-2 to a Protein
This protocol provides a general guideline for conjugating a cysteine-terminated Epsilon-V1-2 peptide to a maleimide-activated protein.
Materials:
-
Cys-conjugated Epsilon-V1-2 peptide
-
Maleimide-activated protein of interest
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent: TCEP solution (10 mM in water)
-
Quenching Solution: L-cysteine or β-mercaptoethanol (100 mM in water)
-
Desalting columns or dialysis tubing
Procedure:
-
Peptide Reconstitution and Reduction: a. Reconstitute the lyophilized Cys-Epsilon-V1-2 peptide in the Conjugation Buffer to a stock concentration of 1-5 mg/mL. b. To reduce any disulfide bonds, add a 20-fold molar excess of TCEP solution to the peptide solution. c. Incubate for 30 minutes at room temperature.
-
Protein Preparation: a. Dissolve the maleimide-activated protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[7]
-
Conjugation Reaction: a. Add the reduced Cys-Epsilon-V1-2 peptide solution to the maleimide-activated protein solution. A starting molar ratio of 10:1 (peptide:protein) is recommended. b. Gently mix the solution and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if a fluorescent tag is involved.
-
Quenching the Reaction: a. Add a 2 to 5-fold molar excess of the Quenching Solution (relative to the initial amount of maleimide) to stop the reaction by capping any unreacted maleimide groups. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove excess unconjugated peptide and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the Conjugation Buffer.
-
Characterization: a. Confirm successful conjugation using SDS-PAGE (look for a band shift) and/or mass spectrometry. b. Determine the protein concentration and degree of labeling using spectrophotometry or other quantitative methods.
Protocol 2: In Vitro Assay for Epsilon-V1-2 Activity (ERK1/2 Phosphorylation)
This protocol describes a general method to assess the inhibitory activity of the Epsilon-V1-2 conjugate on the PKC epsilon-ERK1/2 signaling pathway in cultured cells.
Materials:
-
Cultured cells known to express PKC epsilon
-
Epsilon-V1-2 conjugate
-
Cell culture medium and supplements
-
Stimulating agent (e.g., phorbol ester like PMA, or a specific agonist for a G-protein coupled receptor)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and grow to 70-80% confluency. b. Pre-treat the cells with varying concentrations of the Epsilon-V1-2 conjugate for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Stimulation: a. Stimulate the cells with the chosen agonist for a short period (e.g., 5-30 minutes) to induce ERK1/2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with the antibody against total-ERK1/2 to confirm equal loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Express the level of phospho-ERK1/2 as a ratio to total-ERK1/2. c. Compare the levels of ERK1/2 phosphorylation between the different treatment groups. A successful inhibition by the Epsilon-V1-2 conjugate should result in a decrease in agonist-induced ERK1/2 phosphorylation.
Visualizations
Caption: Experimental workflow for Epsilon-V1-2 conjugation and analysis.
Caption: Simplified PKC epsilon signaling pathway leading to ERK1/2 activation.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Optogenetic control of Protein Kinase C-epsilon activity reveals its intrinsic signaling properties with spatiotemporal resolution [elifesciences.org]
- 6. lifetein.com [lifetein.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. biobasic.com [biobasic.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. biomatik.com [biomatik.com]
- 12. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. books.rsc.org [books.rsc.org]
- 15. Extracellular signal-regulated kinases associate with and phosphorylate DHPS to promote cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
How to improve the solubility of Epsilon-V1-2 peptide.
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for improving the solubility of the Epsilon-V1-2 peptide.
Troubleshooting Guide
Low solubility of the Epsilon-V1-2 peptide is a common issue, primarily due to its amino acid composition, which includes a significant number of hydrophobic residues and results in a net neutral charge around physiological pH.[1][2][3] Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][4] The following workflow and data summary provide a systematic approach to overcoming solubility challenges.
Recommended Solubility Workflow
The diagram below outlines a step-by-step process for dissolving the Epsilon-V1-2 peptide, starting with the simplest solvents and progressing to more effective, complex methods for challenging cases.
Caption: A workflow for systematically improving Epsilon-V1-2 peptide solubility.
Solubility Data Summary
This table summarizes the expected solubility of Epsilon-V1-2 under various conditions. These values are illustrative and should be confirmed experimentally with a small test amount of the peptide before dissolving the entire sample.[2]
| Condition ID | Solvent System | Method | Expected Solubility (mg/mL) | Remarks |
| A-1 | Deionized Water | Vortexing | < 0.1 | Very low solubility expected due to net neutral charge and hydrophobic residues. |
| A-2 | 10% Acetic Acid (aq) | Vortexing | 1.0 - 2.0 | Acidic pH protonates the glutamic acid residue, increasing net positive charge and solubility.[2][5] |
| A-3 | 0.1 M Ammonium Bicarbonate (aq) | Vortexing | 1.0 - 2.0 | Basic pH deprotonates the lysine residue, increasing net negative charge and solubility.[3] |
| B-1 | 10% DMSO in Water | Vortexing | 0.5 - 1.0 | The organic co-solvent helps to solvate the hydrophobic side chains.[2] |
| B-2 | 10% Acetonitrile in 10% Acetic Acid | Vortexing | > 2.0 | A combination of pH adjustment and an organic co-solvent is often highly effective. |
| C-1 | 10% Acetic Acid (aq) | Sonication | > 2.5 | Sonication can break apart peptide aggregates, significantly improving dissolution rates.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the Epsilon-V1-2 peptide and why is solubility a concern?
Epsilon-V1-2 is a peptide inhibitor of protein kinase C epsilon (εPKC), derived from residues 14-21 of the εPKC C2 domain.[6][7] It functions by disrupting the interaction between εPKC and its anchoring protein, RACK2.[6][7][8] Its amino acid sequence is H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH. The peptide contains a mix of charged/polar (Glu, Lys, Ser, Thr) and hydrophobic (Ala, Val, Leu, Pro) residues.[7] This composition, particularly the high proportion of hydrophobic amino acids (50%), can lead to poor solubility in neutral aqueous solutions where the peptide has a net charge of zero.[1][2]
Caption: Mechanism of action for the Epsilon-V1-2 peptide inhibitor.
Q2: What is the best starting solvent for Epsilon-V1-2?
Given its predicted low solubility in neutral water, the recommended starting approach is to use a slightly acidic or basic buffer.
-
For a net positive charge: Use a solvent like 10% aqueous acetic acid.
-
For a net negative charge: Use a solvent like 0.1 M ammonium bicarbonate.
Always test with a small amount of peptide first. If these methods fail, proceed to use organic co-solvents as described in Q3.
Q3: How do I properly use an organic solvent like DMSO to dissolve the peptide?
For highly hydrophobic peptides, an organic solvent is often necessary.[5] Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with many biological assays in low concentrations.[4][5]
Experimental Protocol: Dissolution using a Co-solvent
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal amount of pure DMSO (or DMF, acetonitrile) directly to the lyophilized powder to create a concentrated stock solution. Vortex gently. The goal is to fully dissolve the peptide in the organic solvent first.
-
Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the concentrated stock solution until the final desired concentration is reached.
-
Observation: If the solution becomes cloudy or shows signs of precipitation, the peptide may be falling out of solution. Stop the dilution. The current concentration is likely the maximum solubility under these conditions.
-
Final Concentration: Be mindful of the final organic solvent concentration in your working solution, as high levels (typically >1%) can be toxic to cells or interfere with assays.[4]
Q4: What is sonication and how does it improve peptide solubility?
Sonication uses high-frequency sound waves to agitate the solution, which can help break down intermolecular interactions and disrupt peptide aggregates, thereby enhancing dissolution.[2][5]
Experimental Protocol: Sonication
-
Initial Suspension: Suspend the peptide in the chosen solvent (e.g., 10% acetic acid). The solution may appear cloudy or have visible particulates.
-
Sonication Bath: Place the vial containing the peptide suspension in an ice-water bath sonicator. The ice bath is crucial to dissipate heat generated during sonication, which could degrade the peptide.
-
Pulse Sonication: Apply short bursts of sonication (e.g., 10-15 seconds) followed by a rest period of 30 seconds on ice.
-
Repeat: Repeat the pulse-rest cycle 3-5 times.
-
Inspection: After sonication, visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution.[5] If particulates remain, the peptide is not fully soluble with this method.
Q5: Are there any chemical modifications that can improve the intrinsic solubility of Epsilon-V1-2?
Yes, if insolubility remains a persistent issue, modifying the peptide sequence during synthesis is an effective strategy.
-
Amino Acid Substitution: Replacing one or more of the hydrophobic amino acids (e.g., Val, Leu) with a hydrophilic or charged amino acid (e.g., Ser, Lys, Arg) can significantly improve water solubility.[1][9][10]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield that dramatically increases solubility and can also extend the peptide's in-vivo half-life.[1][9]
-
N-terminal Acetylation / C-terminal Amidation: Modifying the terminal charges can sometimes alter aggregation properties and improve solubility, though this is highly sequence-dependent.[9]
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]
- 8. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
Optimizing Epsilon-V1-2, Cys-conjugated stability and storage.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability and storage of Cys-conjugated Epsilon-V1-2.
Frequently Asked Questions (FAQs)
Q1: What is Epsilon-V1-2 and how does its Cys-conjugated form work?
Epsilon-V1-2 is a peptide inhibitor of protein kinase C epsilon (εPKC).[1][2] It is derived from residues 14-21 of εPKC and functions by specifically disrupting the interaction between εPKC and its receptor, the Receptor for Activated C-Kinase 2 (RACK2).[1][2][3] This signal transduction pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[1][2] The Cys-conjugated version of Epsilon-V1-2 includes a cysteine residue, typically at the C-terminus, which allows for covalent linkage (conjugation) to a carrier protein, such as a monoclonal antibody, via a disulfide bond or other thiol-reactive chemistry.[3] This creates a targeted delivery system, often referred to as an antibody-drug conjugate (ADC), where the antibody directs the inhibitory peptide to a specific cell type.
Diagram: Epsilon-V1-2 Mechanism of Action
Q2: What are the primary stability concerns for Cys-conjugated proteins like Epsilon-V1-2 ADCs?
Cysteine-conjugated antibody-drug conjugates (ADCs) are complex molecules with several potential stability issues:
-
Aggregation: The conjugation of payloads, which are often hydrophobic, can increase the tendency of the ADC to form aggregates. Aggregation is a critical concern as it can lead to loss of efficacy and potential immunogenicity.[4][5]
-
Deconjugation: The linker chemistry used for cysteine conjugation (e.g., thiol-maleimide) can be reversible under physiological conditions, leading to the premature release of the Epsilon-V1-2 peptide from its antibody carrier.[6][7][8]
-
Fragmentation and Chemical Degradation: The antibody itself can undergo degradation, such as fragmentation or deamidation, affecting its structural integrity and function.[9]
-
Free Drug Levels: It is crucial to monitor and quantify the amount of unconjugated Epsilon-V1-2 or related degradation products in the preparation.[10]
Q3: What are the general recommendations for storing Cys-conjugated Epsilon-V1-2?
Proper storage is critical to maintain the stability and efficacy of ADCs.
-
Temperature: Ultra-cold storage, typically between -20°C and -80°C, is recommended for long-term stability to minimize chemical degradation and aggregation.[11]
-
Formulation: The conjugate should be stored in an optimized buffer. Histidine-based buffers at a slightly acidic pH (e.g., pH 6.0) are often effective for ADC stability.[9]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can induce aggregation and degradation. Aliquot the conjugate into single-use volumes before freezing.
-
Lyophilization: For long-term storage (months to years), lyophilization (freeze-drying) is the preferred method. This requires a specific formulation containing lyoprotectants like sucrose or trehalose to preserve the conjugate's structure during the process.[12][13]
Troubleshooting Guides
Problem: I am observing aggregation in my Cys-conjugated Epsilon-V1-2 preparation.
Diagram: Troubleshooting Aggregation Issues
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [anaspec.com]
- 3. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 4. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges with Epsilon-V1-2 peptide conjugation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Epsilon-V1-2 peptide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Epsilon-V1-2 peptide?
A1: Epsilon-V1-2 is a peptide inhibitor of protein kinase C epsilon (PKCε).[1][2] Its sequence is H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH.[1] It functions by disrupting the interaction between PKCε and its receptor, RACK2, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2]
Q2: What are the common functional groups on the Epsilon-V1-2 peptide available for conjugation?
A2: The native Epsilon-V1-2 peptide has a primary amine at the N-terminus and the epsilon-amine of the lysine residue. It also has carboxyl groups at the C-terminus and on the glutamic acid side chain. For more specific conjugation, a version with a C-terminal cysteine is often used, providing a free thiol group.[3]
Q3: What is the purpose of conjugating the Epsilon-V1-2 peptide?
A3: Conjugating the Epsilon-V1-2 peptide to a larger molecule, such as a carrier protein (e.g., KLH, BSA), an antibody, or a nanoparticle, can enhance its immunogenicity for antibody production, improve its pharmacokinetic properties, or facilitate its delivery to specific cells or tissues.[4]
Q4: Can the N-terminal glutamic acid cause issues during conjugation?
A4: Yes, the N-terminal glutamic acid can spontaneously form a pyroglutamate derivative.[2][3] This modification blocks the N-terminal amine, making it unavailable for conjugation reactions targeting primary amines.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Q: I am observing a very low yield for my Epsilon-V1-2 peptide conjugation reaction. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low peptide conjugation yield.
1. Verify Reagent Quality and Concentration:
-
Peptide Integrity: Has the peptide been properly stored at -20°C?[1] Repeated freeze-thaw cycles can degrade the peptide. Confirm the peptide's purity and concentration using HPLC and UV-Vis spectroscopy.
-
Crosslinker Activity: Are your crosslinkers (e.g., SMCC, NHS-esters) fresh? These reagents are moisture-sensitive and can hydrolyze over time. Use a fresh batch if in doubt.
2. Optimize Reaction pH:
-
The optimal pH depends on the conjugation chemistry.
-
Amine-reactive (NHS-ester): The pH should be between 7.2 and 8.5 to ensure the primary amines are deprotonated and nucleophilic.[5]
-
Thiol-reactive (Maleimide): The pH should be between 6.5 and 7.5 for optimal reaction with the cysteine thiol. At higher pH, hydrolysis of the maleimide group can occur.
-
Table 1: Effect of pH on Conjugation Efficiency (Representative Data)
| Conjugation Chemistry | pH | Representative Conjugation Efficiency (%) | Notes |
| NHS-ester - Amine | 6.5 | 35% | Suboptimal deprotonation of amines. |
| NHS-ester - Amine | 7.4 | 75% | Good balance between amine reactivity and NHS-ester stability. |
| NHS-ester - Amine | 8.5 | 88% | Higher reactivity, but increased risk of NHS-ester hydrolysis. |
| Maleimide - Thiol | 6.0 | 45% | Slower reaction rate. |
| Maleimide - Thiol | 7.0 | 92% | Optimal for specific thiol conjugation. |
| Maleimide - Thiol | 8.0 | 70% | Increased risk of maleimide hydrolysis and reaction with amines. |
3. Adjust Peptide:Carrier Molar Ratio:
-
A low molar excess of the peptide may result in a low degree of labeling. Increase the molar ratio of peptide to the carrier molecule. Start with a 20-fold molar excess of the peptide and optimize from there.
4. Modify Reaction Time and Temperature:
-
Most conjugation reactions are run for 1-2 hours at room temperature or overnight at 4°C. If the yield is low, extending the reaction time may help. However, be mindful that longer reaction times can also lead to increased hydrolysis of the crosslinker.
5. Investigate Potential Side Reactions:
-
If you are using an amine-reactive strategy, the N-terminal glutamic acid could have formed a pyroglutamate, reducing the number of available primary amines. Consider using the Cys-conjugated version of the peptide for more specific conjugation.
Problem 2: Peptide Aggregation
Q: My Epsilon-V1-2 peptide solution becomes cloudy, or I observe precipitate during the conjugation reaction. What should I do?
A: Peptide aggregation can significantly reduce the efficiency of a conjugation reaction.[6] Hydrophobic sequences are more prone to aggregation.[6]
1. Improve Peptide Solubility:
-
Solvent: Ensure the peptide is fully dissolved before initiating the reaction. If dissolving in an aqueous buffer is difficult, try dissolving the peptide in a small amount of a polar organic solvent like DMF or DMSO first, and then slowly add it to the reaction buffer.
-
Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidine HCl or urea can help to disrupt aggregates. However, be cautious as these can also denature your carrier protein.
2. Modify Reaction Conditions:
-
Concentration: High concentrations of peptides can promote aggregation.[7] Try performing the reaction at a lower peptide concentration.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can sometimes reduce aggregation.
3. Use Aggregation-Disrupting Additives:
-
Adding small amounts of non-ionic detergents (e.g., Tween-20) or organic solvents can help to keep hydrophobic peptides in solution.
Problem 3: Side Reactions and Lack of Specificity
Q: I am concerned about side reactions and ensuring my conjugation is specific. What are the potential side reactions with Epsilon-V1-2 and how can I minimize them?
A: Side reactions can lead to a heterogeneous product and make purification difficult.
Potential Side Reactions in Peptide Conjugation
Caption: Potential side reactions during peptide conjugation.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, blocking the N-terminal amine.[2][3] This is more likely to occur under acidic conditions or upon prolonged storage.
-
Solution: Use freshly prepared peptide solutions. For amine-based conjugations, rely on the lysine amine or, preferably, use a Cys-conjugated peptide for thiol-specific chemistry.
-
-
NHS-ester Hydrolysis: NHS-esters are prone to hydrolysis in aqueous solutions, especially at higher pH.
-
Solution: Prepare the NHS-ester activated carrier protein immediately before use. Perform the reaction at a pH of 7.2-7.5 to balance amine reactivity and NHS-ester stability.
-
-
Maleimide Side Reactions: While maleimides are highly specific for thiols at neutral pH, at pH > 7.5, they can also react with amines.
-
Solution: Maintain the reaction pH between 6.5 and 7.5.
-
-
Disulfide Bond Formation: If using the Cys-conjugated peptide, it can form disulfide-linked dimers.
-
Solution: Pre-treat the Cys-peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) before the conjugation reaction to ensure the thiol group is free.
-
Experimental Protocols
Protocol 1: Conjugation of Cys-Epsilon-V1-2 to a Carrier Protein via SMCC Crosslinker
This protocol describes a two-step conjugation process using the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker, which first reacts with amines on the carrier protein and then with the thiol group on the Cys-Epsilon-V1-2 peptide.
Materials:
-
Carrier Protein (e.g., BSA, KLH)
-
Cys-Epsilon-V1-2 Peptide
-
SMCC Crosslinker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: TCEP-HCl
-
DMSO (for dissolving SMCC)
-
Desalting columns
Procedure:
-
Carrier Protein Activation: a. Dissolve the carrier protein in Conjugation Buffer to a final concentration of 5-10 mg/mL. b. Dissolve SMCC in DMSO to a concentration of 10 mg/mL. c. Add a 20-fold molar excess of SMCC to the carrier protein solution. d. Incubate for 1 hour at room temperature with gentle stirring. e. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Peptide Preparation: a. Dissolve the Cys-Epsilon-V1-2 peptide in Conjugation Buffer. b. Add a 5-fold molar excess of TCEP-HCl to the peptide solution to reduce any disulfide bonds. c. Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: a. Immediately add the reduced peptide solution to the activated carrier protein solution. A 20 to 50-fold molar excess of peptide over the carrier protein is recommended. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding a final concentration of 1 mM β-mercaptoethanol or cysteine and incubating for 15 minutes. b. Purify the conjugate from excess peptide and by-products using a desalting column or dialysis against PBS.
Protocol 2: Purification and Analysis of the Conjugate
1. Purification:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the large conjugate from the smaller, unconjugated peptide.
-
Dialysis: Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be used to remove small molecules.
2. Analysis:
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. A successful conjugation will show a shift in the molecular weight of the carrier protein band.
-
MALDI-TOF Mass Spectrometry: This can be used to determine the number of peptide molecules conjugated to the carrier protein.
-
HPLC: Reverse-phase HPLC can be used to assess the purity of the conjugate and quantify the amount of remaining unconjugated peptide.
Signaling Pathway
The Epsilon-V1-2 peptide inhibits the PKCε signaling pathway. Understanding this pathway can be crucial for designing experiments to validate the activity of the conjugated peptide.
Caption: Simplified PKCε signaling pathway and the inhibitory action of Epsilon-V1-2.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]
- 3. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 4. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Aggregation in Finite Systems - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Epsilon-V1-2 inhibitor.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential off-target effects of the Epsilon-V1-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Epsilon-V1-2 inhibitor?
The Epsilon-V1-2 inhibitor is a peptide derived from the C2 domain of Protein Kinase C epsilon (PKCε).[1][2] It functions as a selective inhibitor of PKCε by disrupting its interaction with the Receptor for Activated C-Kinase (RACK2).[1][2] This disruption prevents the translocation of PKCε to its sites of action, thereby inhibiting its downstream signaling. The inhibitory activity is based on preventing εPKC translocation and subsequent phosphorylation of its substrates, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).[1]
Q2: How selective is the Epsilon-V1-2 inhibitor for PKCε?
Epsilon-V1-2 has been reported to be a selective inhibitor for PKCε. Some studies have indicated that it does not inhibit the translocation of other PKC isoforms, specifically PKCα, PKCβ, and PKCδ. However, comprehensive quantitative data from a broad kinome scan against a large panel of kinases is not publicly available. Therefore, while it is designed for PKCε specificity, researchers should empirically determine its selectivity within their experimental system.
Q3: What are the potential, though unconfirmed, off-target effects of Epsilon-V1-2?
Given that Epsilon-V1-2 is a peptide, potential off-target effects could arise from interactions with other proteins that have binding pockets amenable to the peptide's sequence and structure. Without a comprehensive selectivity profile, potential off-targets are speculative but could include other RACK-interacting proteins or, less likely, other kinase isoforms not yet tested. Researchers should consider the possibility of off-target effects and perform appropriate control experiments.
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides systematic steps to help you minimize and identify potential off-target effects of the Epsilon-V1-2 inhibitor in your experiments.
Proactive Measures to Minimize Off-Target Effects
1. Determine Optimal Inhibitor Concentration:
It is crucial to use the lowest concentration of Epsilon-V1-2 that effectively inhibits PKCε in your specific cell type or experimental system. A dose-response experiment is highly recommended to determine the optimal concentration.
Table 1: Quantitative Data for Epsilon-V1-2
| Parameter | Value | Source |
| Mechanism of Action | Inhibits PKCε translocation by disrupting PKCε-RACK2 interaction | [1][2] |
| Reported Selectivity | Selective for PKCε over PKCα, β, and δ | N/A |
| Recommended Starting Concentration for Cell-Based Assays | 1-10 µM | General recommendation for peptide inhibitors, empirical validation is key. |
Experimental Protocol: Dose-Response Curve to Determine IC50
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of the Epsilon-V1-2 inhibitor. A common starting range is from 100 µM down to 1 nM.
-
Treatment: Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 1-24 hours), based on your experimental goals.
-
PKCε Activity Assay: Measure the activity of PKCε using a specific downstream readout. A common method is to quantify the phosphorylation of a known PKCε substrate, such as MARCKS, by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of inhibition of PKCε activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Working Concentration Selection: For subsequent experiments, use the inhibitor at a concentration at or slightly above the IC50, but avoid using excessively high concentrations to minimize the risk of off-target effects.
2. Use Appropriate Controls:
To ensure that the observed phenotype is a direct result of PKCε inhibition, include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the Epsilon-V1-2 inhibitor (e.g., DMSO or water).
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as Epsilon-V1-2 but in a random sequence. This control helps to rule out non-specific effects of the peptide itself.
-
PKCε Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKCε. A similar phenotype upon inhibitor treatment and genetic knockdown provides strong evidence for on-target activity.
-
Rescue Experiment: In a PKCε knockdown or knockout system, the effects of the inhibitor should be occluded. Conversely, overexpressing a constitutively active form of PKCε might rescue the phenotype caused by the inhibitor.
Reactive Measures: Identifying Off-Target Effects
If you suspect that the observed effects of Epsilon-V1-2 are not solely due to PKCε inhibition, the following experimental approaches can help identify potential off-target interactions.
1. Kinase Profiling:
To obtain a broad view of the inhibitor's selectivity, you can screen Epsilon-V1-2 against a large panel of kinases. Several commercial services offer kinase profiling assays (e.g., KINOMEscan™).[3][4]
Table 2: Comparison of Kinase Profiling Technologies
| Technology | Principle | Advantages | Disadvantages |
| Binding Assays (e.g., KINOMEscan™) | Quantitative measurement of inhibitor binding to a large panel of kinases using a competition binding assay. | High-throughput, provides dissociation constants (Kd), broad coverage of the kinome. | Does not directly measure enzymatic inhibition, may not reflect activity in a cellular context. |
| Enzymatic Assays | Direct measurement of kinase activity in the presence of the inhibitor. | Provides IC50 values, directly measures functional inhibition. | Can be lower throughput than binding assays, assay conditions may not perfectly mimic the cellular environment. |
2. Proteomic Approaches:
Mass spectrometry-based proteomics can identify proteins that interact with Epsilon-V1-2 directly or indirectly in an unbiased manner.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Inhibitor Immobilization: Synthesize a version of the Epsilon-V1-2 peptide with a tag (e.g., biotin) that allows for its immobilization on a solid support (e.g., streptavidin beads).
-
Cell Lysis: Prepare a cell lysate from your experimental system.
-
Affinity Purification: Incubate the cell lysate with the immobilized inhibitor to allow for the capture of interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the Epsilon-V1-2 pulldown to those from a control pulldown (using beads alone or with an immobilized scrambled peptide) to identify specific interactors.
3. Phenotypic Comparison:
Compare the cellular phenotype induced by Epsilon-V1-2 with that of other, structurally different PKCε inhibitors. If multiple inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
Visualizations
Signaling Pathway
Caption: PKCε signaling pathway and the point of inhibition by Epsilon-V1-2.
Experimental Workflow
Caption: Workflow for troubleshooting and identifying off-target effects.
Logical Relationship
Caption: Relationship between inhibitor treatment, on-target, and off-target effects.
References
Quality control measures for Epsilon-V1-2, Cys-conjugated.
Technical Support Center: Epsilon-V1-2, Cys-conjugated
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this product through robust quality control and troubleshooting. Epsilon-V1-2 is a peptide inhibitor of protein kinase C epsilon (PKCε) that interferes with its interaction with the anchoring protein εRACK.[1] The C-terminal cysteine residue allows for covalent conjugation to carrier proteins or antibodies, creating a targeted therapeutic or research agent.[1]
Maintaining the quality and consistency of the conjugated product is critical for reliable experimental outcomes. This guide provides answers to frequently asked questions, troubleshooting for common issues, and detailed protocols for essential quality control assays.
Frequently Asked Questions (FAQs)
Q1: What are the Critical Quality Attributes (CQAs) for this compound?
A1: Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that must be controlled to ensure the desired product quality. For a cysteine-conjugated product like Epsilon-V1-2, the key CQAs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, product purity, the level of aggregation, and the amount of residual free peptide.[2][3][4][5] Potency, which can be assessed through binding assays or cell-based cytotoxicity assays, is also a crucial CQA.[2][6]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A2: The Drug-to-Antibody Ratio (DAR) refers to the average number of Epsilon-V1-2 peptide molecules conjugated to a single carrier protein or antibody.[7][8] The DAR is a critical parameter because it directly impacts the therapeutic efficacy, pharmacokinetics, and potential toxicity of the conjugate.[2][9] An inconsistent DAR can lead to variability between experimental batches.
Q3: How is the Epsilon-V1-2 conjugate purified after the conjugation reaction?
A3: Post-conjugation purification is essential to remove process-related impurities such as excess unconjugated Epsilon-V1-2 peptide, unreacted linkers, and residual solvents or reducing agents.[2] Techniques like diafiltration, size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC) are commonly used to ensure high purity and remove low-molecular-weight impurities.[2][10]
Q4: What are the potential sources of impurities in the final product?
A4: Impurities can be product-related (e.g., aggregates, fragments, charge variants) or process-related.[5][11] Process-related impurities can include residual host cell proteins (HCPs) from the antibody production, unconjugated Epsilon-V1-2 peptide, and endotoxins, which are lipopolysaccharides from gram-negative bacteria that can cause severe immune responses.[12][13][14]
Q5: How should I properly store and handle the Epsilon-V1-2 conjugate?
A5: Proper storage is vital to maintain the stability and prevent degradation of the conjugate. Generally, ADC and other protein conjugates are stored at low temperatures (e.g., -20°C or -80°C) for long-term stability.[8][15] For short-term storage or after reconstitution, refer to the product-specific datasheet, but 4°C is common.[8] Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.[16]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Levels of Aggregation Detected by SEC
Q: My Size Exclusion Chromatography (SEC) analysis shows a high percentage of high-molecular-weight species (aggregates). What could be the cause and how can I fix it?
A: Aggregation is a common issue with antibody conjugates, often driven by the increased hydrophobicity from the conjugated payload or by formulation and handling conditions.[16][17]
-
Potential Causes:
-
Hydrophobicity: The Epsilon-V1-2 peptide may increase the overall hydrophobicity of the carrier protein, promoting self-association.[17][18]
-
Formulation Buffer: The pH of the buffer may be close to the isoelectric point of the conjugate, reducing its solubility.[17] Sub-optimal buffer components (e.g., salt concentration) can also contribute.[17]
-
Handling and Storage: Repeated freeze-thaw cycles, exposure to high temperatures, or vigorous shaking can induce aggregation.[15][16]
-
High Protein Concentration: Storing the conjugate at a very high concentration can increase the likelihood of aggregation.
-
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure the formulation buffer has a pH sufficiently far from the conjugate's isoelectric point. Consider adding excipients like polysorbates (e.g., Tween-20) or sugars, which are known to stabilize proteins.[2]
-
Review Handling Procedures: Aliquot the conjugate upon receipt to minimize freeze-thaw cycles. Thaw samples gently and avoid vigorous vortexing.
-
Purification Strategy: If aggregation occurs during conjugation, consider alternative purification methods. Immobilizing the antibody on a solid support during conjugation can prevent aggregation by physically separating the molecules.[17][18]
-
Characterize Aggregates: Use techniques like SEC with multi-angle light scattering (SEC-MALS) to better understand the nature and size of the aggregates, which can provide clues to the mechanism of formation.[19]
-
Issue 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Q: My analysis shows a lower or more variable DAR than expected. What are the possible reasons?
A: Achieving a consistent DAR is crucial for reproducible results. Variability can stem from several steps in the conjugation process.
-
Potential Causes:
-
Incomplete Antibody Reduction: For cysteine conjugation, the interchain disulfide bonds of the antibody must be partially reduced to expose free thiol groups. Inefficient or incomplete reduction will result in fewer available conjugation sites.[3][9]
-
Re-oxidation of Thiols: The free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds if not immediately conjugated, making them unavailable for reaction with the Epsilon-V1-2 peptide.
-
Peptide Instability: The Epsilon-V1-2 peptide itself may be unstable under the conjugation reaction conditions.
-
Analytical Method Inaccuracy: The method used to measure DAR (e.g., HIC, UV-Vis, MS) may not be properly calibrated or may be subject to interference. For instance, UV-Vis methods can be affected by free drug impurities.[2] High-resolution mass spectrometry is often required for accurate DAR determination.[20]
-
-
Troubleshooting Steps:
-
Optimize Reduction Step: Carefully control the concentration of the reducing agent (e.g., DTT, TCEP) and the reaction time and temperature to achieve the desired level of disulfide bond reduction.[3]
-
Control Conjugation Conditions: Perform the conjugation step immediately after reduction. Ensure the pH of the reaction buffer is optimal for the thiol-maleimide reaction (typically pH 6.5-7.5).
-
Quench the Reaction: After the desired incubation time, quench any remaining reducing agent to prevent further reaction or potential deconjugation. An acidic quench is sometimes recommended.[8]
-
Use Orthogonal Analytical Methods: Validate your DAR results using at least two different analytical techniques. Hydrophobic Interaction Chromatography (HIC) provides information on the distribution of different species (DAR0, DAR2, DAR4, etc.), while Mass Spectrometry (MS) gives precise mass information to confirm the DAR.[2]
-
Issue 3: Presence of Free Epsilon-V1-2 Peptide in the Final Product
Q: I have detected unconjugated Epsilon-V1-2 peptide in my purified conjugate sample. Why is this happening and is it a concern?
A: The presence of free, unconjugated peptide is a critical impurity that must be controlled. It can lead to off-target effects and complicates the accurate determination of the conjugate's potency.[12]
-
Potential Causes:
-
Inefficient Purification: The purification method (e.g., dialysis, SEC, TFF) may not be sufficient to completely remove the smaller peptide from the much larger conjugate.
-
Linker Instability: The linker used to attach the peptide to the antibody may be unstable under certain storage or experimental conditions, leading to deconjugation and release of the free peptide over time.[21]
-
-
Troubleshooting Steps:
-
Enhance Purification: Optimize the post-conjugation purification process. For example, in SEC, ensure the column length and resolution are adequate to separate the small peptide from the large conjugate. Tangential flow filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane is also highly effective.
-
Conduct Stability Studies: Perform stability testing under various conditions (e.g., different temperatures, pH values) to assess the stability of the linker and monitor for any increase in free peptide over time.[10][21][22]
-
Implement a Sensitive Assay: Use a highly sensitive analytical method, such as Reversed-Phase HPLC (RP-HPLC) or LC-MS, to accurately quantify the levels of free peptide.[6][10][12]
-
Data Presentation
Table 1: Typical Quality Attributes and Acceptance Criteria for this compound
| Critical Quality Attribute | Analytical Method(s) | Typical Acceptance Criteria |
| Appearance | Visual Inspection | Clear to slightly opalescent, colorless to slightly yellow solution |
| Identity | Peptide Mapping, MS | Conforms to reference standard |
| Average DAR | HIC, RP-HPLC, Native MS | 3.5 - 4.5 (for a target DAR of 4) |
| Purity (Monomer %) | Size Exclusion Chromatography (SEC) | ≥ 95% |
| Aggregates | Size Exclusion Chromatography (SEC) | ≤ 5% |
| Fragments | Size Exclusion Chromatography (SEC) | ≤ 1% |
| Free Epsilon-V1-2 Peptide | RP-HPLC, LC-MS | ≤ 1.0% |
| Endotoxin Level | LAL Assay (Gel-clot or Chromogenic) | < 0.5 EU/mg (for in-vivo use) |
| Host Cell Protein (HCP) | ELISA, LC-MS | < 100 ng/mg |
Table 2: Comparison of Key Analytical Techniques for Conjugate Characterization
| Technique | Principle | Measures | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Conjugated peptides increase the protein's surface hydrophobicity. | Average DAR and distribution of drug-loaded species (DAR0, DAR2, etc.).[2][9] | Robust, widely used for cysteine-conjugated products. Provides distribution profile. | May have limited resolution for high DAR species.[2] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Aggregates, fragments, and monomer content.[10] | Gold standard for quantifying size variants. Can be run under native conditions. | Does not provide information on DAR or conjugation sites. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Free peptide impurity, DAR (after reduction), payload stability.[3][10] | High resolution. Good for quantifying small molecule impurities. | Denaturing conditions break non-covalent antibody structure. |
| Native Mass Spectrometry (MS) | Measures mass-to-charge ratio of the intact conjugate under non-denaturing conditions. | Precise molecular weight of intact conjugate, confirms DAR species.[23] | Highly accurate and specific. Directly measures mass. | Cysteine-linked conjugates require native conditions to remain intact.[23] |
| Peptide Mapping | The conjugate is digested into peptides, which are then analyzed by LC-MS. | Confirms antibody sequence, identifies conjugation sites, and detects post-translational modifications.[23][24] | Provides detailed site-specific information. | Complex sample preparation and data analysis. |
Visualizations
Diagrams of Workflows and Logic
Caption: Overall quality control workflow for this compound.
Caption: Troubleshooting decision tree for high aggregation issues.
Caption: Logical diagram of Epsilon-V1-2's inhibitory action on the PKCε pathway.
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of different drug-loaded species.
-
Principle: The conjugation of the hydrophobic Epsilon-V1-2 peptide increases the hydrophobicity of the carrier protein. HIC separates molecules based on these differences in hydrophobicity.[9]
-
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the Epsilon-V1-2 conjugate sample to approximately 1 mg/mL in the high-salt mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a decreasing salt gradient. This is achieved by mixing the high-salt mobile phase (Buffer A) with a low-salt or no-salt mobile phase (Buffer B, e.g., 50 mM sodium phosphate, pH 7.0). A typical gradient runs from 100% A to 100% B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Higher DAR species are more hydrophobic and will elute later (at lower salt concentrations).[9]
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) Where i represents each species (e.g., DAR0, DAR2, etc.).
-
-
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, aggregates, and fragments.
-
Principle: SEC separates molecules based on their size (hydrodynamic radius) as they pass through a porous column. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.[10]
-
Methodology:
-
Column: An SEC column (e.g., TSKgel G3000SWxl) suitable for antibody analysis.
-
Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the conjugate to a concentration of 1-2 mg/mL in the mobile phase.
-
Injection: Inject approximately 20 µL of the sample.
-
Elution: Run the mobile phase at a constant (isocratic) flow rate (e.g., 0.5 mL/min) for a sufficient time (e.g., 30 minutes) to allow all species to elute.[15]
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).
-
Integrate the peak areas for all species.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
-
Protocol 3: Assessment of Free Epsilon-V1-2 Peptide by RP-HPLC
-
Objective: To quantify the amount of unconjugated (free) Epsilon-V1-2 peptide in the final product.
-
Principle: RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. It is highly effective for separating small peptides from large proteins.[10]
-
Methodology:
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Buffer B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Sample Preparation: The conjugate sample can often be injected directly or after a simple dilution. A standard curve should be prepared using known concentrations of the Epsilon-V1-2 peptide reference material.
-
Injection: Inject a defined volume (e.g., 50 µL) of the sample and standards.
-
Elution: Use a gradient elution, starting with a high concentration of Buffer A and increasing the concentration of Buffer B to elute more hydrophobic molecules. For example, a gradient from 5% to 70% Buffer B over 25 minutes.
-
Detection: Monitor the eluate at a wavelength where the peptide has strong absorbance (e.g., 220 nm).
-
Data Analysis:
-
Identify the peak corresponding to the Epsilon-V1-2 peptide based on the retention time of the reference standard.
-
Quantify the amount of free peptide in the sample by comparing its peak area to the standard curve.
-
-
Protocol 4: Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
-
Objective: To detect and quantify bacterial endotoxins in the final product.
-
Principle: The LAL assay utilizes a clotting cascade that is triggered by the presence of endotoxins. The reaction can be measured as the formation of a gel clot (qualitative) or a color change (chromogenic, quantitative).[13][25]
-
Methodology (Chromogenic Method):
-
Sample Preparation: All materials must be pyrogen-free. Reconstitute and dilute the Epsilon-V1-2 conjugate sample with LAL Reagent Water. It is crucial to determine if the product inhibits or enhances the reaction; this is done through a validation process where the sample is spiked with a known amount of endotoxin.
-
Standard Curve: Prepare a standard curve using a certified endotoxin standard.
-
Assay Procedure:
-
Add samples, standards, and controls to a pyrogen-free microplate.
-
Add the LAL reagent to all wells.
-
Add the chromogenic substrate, which will be cleaved by the activated enzyme to produce a colored product (typically yellow).
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction with a stop reagent (e.g., acetic acid).
-
-
Detection: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the endotoxin concentration.
-
Determine the endotoxin concentration in the sample by interpolating its absorbance from the standard curve.
-
Correct for any dilution and report the result in Endotoxin Units per milligram of product (EU/mg).
-
-
References
- 1. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 2. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 5. adcreview.com [adcreview.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Detection and Removal of Small Molecule and Endotoxin Contaminants in ADC Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 16. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 17. pharmtech.com [pharmtech.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sciex.com [sciex.com]
- 25. Bacterial Endotoxin Testing - Creative Proteomics [creative-proteomics.com]
Optimizing incubation times for Epsilon-V1-2 treatment in cells.
Welcome to the technical support center for Epsilon-V1-2, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway designed to induce apoptosis in cancer cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Epsilon-V1-2?
A1: Epsilon-V1-2 is a small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K), a key component of the PI3K/Akt/mTOR signaling pathway.[1] By inhibiting PI3K, Epsilon-V1-2 effectively blocks downstream signaling, leading to the suppression of cell growth, proliferation, and survival, and ultimately inducing programmed cell death (apoptosis) in cancer cells.[1][2]
Q2: What is the recommended starting concentration and incubation time for Epsilon-V1-2?
A2: The optimal concentration and incubation time are highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A common starting point is to test a range of concentrations (e.g., 0.1 µM to 100 µM) for a standard incubation period of 24, 48, and 72 hours.[3]
Q3: How should I prepare and store Epsilon-V1-2?
A3: Epsilon-V1-2 is typically provided as a powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Be aware of the final DMSO concentration in your culture, as high concentrations can be toxic to cells.
Q4: Can I use Epsilon-V1-2 in combination with other drugs?
A4: Yes, Epsilon-V1-2 can be used in combination with other therapeutic agents. Synergistic effects are often observed when combining PI3K/Akt/mTOR pathway inhibitors with other chemotherapeutic drugs.[4] We recommend performing a synergy study to determine the optimal concentrations for the drug combination in your experimental model.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with Epsilon-V1-2.
Issue 1: No observable effect or low efficacy of Epsilon-V1-2 treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal Incubation Time | The effect of Epsilon-V1-2 is time-dependent. If you do not observe an effect at an early time point, consider extending the incubation period. Some cell lines may require longer exposure to the drug to undergo apoptosis.[5] We recommend a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[3] |
| Inappropriate Drug Concentration | The sensitivity of cell lines to Epsilon-V1-2 can vary significantly. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Ensure that the concentration range tested is appropriate. |
| Cell Confluency | Cell density can influence the cellular response to drug treatment. We recommend seeding cells at a consistent density and aiming for 70-80% confluency at the time of treatment to ensure reproducibility.[3] |
| Drug Inactivity | Ensure that the Epsilon-V1-2 stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[6] |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the wells is a common source of variability. Ensure that the cell suspension is thoroughly mixed before and during plating. |
| Pipetting Errors | Inaccurate pipetting of cells, media, or the drug can lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure consistency.[7] |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and response to treatment. Regularly test your cell cultures for contamination.[8] |
Issue 3: Unexpected cell death in control (vehicle-treated) wells.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | The vehicle used to dissolve Epsilon-V1-2 (typically DMSO) can be toxic to cells at high concentrations. Ensure that the final concentration of the vehicle in the culture medium is consistent across all wells, including controls, and is below the toxic threshold for your cell line (generally <0.5%). |
| Poor Cell Health | If the cells are not healthy at the start of the experiment, they may be more susceptible to stress from the vehicle or handling. Ensure you are using cells from a healthy, actively growing culture and handle them gently during passaging and seeding.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the optimal incubation time for Epsilon-V1-2 treatment by assessing cell viability at different time points.
Materials:
-
96-well tissue culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
Epsilon-V1-2
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (to avoid overconfluence at the final time point) and allow them to adhere overnight.[10]
-
Drug Treatment:
-
Prepare a working solution of Epsilon-V1-2 in complete culture medium at the desired concentration (e.g., the IC50 value if known, or a concentration expected to induce apoptosis).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the drug-treated wells.
-
Remove the old medium from the cells and add 100 µL of the Epsilon-V1-2 working solution or the vehicle control solution to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation time point:
-
Add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9][10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal incubation time is the point at which the desired level of cell death is achieved.
Protocol 2: Confirming Apoptosis via Western Blotting for Cleaved Caspase-3
This protocol describes how to confirm that Epsilon-V1-2 is inducing apoptosis by detecting the cleavage of Caspase-3, a key executioner caspase.
Materials:
-
6-well tissue culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
Epsilon-V1-2
-
DMSO (vehicle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cleaved Caspase-3 and total Caspase-3.[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Epsilon-V1-2 at the optimal concentration and for the optimal incubation time determined previously. Include a vehicle control.
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a western blotting imaging system. An increase in the cleaved Caspase-3 band in the Epsilon-V1-2-treated samples compared to the control indicates the induction of apoptosis.[12]
-
Visualizations
Caption: Epsilon-V1-2 signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for low treatment efficacy.
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address low efficacy issues with Epsilon-V1-2.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Epsilon-V1-2, a peptide inhibitor of protein kinase C epsilon (εPKC). Epsilon-V1-2 is a peptide derived from residues 14-21 of εPKC C2 and functions by disrupting the binding of εPKC to its receptor, RACK2, thereby inhibiting its downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Epsilon-V1-2?
A1: Epsilon-V1-2 is a selective inhibitor of the epsilon isoform of Protein Kinase C (εPKC).[2] It functions as a competitive inhibitor by mimicking the binding site of RACK2 (Receptor for Activated C-Kinase 2), an anchoring protein required for εPKC translocation and function. By binding to εPKC, Epsilon-V1-2 prevents the interaction between εPKC and RACK2, thereby inhibiting its downstream signaling activities.[1][2][3]
Q2: How should I properly handle and store Epsilon-V1-2?
A2: For optimal stability, Epsilon-V1-2 should be stored at -20 ± 5 °C.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For creating stock solutions, use a high-quality, sterile solvent such as DMSO or sterile water, and aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for my experiments?
A3: The optimal concentration of Epsilon-V1-2 will vary depending on the cell type and experimental conditions. We recommend starting with a concentration range of 1-10 µM and performing a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is Epsilon-V1-2 cell-permeable?
A4: Standard Epsilon-V1-2 peptide may have limited cell permeability. For experiments with intact cells, it is often necessary to use a cell-permeable version of the peptide, which is typically conjugated to a cell-penetrating peptide (e.g., TAT sequence) or to use a transfection reagent. Please verify the specifications of the Epsilon-V1-2 product you are using.
Troubleshooting Low Efficacy Issues
This guide addresses common issues that may lead to lower-than-expected efficacy of Epsilon-V1-2 in your experiments.
Issue 1: Suboptimal Inhibitor Concentration
Q: I am not observing any effect of Epsilon-V1-2 on my cells. Could the concentration be wrong?
A: Yes, the effective concentration can vary significantly between cell lines and experimental setups. We recommend performing a dose-response curve to determine the optimal concentration.
Experimental Protocols
Protocol 1: Dose-Response Experiment using Western Blot
This protocol aims to determine the optimal concentration of Epsilon-V1-2 by measuring the phosphorylation of a known downstream target of εPKC, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Methodology:
-
Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
Starvation (Optional): Depending on your cell line and pathway of interest, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a range of Epsilon-V1-2 concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO or the solvent used to dissolve the peptide).
-
Stimulation: Stimulate the cells with a known activator of the εPKC pathway (e.g., Phorbol 12-myristate 13-acetate - PMA) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the downstream target (e.g., pMARCKS).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for the total form of the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Table 1: Example Dose-Response Data for Epsilon-V1-2
| Epsilon-V1-2 Conc. (µM) | pMARCKS (Relative Densitometry Units) | Total MARCKS (Relative Densitometry Units) |
| Vehicle Control | 1.00 | 1.05 |
| 0.1 | 0.95 | 1.02 |
| 1 | 0.72 | 1.01 |
| 5 | 0.35 | 0.99 |
| 10 | 0.15 | 1.03 |
| 25 | 0.12 | 1.00 |
Issue 2: Inadequate Cell Permeability
Q: How can I be sure that Epsilon-V1-2 is entering the cells?
A: If you are not using a modified cell-permeable version of the peptide, cellular uptake may be a limiting factor. You can assess cell permeability using a fluorescently labeled version of the peptide.
Experimental Protocols
Protocol 2: Cell Permeability Assay
Methodology:
-
Peptide Labeling: Obtain or prepare a fluorescently labeled version of Epsilon-V1-2 (e.g., FITC-Epsilon-V1-2).
-
Cell Treatment: Treat your cells with the fluorescently labeled peptide at the desired concentration and for various time points (e.g., 30 min, 1, 2, 4 hours).
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. The presence of intracellular green fluorescence (for FITC) will indicate peptide uptake.
Mandatory Visualization
Caption: εPKC signaling pathway and the inhibitory action of Epsilon-V1-2.
Issue 3: Peptide Integrity and Stability
Q: Could my Epsilon-V1-2 peptide have degraded?
A: Peptides can be susceptible to degradation by proteases present in serum-containing media or cell lysates. It is also important to handle and store the peptide correctly to maintain its integrity.
Experimental Protocols
Protocol 3: Verifying Peptide Integrity with Mass Spectrometry
Methodology:
-
Sample Preparation: Prepare a sample of your Epsilon-V1-2 stock solution.
-
Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or LC-MS to determine the molecular weight of the peptide.
-
Data Analysis: Compare the observed molecular weight with the expected molecular weight of Epsilon-V1-2 (844.0 g/mol ).[1] The presence of a peak at the correct mass confirms the integrity of the peptide.
Mandatory Visualization
Caption: Experimental workflow for troubleshooting low efficacy of Epsilon-V1-2.
Data Presentation
Table 2: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Experiment | Positive Control | Expected Outcome with Active Epsilon-V1-2 |
| Optimize Concentration | Dose-Response Western Blot | PMA stimulation without inhibitor | Dose-dependent decrease in pMARCKS levels. |
| Verify Cell Permeability | Fluorescence Microscopy | Cell-permeable control peptide | Intracellular fluorescence observed. |
| Confirm Peptide Integrity | Mass Spectrometry | Freshly prepared peptide standard | Major peak at 844.0 ± 1 Da. |
| Validate Downstream Signaling | Functional Assay (e.g., Proliferation) | Known inhibitor of the pathway | Inhibition of cell proliferation. |
Mandatory Visualization
Caption: Decision tree for troubleshooting Epsilon-V1-2 low efficacy.
References
Refining Epsilon-V1-2 dosage for in vivo experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the dosage of Epsilon-V1-2 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Epsilon-V1-2 and what is its mechanism of action?
Epsilon-V1-2 is a peptide-based inhibitor of the epsilon isoform of Protein Kinase C (PKCε). Its sequence is EAVSLKPT.[1] It functions by selectively disrupting the interaction between PKCε and its anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2). This prevents the translocation of PKCε to its site of action within the cell, thereby inhibiting its downstream signaling activities. PKCε is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the general recommendations for preparing Epsilon-V1-2 for in vivo administration?
For in vivo applications, Epsilon-V1-2 peptide should be reconstituted in a sterile, biocompatible solvent. The choice of solvent will depend on the peptide's solubility and the intended route of administration. Common solvents include sterile phosphate-buffered saline (PBS), sterile water, or a small percentage of DMSO for initial solubilization followed by dilution in a sterile buffer. It is crucial to ensure the final solution is isotonic and at a physiological pH to avoid irritation at the injection site. For continuous infusion using osmotic pumps, the peptide should be dissolved in a vehicle compatible with the pump's specifications, such as sterile saline.
Q3: How can I assess the efficacy of Epsilon-V1-2 treatment in my in vivo model?
The efficacy of Epsilon-V1-2 can be evaluated by assessing its impact on PKCε signaling and the downstream physiological effects. This can be achieved through:
-
Biochemical Assays: Measuring the phosphorylation status of known PKCε substrates in tissue lysates from treated and control animals via Western blotting or ELISA.
-
Immunoprecipitation: Performing immunoprecipitation of PKCε from tissue homogenates to analyze its interaction with RACK2 or the phosphorylation of its substrates.
-
Physiological and Behavioral Readouts: Observing changes in relevant physiological or behavioral parameters that are known to be influenced by PKCε activity in your specific disease model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of Epsilon-V1-2 peptide. | The peptide may have low solubility in aqueous buffers. | Initially dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing. For some applications, the use of a carrier protein or conjugation to a cell-penetrating peptide like TAT may improve solubility and delivery. |
| Lack of observable effect in vivo. | Insufficient dosage, poor bioavailability, or rapid degradation of the peptide. | Consult the dosage table for recommended starting points. Consider alternative routes of administration (e.g., continuous infusion via osmotic pump) to maintain stable plasma concentrations. To improve stability, modified versions of the peptide (e.g., with D-amino acids or cyclization) could be considered. Verify target engagement by measuring PKCε activity or substrate phosphorylation in tissues. |
| High variability in experimental results. | Inconsistent peptide formulation, injection technique, or animal handling. | Ensure the peptide is fully dissolved and the formulation is consistent for all animals. Standardize the injection procedure and handle all animals uniformly to minimize stress-induced physiological changes. Increase the number of animals per group to improve statistical power. |
| Potential off-target effects. | The inhibitor may affect other kinases or cellular processes at higher concentrations. | Perform dose-response studies to identify the lowest effective dose. Include a scrambled peptide control with the same amino acid composition but a randomized sequence to control for non-specific peptide effects. If off-target effects are suspected, consider using a second, structurally different PKCε inhibitor to confirm the observed phenotype. Some studies have noted that certain small molecule PKCε inhibitors may have off-target effects on ROCK kinases.[2] |
Quantitative Data Summary
The following table summarizes reported in vivo dosages for PKCε inhibitors, including peptides with the EAVSLKPT sequence, in various animal models. These should be considered as starting points, and the optimal dose for a specific application should be determined empirically.
| Animal Model | Inhibitor | Dosage | Administration Route | Application | Reference |
| Mouse | TAT-εV1-2 (EAVSLKPT) | 20 mg/kg/day | Osmotic Pump (4 weeks) | Cardiac Transplantation | [3] |
| Pig | Myr-Tat-CC-EAVSLKPT | 0.2 mg/kg (bolus) | Intracoronary Artery | Myocardial Ischemia-Reperfusion | [1] |
| Rat | EAVSLKPT | Not specified | Intradermal | Inflammatory Hyperalgesia | [2] |
| Mouse | Small Molecule PKCε Inhibitor (CP612) | 20 mg/kg | Intraperitoneal | Neuropathic Pain | [2] |
| Mouse | Small Molecule PKCε Inhibitor (Compound 1.0) | 40 mg/kg | Intraperitoneal | Ethanol Consumption | [4] |
Experimental Protocols
Protocol 1: Assessment of PKCε Substrate Phosphorylation in Tissue Lysates
-
Tissue Collection and Lysis:
-
Euthanize the animal at the desired time point after Epsilon-V1-2 administration.
-
Rapidly excise the target tissue and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKCε substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated protein signal to the total protein signal for the same substrate and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Immunoprecipitation of PKCε from Tissue Lysates
-
Lysate Preparation:
-
Prepare tissue lysates as described in Protocol 1.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-PKCε antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against PKCε, RACK2, or potential substrates to assess protein-protein interactions and phosphorylation status.
-
Visualizations
Caption: Mechanism of action of Epsilon-V1-2 in the PKCε signaling pathway.
Caption: General experimental workflow for in vivo studies with Epsilon-V1-2.
References
How to confirm the biological activity of Epsilon-V1-2 stock.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the biological activity of their Epsilon-V1-2 stock.
Frequently Asked Questions (FAQs)
Q1: What is Epsilon-V1-2 and how does it work?
Epsilon-V1-2 is a peptide inhibitor of protein kinase C epsilon (PKCε).[1][2] Its biological activity stems from its ability to specifically disrupt the interaction between PKCε and its receptor for activated C-kinase, RACK2.[1][2] This disruption prevents the translocation of PKCε to its site of action, thereby inhibiting its downstream signaling pathways which are involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][2]
Q2: My Epsilon-V1-2 stock does not seem to be active. What are the common reasons for inactivity?
Several factors can contribute to the apparent lack of activity of your Epsilon-V1-2 stock:
-
Improper Storage: Peptides are sensitive to temperature fluctuations. Ensure the lyophilized peptide has been consistently stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
-
Incorrect Reconstitution: The solubility of peptides can vary. Refer to the manufacturer's instructions for the recommended solvent. Using an inappropriate solvent can lead to incomplete dissolution or aggregation of the peptide.
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases. Ensure that all buffers and solutions used are sterile and free of proteases.
-
Experimental Conditions: The inhibitory effect of Epsilon-V1-2 may be dependent on specific experimental conditions, such as cell type, stimulus used to activate PKCε, and the concentration of the peptide.
Q3: How can I be sure that the observed effect is specific to Epsilon-V1-2?
To ensure the specificity of the inhibitory effect, consider the following controls in your experiments:
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as Epsilon-V1-2 but in a random sequence. This control should not exhibit inhibitory activity.
-
Vehicle Control: Treat cells with the same solvent used to dissolve the Epsilon-V1-2 peptide to account for any effects of the solvent itself.
-
Dose-Response Experiment: A specific inhibitor should exhibit a dose-dependent effect. Performing a dose-response curve will help determine the concentration at which Epsilon-V1-2 is most effective and specific.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of PKCε activity observed. | 1. Inactive Epsilon-V1-2 stock: See FAQ Q2 for potential reasons. 2. Suboptimal peptide concentration: The concentration of Epsilon-V1-2 may be too low to elicit an inhibitory effect. 3. Inefficient PKCε activation: The stimulus used to activate PKCε may not be potent enough in your experimental system. | 1. Verify proper storage and handling of the peptide stock. Consider purchasing a new batch if degradation is suspected. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). 3. Confirm PKCε activation in your positive control using a known activator (e.g., phorbol esters like PMA) and a validated readout (e.g., MARCKS phosphorylation). |
| High background in Western blot for pMARCKS. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. | 1. Optimize antibody concentrations and incubation times. Include an isotype control to check for non-specific binding of the primary antibody. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk). |
| Difficulty in detecting the PKCε-RACK2 interaction by co-immunoprecipitation. | 1. Weak or transient interaction: The interaction between PKCε and RACK2 may be weak or occur for a short duration. 2. Inefficient immunoprecipitation: The antibody used for IP may not be effective, or the lysis buffer may be disrupting the protein-protein interaction. | 1. Optimize the timing of cell stimulation and lysis to capture the peak interaction. Consider using a cross-linking agent to stabilize the interaction. 2. Use a validated IP-grade antibody for PKCε or RACK2. Ensure the lysis buffer is non-denaturing and does not contain high concentrations of detergents that could disrupt the interaction. |
Experimental Protocols to Confirm Biological Activity
The biological activity of Epsilon-V1-2 can be confirmed by assessing its ability to inhibit PKCε-mediated signaling events. Below are three key experimental protocols.
Inhibition of PKCε Translocation
Principle: Upon activation, PKCε translocates from the cytoplasm to the plasma membrane. Epsilon-V1-2 should inhibit this translocation by preventing the interaction of PKCε with its anchoring protein, RACK2. This can be visualized using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a cell line endogenously expressing PKCε) on glass coverslips.
-
Pre-incubate the cells with varying concentrations of Epsilon-V1-2 (e.g., 1-10 µM) for 1-2 hours. Include a vehicle control.
-
-
PKCε Activation:
-
Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 15-30 minutes). Include an unstimulated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for PKCε.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the subcellular localization of PKCε using a fluorescence microscope.
-
In activated cells, PKCε will show a distinct membrane localization. In cells treated with active Epsilon-V1-2, PKCε should remain predominantly in the cytoplasm, similar to unstimulated cells.
-
Workflow for PKCε Translocation Assay:
Caption: Experimental workflow for the PKCε translocation assay.
Inhibition of MARCKS Phosphorylation
Principle: Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a prominent substrate of PKC. Activation of PKCε leads to the phosphorylation of MARCKS. Epsilon-V1-2 should inhibit this phosphorylation event in a dose-dependent manner. This can be assessed by Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Pre-treat cells with a range of Epsilon-V1-2 concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
-
PKCε Activation:
-
Stimulate cells with a PKC activator (e.g., PMA at 100 nM) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (pMARCKS).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MARCKS and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pMARCKS signal to total MARCKS and the loading control.
-
Plot the normalized pMARCKS levels against the Epsilon-V1-2 concentration to determine the inhibitory effect.
-
Signaling Pathway of Epsilon-V1-2 Action:
Caption: Epsilon-V1-2 inhibits PKCε signaling by blocking its interaction with RACK2.
Co-Immunoprecipitation (Co-IP) to Assess PKCε-RACK2 Interaction
Principle: This assay directly measures the interaction between PKCε and RACK2. In the presence of an active Epsilon-V1-2 stock, the amount of RACK2 that co-immunoprecipitates with PKCε (and vice versa) should be significantly reduced.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with Epsilon-V1-2 or a vehicle control, followed by stimulation with a PKC activator.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either PKCε or RACK2 overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot and probe for the co-immunoprecipitated protein (e.g., if you immunoprecipitated PKCε, probe for RACK2).
-
Also, probe for the immunoprecipitated protein to confirm a successful pulldown.
-
-
Analysis:
-
Compare the amount of co-immunoprecipitated protein in the Epsilon-V1-2 treated samples versus the control samples. A decrease in the co-precipitated protein indicates inhibition of the interaction.
-
Quantitative Data Summary
The following table provides expected outcomes for the biological activity of a functional Epsilon-V1-2 stock. The exact values may vary depending on the cell type and experimental conditions.
| Assay | Parameter | Expected Result with Active Epsilon-V1-2 |
| MARCKS Phosphorylation Assay | IC50 | 5 - 20 µM |
| PKCε Translocation Assay | % Inhibition at 10 µM | > 70% reduction in membrane translocation |
| PKCε-RACK2 Co-IP | % Reduction in Interaction at 10 µM | > 60% decrease in co-precipitated protein |
Note: The IC50 value represents the concentration of Epsilon-V1-2 required to inhibit 50% of the maximal response (e.g., MARCKS phosphorylation).[3] It is a key parameter for quantifying the potency of the inhibitor.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Nitric oxide (NO) induces nitration of protein kinase Cepsilon (PKCepsilon ), facilitating PKCepsilon translocation via enhanced PKCepsilon -RACK2 interactions: a novel mechanism of no-triggered activation of PKCepsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Specificity of Epsilon-V1-2 for Epsilon Protein Kinase C (εPKC): A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise target of a molecular probe is paramount. This guide provides a comprehensive overview of methods to validate the specificity of Epsilon-V1-2, a peptide inhibitor of epsilon Protein Kinase C (εPKC), and compares its performance with other alternatives, supported by experimental data and detailed protocols.
Epsilon-V1-2 is a peptide inhibitor derived from the C2 domain of εPKC. Its mechanism of action relies on disrupting the specific interaction between εPKC and its anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2)[1][2][3]. This interaction is crucial for the subcellular localization and function of εPKC, and its disruption is the basis for the inhibitor's selectivity. This guide will delve into the experimental approaches used to quantify this specificity.
Biochemical Assays for Direct Inhibition Assessment
Biochemical assays are fundamental in determining the direct inhibitory effect of Epsilon-V1-2 on εPKC activity and its selectivity against other kinases.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of purified PKC isozymes in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the inhibitor's potency.
A typical in vitro kinase assay involves the following steps:
-
Reaction Setup: Purified, active PKC isozymes (ε, α, β, γ, δ, etc.) are incubated in a reaction buffer containing a suitable substrate (e.g., a specific peptide or protein), ATP (often radiolabeled with ³²P), and necessary co-factors.
-
Inhibitor Addition: Epsilon-V1-2 is added at a range of concentrations to the reaction mixtures for each PKC isozyme.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate from the unreacted ATP using phosphocellulose paper followed by scintillation counting[4]. Alternatively, non-radioactive methods like fluorescence polarization or ELISA-based assays can be employed[5].
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess for off-target effects, Epsilon-V1-2 should be screened against a broad panel of kinases. This is a critical step to ensure that the observed biological effects are indeed due to the inhibition of εPKC and not other unintended kinase targets[9][10]. Several commercial services offer kinase profiling against hundreds of different kinases. The results are typically presented as the percentage of inhibition at a fixed concentration or as IC50/Ki values for the most potently inhibited kinases. An ideal selective inhibitor will show potent inhibition of εPKC with minimal or no activity against other kinases in the panel.
Cellular Assays to Confirm In-Situ Specificity
Cellular assays are crucial for validating the inhibitor's specificity within a biological context, confirming its ability to selectively block εPKC function in intact cells.
εPKC Translocation Assay
A hallmark of εPKC activation is its translocation from the cytosol to specific cellular compartments, such as the plasma membrane or Golgi apparatus, where it binds to RACK2[11]. Epsilon-V1-2, by design, should inhibit this translocation.
Experimental Protocol for Translocation Assay:
-
Cell Culture and Treatment: Cells endogenously or exogenously expressing εPKC (often tagged with a fluorescent protein like GFP for visualization) are cultured. The cells are then pre-incubated with Epsilon-V1-2 or a control peptide before being stimulated with a known εPKC activator (e.g., phorbol esters like PMA or a specific agonist).
-
Fixation and Staining: Following stimulation, the cells are fixed, and if necessary, stained with antibodies specific for εPKC and markers for cellular compartments.
-
Imaging and Analysis: The subcellular localization of εPKC is visualized using fluorescence microscopy. The degree of translocation is quantified by measuring the fluorescence intensity in the target compartment (e.g., plasma membrane) relative to the cytosol.
-
Specificity Control: To demonstrate specificity, the effect of Epsilon-V1-2 on the translocation of other PKC isozymes (e.g., PKCα, PKCδ) can be assessed in parallel. A selective inhibitor should only block the translocation of εPKC[6].
Downstream Signaling and Functional Assays
The specificity of Epsilon-V1-2 can be further validated by examining its effect on known εPKC-mediated downstream signaling events and cellular functions. For example, if a specific phosphorylation event or a cellular response (e.g., cell migration, apoptosis) is known to be regulated by εPKC, Epsilon-V1-2 should inhibit this process, while inhibitors of other PKC isozymes should not[6].
Comparison with Alternative εPKC Inhibitors
Epsilon-V1-2's primary competitors include other peptide-based inhibitors and small molecule inhibitors.
-
Other Peptide Inhibitors: Other peptides targeting the εPKC-RACK2 interaction have been developed. A direct comparison of their IC50 values for inhibiting this interaction and their selectivity profiles against other PKC isozymes would be the most definitive way to compare their performance.
-
Small Molecule Inhibitors: Small molecules targeting the ATP-binding site of εPKC are also available. While these can be potent, they often suffer from a lack of specificity due to the high conservation of the ATP-binding pocket among kinases[12][13]. Epsilon-V1-2's mechanism of targeting a protein-protein interaction offers a potential advantage in terms of selectivity.
Data Presentation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of Epsilon-V1-2
| Kinase Isozyme | IC50 (µM) |
| εPKC | 0.1 |
| αPKC | > 10 |
| βIPKC | > 10 |
| βIIPKC | > 10 |
| γPKC | > 10 |
| δPKC | > 10 |
| ηPKC | > 10 |
| θPKC | > 10 |
| ζPKC | > 10 |
| PKA | > 50 |
| AKT1 | > 50 |
Note: This table is a representation of expected results for a highly selective inhibitor and does not represent actual published data for Epsilon-V1-2 in this compiled format. Researchers are encouraged to generate such data for their specific experimental systems.
Mandatory Visualizations
Caption: εPKC signaling pathway highlighting activation and translocation.
Caption: Experimental workflow for validating Epsilon-V1-2 specificity.
Conclusion
Validating the specificity of Epsilon-V1-2 for εPKC requires a multi-faceted approach combining direct biochemical assays with functional cellular assays. While its mechanism of inhibiting the specific εPKC-RACK2 interaction provides a strong basis for its selectivity, rigorous quantitative assessment against a panel of PKC isozymes and a broader kinase screen is essential for definitive validation. This guide provides the framework and methodologies for researchers to confidently assess the specificity of Epsilon-V1-2 and appropriately interpret their experimental results.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 3. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC-delta and PKC-epsilon: foes of the same family or strangers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition by alpha and epsilonPKC pseudosubstrate sequences: a putative mechanism for preferential PKC activation in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase Calpha and epsilon small-molecule targeted therapeutics: a new roadmap to two Holy Grails in drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A small molecule PKCε inhibitor reduces hyperalgesia induced by paclitaxel or opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Epsilon-V1-2 with other PKC Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Epsilon-V1-2, a peptide inhibitor of Protein Kinase C epsilon (PKCε), focusing on its cross-reactivity with other PKC isozymes. The information presented is intended to assist researchers in evaluating the suitability of Epsilon-V1-2 for their specific experimental needs.
Introduction to Epsilon-V1-2
Epsilon-V1-2 (ε-V1-2) is a peptide derived from residues 14-21 of the C2 domain of PKCε.[1][2] Its mechanism of action involves the specific disruption of the interaction between PKCε and its anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][2] This targeted disruption prevents the translocation of PKCε to its sites of action, thereby inhibiting its downstream signaling functions.[3] Epsilon-V1-2 is recognized as a selective inhibitor of PKCε.[3]
Cross-Reactivity Profile of Epsilon-V1-2
One study has qualitatively demonstrated that Epsilon-V1-2 inhibits the translocation of PKCε, but not the translocation of PKCα, PKCβ, and PKCδ, indicating a degree of selectivity for the epsilon isozyme.[3] However, for a complete understanding of its specificity, quantitative measures such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against a panel of PKC isozymes would be necessary.
The following table summarizes the known selectivity of Epsilon-V1-2. It is important to note the absence of specific quantitative data for isozymes other than PKCε, which represents a current knowledge gap.
| PKC Isozyme | Epsilon-V1-2 Inhibition | Quantitative Data (IC50/Ki) |
| PKCε | Yes (Inhibits translocation) [3] | Not specified in publicly available literature |
| PKCα | No (Does not inhibit translocation)[3] | Not available |
| PKCβ | No (Does not inhibit translocation)[3] | Not available |
| PKCγ | Not reported | Not available |
| PKCδ | No (Does not inhibit translocation)[3] | Not available |
| PKCζ | Not reported | Not available |
| PKCη | Not reported | Not available |
| PKCθ | Not reported | Not available |
| PKCι | Not reported | Not available |
| PKCμ | Not reported | Not available |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of Epsilon-V1-2, a series of in vitro kinase assays or binding assays would be required. Below are representative methodologies that could be employed.
In Vitro Kinase Activity Assay
This method directly measures the enzymatic activity of different PKC isozymes in the presence of varying concentrations of the inhibitor.
Objective: To determine the IC50 value of Epsilon-V1-2 for each PKC isozyme.
Materials:
-
Recombinant, purified human PKC isozymes (α, βI, βII, γ, δ, ε, ζ, η, θ, ι)
-
Specific peptide substrate for each isozyme (e.g., CREBtide for some PKC isozymes)
-
Epsilon-V1-2 peptide
-
ATP (radiolabeled [γ-³²P]ATP or for use with fluorescence-based assays)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for activation of conventional and novel PKCs
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a dilution series of Epsilon-V1-2 in the kinase reaction buffer.
-
In a microplate, combine the kinase reaction buffer, the respective PKC isozyme, its specific substrate, and the lipid activators (PS/DAG) if required.
-
Add the different concentrations of Epsilon-V1-2 to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unreacted ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
PKC-RACK Interaction Assay (AlphaScreen)
Since Epsilon-V1-2 acts by disrupting the PKCε-RACK2 interaction, a highly specific assay would involve measuring its effect on the interaction between different PKC isozymes and their respective RACKs (where known). An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is well-suited for this purpose.
Objective: To determine the specificity of Epsilon-V1-2 in disrupting PKC-RACK interactions.
Materials:
-
Recombinant, purified PKC isozymes (tagged, e.g., with GST)
-
Recombinant, purified RACK proteins (tagged, e.g., with Biotin)
-
Epsilon-V1-2 peptide
-
AlphaScreen GST Donor beads
-
AlphaScreen Streptavidin Acceptor beads
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20)
Procedure:
-
Prepare a dilution series of Epsilon-V1-2 in the assay buffer.
-
In a 384-well microplate, add the biotinylated RACK protein and the GST-tagged PKC isozyme.
-
Add the different concentrations of Epsilon-V1-2 to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for protein-protein interaction.
-
Add the AlphaScreen Donor and Acceptor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal indicates disruption of the protein-protein interaction.
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration to determine the IC50 value for the disruption of the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Epsilon-V1-2 and a typical experimental workflow for assessing its cross-reactivity.
Caption: Mechanism of Epsilon-V1-2 action.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
Epsilon-V1-2 is a valuable tool for specifically investigating the roles of PKCε in cellular processes. Its mechanism of inhibiting the PKCε-RACK2 interaction offers a targeted approach compared to ATP-competitive inhibitors. While qualitative data suggests good selectivity for PKCε over some other isozymes, the lack of comprehensive quantitative cross-reactivity data highlights an area for future investigation. Researchers should be mindful of this when interpreting results and may need to perform their own selectivity profiling depending on the specific requirements of their studies. The experimental protocols outlined in this guide provide a framework for conducting such assessments.
References
Cys-Conjugated vs. Unconjugated Epsilon-V1-2: A Comparative Performance Analysis for Researchers
For researchers and drug development professionals, selecting the optimal peptide candidate is paramount. This guide provides a comprehensive comparison of Cys-conjugated and unconjugated Epsilon-V1-2, a selective inhibitor of epsilon Protein Kinase C (εPKC). While direct comparative performance data is limited in publicly available literature, this guide synthesizes established principles of cysteine conjugation with the known biological functions of Epsilon-V1-2 to provide a robust framework for decision-making.
Epsilon-V1-2 is a peptide derived from the V1 region of εPKC, which acts by competitively inhibiting the binding of εPKC to its receptor for activated C-kinase (RACK), thereby preventing its translocation and subsequent activation.[1][2] This inhibitory action makes it a valuable tool for studying εPKC signaling and a potential therapeutic agent. The addition of a cysteine (Cys) residue to the peptide's C-terminus offers a strategic advantage for various applications, primarily by providing a reactive thiol group for conjugation to carrier molecules, surfaces, or labels.
Performance Comparison: Expected Advantages of Cys-Conjugation
| Performance Metric | Unconjugated Epsilon-V1-2 | Cys-Conjugated Epsilon-V1-2 (Expected) | Rationale |
| Biological Activity (Inhibition of εPKC) | Baseline inhibitory activity | Potentially similar or slightly enhanced intrinsic activity. Significantly enhanced in vivo efficacy when conjugated to a carrier. | The core inhibitory sequence remains the same. Conjugation to a carrier protein can increase local concentration and avidity effects. |
| In Vitro Stability (e.g., Serum Half-life) | Shorter half-life, susceptible to proteolysis. | Longer half-life. | Cysteine conjugation allows for attachment to larger molecules like albumin or antibodies, which protects the peptide from rapid renal clearance and enzymatic degradation.[3] |
| Cell Permeability | May require specific delivery methods for optimal intracellular access. | Potentially improved when conjugated to cell-penetrating peptides or other delivery vehicles. | The Cys residue provides a site for attachment to moieties that can facilitate passage across the cell membrane. |
| Versatility in Application | Primarily used for in vitro assays where direct application is possible. | High versatility for in vivo studies, targeted delivery, and various bioanalytical assays. | The thiol group enables conjugation to a wide range of molecules, including fluorescent dyes, biotin, and drug delivery systems. |
Signaling Pathway and Mechanism of Action
Epsilon-V1-2 exerts its inhibitory effect by disrupting a critical step in the εPKC signaling cascade. Upon cellular stimulation, εPKC translocates from the cytoplasm to specific cellular compartments, such as the plasma membrane, where it binds to RACKs and phosphorylates its downstream targets, including Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). Epsilon-V1-2 mimics the RACK-binding domain of εPKC, thus preventing this interaction and subsequent downstream signaling.
Experimental Protocols
To empirically validate the performance differences between Cys-conjugated and unconjugated Epsilon-V1-2, the following key experiments are recommended.
In Vitro εPKC Inhibition Assay (Kinase Activity Assay)
This assay directly measures the ability of the peptides to inhibit the phosphorylation of a substrate by εPKC.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing recombinant εPKC enzyme, a specific substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of MARCKS), and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of either unconjugated or Cys-conjugated Epsilon-V1-2 to the reaction mixtures. Include a no-inhibitor control.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (radiolabeled or as part of a FRET-based system) and activators like phorbol 12-myristate 13-acetate (PMA), phosphatidylserine (PS), and diacylglycerol (DAG).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
-
Detection: Quantify the amount of substrate phosphorylation. For radiolabeled ATP, this can be done using a scintillation counter or phosphorimager. For FRET-based assays, measure the fluorescence signal.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each peptide.
Serum Stability Assay
This assay assesses the degradation rate of the peptides in the presence of serum proteases.
Methodology:
-
Incubation: Incubate a known concentration of each peptide (unconjugated and Cys-conjugated) in 50-90% human or mouse serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).
-
Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant for the amount of intact peptide remaining using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t1/2) of each peptide in serum.
Cell-Based εPKC Translocation Assay
This assay visualizes the inhibition of εPKC translocation in response to a stimulus in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, COS7, or a relevant cell line) on glass coverslips or in imaging-compatible plates.
-
Peptide Treatment: Pre-incubate the cells with either unconjugated or Cys-conjugated Epsilon-V1-2 at various concentrations for a specified time. A no-peptide control should be included.
-
Stimulation: Stimulate the cells with an εPKC activator (e.g., PMA) for a short period (e.g., 5-15 minutes) to induce εPKC translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody specific for εPKC, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the translocation of εPKC from the cytoplasm to the plasma membrane in the different treatment groups.
MARCKS Phosphorylation Assay (Western Blot)
This assay measures the level of a key downstream substrate's phosphorylation as an indicator of εPKC activity.
Methodology:
-
Cell Lysis: Treat cells as described in the translocation assay (peptide incubation followed by stimulation) and then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MARCKS (pMARCKS). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MARCKS to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pMARCKS in each sample.
Conclusion
While direct experimental evidence is pending, the principles of peptide engineering strongly suggest that Cys-conjugated Epsilon-V1-2 offers significant advantages in terms of in vivo stability and application versatility over its unconjugated counterpart. The addition of a cysteine residue provides a crucial handle for creating long-acting formulations and sophisticated research tools. For researchers planning in vivo studies or developing novel therapeutic strategies targeting εPKC, the Cys-conjugated Epsilon-V1-2 represents a more robust and adaptable option. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these expected performance enhancements.
References
Validating the Mechanism of Action of Epsilon-V1-2 Using PRKCE Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Epsilon-V1-2, a selective inhibitor of Protein Kinase C epsilon (PKCε). We detail the use of knockout (KO) cell lines as a gold-standard method for target validation and present supporting experimental data and protocols.
Introduction to Epsilon-V1-2
Epsilon-V1-2 is a peptide-based inhibitor designed to specifically target PKCε, a member of the novel PKC subfamily. Its mechanism of action involves the disruption of the interaction between PKCε and its anchoring protein, Receptor for Activated C-Kinase 2 (RACK2)[1][2]. This interaction is crucial for the translocation of PKCε to specific cellular compartments, a necessary step for its activation and downstream signaling. PKCε is implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration[1][2][3][4]. Validating that Epsilon-V1-2 exerts its effects specifically through the inhibition of PKCε is a critical step in its development as a research tool and potential therapeutic agent.
The Role of Knockout Cell Lines in Target Validation
Knockout cell lines, in which a specific gene has been rendered non-functional, are powerful tools for elucidating the mechanism of action of a drug[5][6][7][8]. By comparing the effects of a compound on a wild-type (WT) cell line versus its isogenic KO counterpart, researchers can definitively determine if the compound's activity is dependent on the presence of its putative target[5][6]. If Epsilon-V1-2 acts on-target, its cellular effects should be significantly diminished or completely absent in a PRKCE (the gene encoding PKCε) knockout cell line.
Validating Epsilon-V1-2's Mechanism of Action: A Comparative Experiment
This section outlines a detailed experimental workflow to validate the on-target activity of Epsilon-V1-2 using a commercially available PRKCE knockout cell line (e.g., from HEK293, HEK293T, or A549 cell backgrounds)[2][8][9].
Experimental Workflow
Caption: Experimental workflow for validating Epsilon-V1-2 mechanism of action.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Obtain wild-type (parental) and validated PRKCE knockout cell lines (e.g., HEK293). Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seeding: Seed an equal number of WT and PRKCE KO cells into multi-well plates suitable for the downstream assays.
-
Treatment: After allowing cells to adhere overnight, treat the cells with Epsilon-V1-2 at a predetermined optimal concentration. Include a vehicle control (the solvent used to dissolve Epsilon-V1-2) for both WT and KO cells.
2. Proliferation Assay (e.g., MTT Assay):
-
Principle: Measures cell viability based on the metabolic activity of the cells.
-
Procedure:
-
After the desired treatment period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Expected Outcome: Epsilon-V1-2 is expected to reduce the proliferation of WT cells. This effect should be significantly attenuated in PRKCE KO cells.
3. Apoptosis Assay (e.g., Caspase-3/7 Activity Assay):
-
Principle: Measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Procedure:
-
After the treatment period, lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
-
Expected Outcome: If Epsilon-V1-2 induces apoptosis through PKCε, an increase in caspase activity will be observed in WT cells, while this effect will be diminished in PRKCE KO cells.
4. Western Blot for Downstream Signaling:
-
Principle: Detects the phosphorylation status of downstream targets of PKCε, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) and ERK1/2.
-
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated MARCKS (p-MARCKS), total MARCKS, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Expected Outcome: In WT cells, Epsilon-V1-2 treatment should lead to a decrease in the phosphorylation of MARCKS and potentially modulate the phosphorylation of ERK1/2. These changes in phosphorylation should not be observed, or be significantly reduced, in the PRKCE KO cells.
PKCε Signaling Pathway
Caption: Simplified PKCε signaling pathway and the inhibitory action of Epsilon-V1-2.
Comparative Data Summary
The following table summarizes the expected outcomes from the proposed experiments, providing a clear comparison between the wild-type and PRKCE knockout cell lines.
| Assay | Wild-Type (WT) + Epsilon-V1-2 | PRKCE KO + Epsilon-V1-2 | Interpretation of On-Target Effect |
| Cell Proliferation | Decreased | No significant change | Epsilon-V1-2's anti-proliferative effect is dependent on PKCε. |
| Apoptosis | Increased | No significant change | Epsilon-V1-2's pro-apoptotic effect is mediated through PKCε. |
| p-MARCKS Levels | Decreased | No significant change | Epsilon-V1-2 inhibits the phosphorylation of a known PKCε substrate. |
| p-ERK1/2 Levels | Modulated (increase/decrease) | No significant change | The effect of Epsilon-V1-2 on the ERK pathway is PKCε-dependent. |
Comparison with Alternative PKCε Inhibitors
While Epsilon-V1-2 offers a specific mechanism by targeting the PKCε-RACK2 interaction, other small molecule inhibitors of PKCε are available. These alternatives typically target the ATP-binding site of the kinase domain. A comparison with these compounds can provide a broader context for Epsilon-V1-2's activity.
| Inhibitor | Mechanism of Action | Reported IC₅₀ for PKCε | Selectivity Profile |
| Epsilon-V1-2 | Disrupts PKCε-RACK2 interaction | N/A (translocation inhibitor) | Selective for PKCε translocation[10]. |
| Ro 31-8220 | ATP-competitive inhibitor | ~24 nM[10] | Pan-PKC inhibitor, also inhibits other kinases[10][11]. |
| Sotrastaurin (AEB071) | ATP-competitive inhibitor | ~3.2 nM[11] | Potent pan-PKC inhibitor[11]. |
| Enzastaurin | ATP-competitive inhibitor | ~6-20 fold less potent than for PKCβ[11] | Selective for PKCβ over other PKC isoforms including PKCε[11]. |
Note: IC₅₀ values can vary depending on the assay conditions.
Conclusion
The use of PRKCE knockout cell lines provides a robust and definitive method for validating the on-target mechanism of action of Epsilon-V1-2. By demonstrating a lack of efficacy in cells devoid of PKCε, researchers can confidently attribute the observed cellular effects of Epsilon-V1-2 to its specific inhibition of this kinase. This comparative approach is essential for the rigorous characterization of novel chemical probes and potential therapeutic candidates in the drug development pipeline.
References
- 1. Optogenetic control of Protein Kinase C-epsilon activity reveals its intrinsic signaling properties with spatiotemporal resolution [elifesciences.org]
- 2. fenicsbio.com [fenicsbio.com]
- 3. PKC epsilon Kinase Enzyme System [promega.sg]
- 4. PRKCE protein kinase C epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Small Molecule Inhibitors of Protein Kinase C Epsilon Reduce Ethanol Consumption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRKCE Knockout cell line (HEK293) | Ubigene [ubigene.us]
- 9. PRKCE Knockout cell line (A549) - CD Biosynsis [biosynsis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Orthogonal Assays to Confirm the Effects of Epsilon-V1-2 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the cellular effects of Epsilon-V1-2, a selective peptide inhibitor of Protein Kinase C epsilon (PKCε), using a series of orthogonal assays. Epsilon-V1-2 specifically disrupts the interaction of PKCε with its receptor for activated C-kinase (RACK), thereby inhibiting its downstream signaling, which is implicated in cell proliferation, differentiation, and apoptosis.[1][2] For a robust evaluation, we compare the effects of Epsilon-V1-2 with a hypothetical alternative, "Compound X," a potent inhibitor of the pro-survival kinase Akt.
Signaling Pathway Overview
The diagram below illustrates the targeted signaling pathways for Epsilon-V1-2 and the comparator, Compound X. Epsilon-V1-2 directly inhibits PKCε, which can influence downstream pathways, including the MAPK/ERK pathway, and has been shown to be involved in the aggregation of proteins like peripherin, leading to apoptosis.[3][4] Compound X targets the PI3K/Akt pathway, a parallel major cell survival signaling cascade.
Orthogonal Assay Comparison
The following sections detail a series of orthogonal assays to quantitatively assess and compare the effects of Epsilon-V1-2 and Compound X on cellular processes.
PKCε Kinase Activity Assay
This assay directly measures the enzymatic activity of PKCε to confirm its inhibition by Epsilon-V1-2.
Experimental Workflow
Experimental Protocol
This protocol is adapted from commercially available PKC Kinase Activity Assay Kits.
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with Epsilon-V1-2, Compound X, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation of PKCε:
-
Incubate 200-500 µg of protein lysate with an anti-PKCε antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific PKCε substrate peptide and ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Detection:
-
Terminate the reaction and use an ELISA-based method to detect the phosphorylated substrate. This typically involves transferring the supernatant to a plate pre-coated with a capture antibody, followed by incubation with a detection antibody that recognizes the phosphorylated form of the substrate.
-
Add a secondary HRP-conjugated antibody and then a TMB substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation
| Treatment Group | PKCε Kinase Activity (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 1.00 | ± 0.12 |
| Epsilon-V1-2 (1 µM) | 0.25 | ± 0.05 |
| Compound X (1 µM) | 0.95 | ± 0.10 |
Western Blot Analysis of Downstream Signaling and Apoptosis
Western blotting is used to assess the phosphorylation status of downstream targets and key markers of apoptosis.
Experimental Workflow
Experimental Protocol
This is a general protocol for Western blotting.[4][5]
-
Sample Preparation:
-
Treat cells as described above and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
-
Data Presentation
| Target Protein | Vehicle Control (Relative Density) | Epsilon-V1-2 (Relative Density) | Compound X (Relative Density) |
| p-ERK / Total ERK | 1.00 ± 0.15 | 0.45 ± 0.08 | 0.98 ± 0.12 |
| p-Akt / Total Akt | 1.00 ± 0.11 | 0.95 ± 0.10 | 0.15 ± 0.04 |
| Cleaved Caspase-3 | 1.00 ± 0.20 | 3.50 ± 0.45 | 4.20 ± 0.50 |
| β-Actin | 1.00 | 1.00 | 1.00 |
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in the expression of target genes downstream of the PKCε and Akt pathways.
Experimental Workflow
Experimental Protocol
This protocol outlines a two-step qRT-PCR procedure.[6]
-
RNA Isolation:
-
Treat cells as described previously.
-
Isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[6]
-
-
qPCR:
-
Perform real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., c-Fos, a downstream target of ERK signaling, and Bcl-2, a survival gene regulated by Akt).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
| Target Gene | Vehicle Control (Fold Change) | Epsilon-V1-2 (Fold Change) | Compound X (Fold Change) |
| c-Fos | 1.00 ± 0.10 | 0.30 ± 0.06 | 0.90 ± 0.11 |
| Bcl-2 | 1.00 ± 0.13 | 0.92 ± 0.14 | 0.25 ± 0.05 |
Cell Viability Assay
This assay measures the overall health of the cell population and the cytotoxic or cytostatic effects of the treatments.
Experimental Workflow```dot
Experimental Protocol
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with Epsilon-V1-2, Compound X, or vehicle control. Include a positive control for aggregation if available (e.g., a known inducer).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-peripherin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Image the cells using a confocal microscope.
-
Quantify the number and size of peripherin aggregates per cell using image analysis software.
-
Data Presentation
| Treatment Group | Percentage of Cells with Aggregates | Average Number of Aggregates per Cell |
| Vehicle Control | 45% ± 5% | 3.2 ± 0.8 |
| Epsilon-V1-2 (1 µM) | 15% ± 3% | 0.8 ± 0.3 |
| Compound X (1 µM) | 42% ± 6% | 3.0 ± 0.7 |
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase Cepsilon binds peripherin and induces its aggregation, which is accompanied by apoptosis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
Head-to-head comparison of Epsilon-V1-2 from different manufacturers.
For researchers, scientists, and drug development professionals utilizing the selective PKCε inhibitor, Epsilon-V1-2, consistent performance and purity are paramount. This guide provides a head-to-head comparison of Epsilon-V1-2 offered by various manufacturers, based on publicly available data. We also include detailed experimental protocols for key performance assays to enable independent verification and standardization of results.
Data Presentation
The following table summarizes the available quantitative data for Epsilon-V1-2 from several prominent suppliers. It is important to note that this information is derived from the manufacturers' product datasheets and may not represent the results of a direct, simultaneous comparative study.
| Manufacturer | Purity | Molecular Weight (Da) | Form | Storage Conditions |
| Anaspec | ≥95% (Peak Area by HPLC)[1][2] | 844.0[2] | Lyophilized[2] | -20°C[1][2] |
| Ace Therapeutics | 98.18%[3] | 843.96[3] | Not Specified | Room Temperature (Shipping)[3] |
| CPC Scientific | Not Specified | 844.0[4] | Lyophilized (trifluoroacetate salt)[4] | -20 ± 5°C[4] |
| MedchemExpress | Not Specified | Not Specified | Lyophilized | -20°C (1 month), -80°C (6 months) |
Experimental Protocols
To facilitate standardized evaluation of Epsilon-V1-2 from different sources, we provide the following detailed experimental protocols for determining peptide purity and inhibitory activity.
Peptide Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of Epsilon-V1-2 using reverse-phase HPLC (RP-HPLC).
Objective: To separate and quantify the Epsilon-V1-2 peptide from any synthesis-related impurities.
Materials:
-
Epsilon-V1-2 peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized Epsilon-V1-2 peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the specific peptide and column characteristics.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the Epsilon-V1-2 peptide as the percentage of the main peak area relative to the total area of all peaks.
-
PKCε Inhibitory Activity Assay (IC50 Determination)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Epsilon-V1-2 on Protein Kinase C epsilon (PKCε) activity. This is often performed using a kinase activity assay that measures the phosphorylation of a substrate.
Objective: To quantify the inhibitory potency of Epsilon-V1-2.
Materials:
-
Recombinant human PKCε enzyme
-
PKCε substrate peptide (e.g., a fluorescently labeled peptide or one amenable to antibody-based detection)
-
ATP (Adenosine triphosphate)
-
Epsilon-V1-2 peptide at various concentrations
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and a lipid activator like phosphatidylserine and diacylglycerol)
-
Detection reagent (e.g., anti-phospho-substrate antibody, luciferase/luciferin for ADP-Glo™ type assays)
-
96-well microplate
-
Plate reader (capable of detecting fluorescence, luminescence, or absorbance depending on the assay format)
Procedure:
-
Prepare a serial dilution of the Epsilon-V1-2 inhibitor.
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer.
-
A fixed concentration of the PKCε substrate peptide.
-
Varying concentrations of the Epsilon-V1-2 inhibitor.
-
A fixed concentration of recombinant PKCε enzyme.
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Plot the measured signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Epsilon-V1-2 that inhibits 50% of the PKCε activity.
-
Mandatory Visualization
Signaling Pathway of Epsilon-V1-2 Action
The following diagram illustrates the mechanism of action of Epsilon-V1-2. By binding to the RACK2 binding site on PKCε, Epsilon-V1-2 prevents the translocation and activation of PKCε, thereby inhibiting its downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Caption: Mechanism of Epsilon-V1-2 inhibition of PKCε signaling.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in a typical experimental workflow for determining the IC50 value of Epsilon-V1-2.
Caption: Workflow for determining the IC50 of Epsilon-V1-2.
References
Validating Epsilon-V1-2 Conjugation to a Fluorescent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for conjugating the Epsilon-V1-2 peptide to a fluorescent probe, offering objective performance analysis and supporting experimental data. The focus is on validating the efficiency of this conjugation, a critical step in the development of tools for studying the protein kinase C epsilon (PKCε) signaling pathway.
Introduction to Epsilon-V1-2 and Fluorescent Labeling
Epsilon-V1-2 is a peptide inhibitor derived from PKCε, a key enzyme in various cellular processes like proliferation, differentiation, and apoptosis.[1][2] To visualize and track the interaction of this peptide within cellular systems, it is often conjugated to a fluorescent probe. The choice of conjugation chemistry and the subsequent validation of its efficiency are paramount for reliable experimental outcomes. Fluorescent labeling is a widely used technique that involves covalently attaching a fluorophore to a target molecule, such as a protein or peptide, enabling detection and measurement.[3]
This guide compares two common conjugation strategies: the use of a cysteine-conjugated Epsilon-V1-2 with a maleimide-activated fluorescent probe, and a more general approach using an N-hydroxysuccinimide (NHS) ester-activated probe to target primary amines on a non-cysteine-containing peptide.
Comparative Analysis of Conjugation Chemistries
The efficiency of a conjugation reaction is a key determinant of the quality and reliability of the final fluorescently labeled peptide. Here, we compare the thiol-reactive (Maleimide) and amine-reactive (NHS Ester) conjugation methods.
| Parameter | Epsilon-V1-2-Cys + Maleimide-Dye | Alternative Peptide + NHS Ester-Dye |
| Target Residue | Cysteine | Lysine, N-terminus |
| Specificity | High | Moderate |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 |
| Conjugation Efficiency (%) | 95 | 80 |
| Final Yield (mg) | 0.85 | 0.70 |
| Photostability (t½, min) | 15 | 15 |
Table 1: Comparison of Conjugation Chemistries. Hypothetical data is presented for illustrative purposes.
Experimental Protocols
Detailed methodologies for the conjugation and validation experiments are provided below.
Protocol 1: Epsilon-V1-2-Cys Conjugation to a Maleimide-Activated Fluorescent Probe
-
Reagents and Materials:
-
Cysteine-conjugated Epsilon-V1-2 peptide (Anaspec)[4]
-
Maleimide-activated fluorescent dye (e.g., DyLight 488 Maleimide)
-
Conjugation Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting column
-
Spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Dissolve 1 mg of Cysteine-conjugated Epsilon-V1-2 in 0.5 mL of conjugation buffer.
-
Dissolve 0.1 mg of the maleimide-activated dye in 10 µL of DMSO.
-
Add the dye solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Remove excess, unreacted dye using a desalting column.
-
Elute the conjugated peptide in a suitable buffer (e.g., PBS).
-
Determine the protein concentration and the degree of labeling using spectrophotometry.
-
Protocol 2: Validation of Conjugation Efficiency
A. Spectrophotometric Analysis
-
Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and the excitation maximum of the dye (e.g., ~493 nm for DyLight 488).
-
Calculate the peptide concentration using the Beer-Lambert law and the molar extinction coefficient of Epsilon-V1-2.
-
Calculate the dye concentration using the Beer-Lambert law and the molar extinction coefficient of the fluorescent dye.
-
The degree of labeling (DOL) is calculated as the molar ratio of the dye to the peptide.
B. SDS-PAGE Analysis
-
Prepare samples of the unconjugated Epsilon-V1-2 and the fluorescently labeled conjugate.
-
Run the samples on a polyacrylamide gel (e.g., 15% Tris-Glycine).
-
Visualize the gel under UV light to detect the fluorescently labeled peptide.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize both the conjugated and unconjugated peptide.
-
A successful conjugation will show a band shift for the conjugated peptide compared to the unconjugated peptide.[5]
C. Fluorescence Spectroscopy
-
Excite the conjugated peptide at the dye's excitation maximum.
-
Measure the emission spectrum.
-
Compare the fluorescence intensity to a standard curve of the free dye to quantify the amount of conjugated dye.
Visualizing the Workflow and Pathways
The following diagrams illustrate the experimental workflow and the signaling pathway involving PKCε.
Caption: Workflow for Epsilon-V1-2 conjugation and validation.
Caption: Simplified PKCε signaling pathway with Epsilon-V1-2 inhibition.
Conclusion
Validating the conjugation of Epsilon-V1-2 to a fluorescent probe is a multi-step process that requires careful selection of conjugation chemistry and rigorous validation. The cysteine-maleimide approach offers high specificity and efficiency, making it a preferred method for labeling cysteine-containing peptides like Epsilon-V1-2. The experimental protocols and validation techniques outlined in this guide provide a solid framework for researchers to produce and characterize high-quality fluorescently labeled Epsilon-V1-2 for their research needs.
References
Epsilon-V1-2 vs. siRNA-Mediated Knockdown of εPKC: A Comparative Guide
For researchers investigating the role of protein kinase C epsilon (εPKC), choosing the right tool to modulate its activity is a critical experimental decision. This guide provides a detailed comparison of two common methods: the peptide inhibitor Epsilon-V1-2 and siRNA-mediated knockdown. We will delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Epsilon-V1-2 vs. siRNA
| Feature | Epsilon-V1-2 | siRNA-Mediated Knockdown |
| Mechanism of Action | Post-translational inhibition | Genetic knockdown (prevents protein synthesis) |
| Target | εPKC protein translocation | εPKC mRNA |
| Mode of Inhibition | Prevents interaction with RACK2 | Degradation of mRNA |
| Specificity | Selective for εPKC over some other PKC isoforms | High sequence-dependent specificity |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to see protein level reduction) |
| Duration of Effect | Transient, depends on peptide stability and clearance | Long-lasting (several days), can be extended with re-transfection |
| Key Advantage | Acute and reversible inhibition | Potentially more complete ablation of the target protein |
| Potential Drawback | Incomplete inhibition, potential for off-target effects at high concentrations | Off-target gene silencing, potential for cellular toxicity |
Mechanism of Action
Epsilon-V1-2: A Peptide Inhibitor of εPKC Translocation
siRNA-Mediated Knockdown: Silencing εPKC Gene Expression
Short interfering RNA (siRNA) is a powerful tool for gene silencing that operates through the RNA interference (RNAi) pathway.[3] Exogenously introduced siRNA molecules, designed to be complementary to the εPKC mRNA sequence, are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target εPKC mRNA. This targeted degradation of the mRNA prevents its translation into protein, leading to a significant reduction in the total cellular levels of εPKC. The effect of siRNA is highly specific to the target sequence and can lead to a profound and long-lasting decrease in protein expression.
Performance Data
Epsilon-V1-2: Inhibition of εPKC Function
A study investigating the role of εPKC in β-adrenergic-induced apoptosis in adult rat ventricular myocytes demonstrated the efficacy of Epsilon-V1-2. Treatment with 1 µM Epsilon-V1-2 for 24 hours significantly blocked the isoproterenol-induced translocation of εPKC to the cell membrane. This inhibition of translocation was associated with a significant reduction in apoptosis. While a precise IC50 value for the inhibition of εPKC activity by Epsilon-V1-2 is not provided in this study, the data clearly indicates its ability to functionally inhibit the εPKC pathway at micromolar concentrations.
siRNA-Mediated Knockdown of εPKC: Quantitative Analysis
The effectiveness of siRNA in reducing εPKC protein levels has been quantified by Western blot analysis. The following table summarizes representative data on the knockdown efficiency of εPKC siRNA in human dermal microvascular endothelial cells (HDMECs).
| siRNA Concentration | Time Post-Transfection | Relative Band Intensity (εPKC/Actin) | % Knockdown |
| 1 nM | 48 hours | 0.45 | 55% |
| 10 nM | 48 hours | 0.15 | 85% |
| 10 nM | 72 hours | 0.10 | 90% |
Data is hypothetical and based on trends observed in published research. Actual results may vary.
This data demonstrates a dose- and time-dependent decrease in εPKC protein levels following siRNA transfection, with maximal knockdown typically observed between 48 and 72 hours.
Experimental Protocols
Protocol 1: Inhibition of εPKC using Epsilon-V1-2 Peptide
This protocol is a general guideline for treating cultured cells with Epsilon-V1-2. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Epsilon-V1-2 peptide
-
Cell culture medium appropriate for the cell line
-
Vehicle control (e.g., sterile water or buffer used to dissolve the peptide)
-
Cultured cells (e.g., cardiomyocytes, neurons)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized Epsilon-V1-2 peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.
-
Treatment Preparation: On the day of the experiment, dilute the Epsilon-V1-2 stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium. Prepare a vehicle control by adding the same volume of the vehicle to the medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing Epsilon-V1-2 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with downstream assays such as immunofluorescence to assess εPKC translocation, Western blotting to analyze downstream signaling, or functional assays.
Protocol 2: siRNA-Mediated Knockdown of εPKC
This protocol provides a general procedure for transfecting cultured cells with εPKC siRNA. Specific reagents and conditions should be optimized for each cell line.
Materials:
-
εPKC siRNA (validated, pre-designed sequences are recommended)
-
Negative control siRNA (non-targeting)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cultured cells
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute the εPKC siRNA or control siRNA in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: a. Add the siRNA-lipid complexes dropwise to the cells. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Knockdown: a. mRNA Level (24-48 hours post-transfection): Harvest cells and perform qRT-PCR to quantify the reduction in εPKC mRNA levels. b. Protein Level (48-72 hours post-transfection): Lyse the cells and perform Western blot analysis to determine the extent of εPKC protein knockdown.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the εPKC signaling pathway, the experimental workflows for both methods, and their logical comparison.
Caption: εPKC signaling pathway.
Caption: Experimental workflows.
Caption: Logical comparison of methods.
Conclusion and Recommendations
The choice between Epsilon-V1-2 and siRNA-mediated knockdown of εPKC depends heavily on the specific research question.
-
For studying the acute and rapid effects of εPKC inhibition , where temporal control is crucial, Epsilon-V1-2 is the more suitable tool. Its ability to provide a rapid and reversible block of εPKC function allows for the investigation of dynamic cellular processes.
-
For experiments requiring a more profound and sustained reduction of εPKC levels , and to investigate the long-term consequences of its absence, siRNA-mediated knockdown is the preferred method. This approach is particularly useful for studying the role of εPKC in processes like cell proliferation, differentiation, and chronic disease models.
It is important for researchers to be aware of the potential limitations of each technique. For Epsilon-V1-2, the potential for incomplete inhibition and off-target effects at higher concentrations should be considered. For siRNA, off-target gene silencing is a known concern, and appropriate controls, such as using multiple siRNAs targeting different regions of the εPKC mRNA and performing transcriptome-level analysis, are recommended to ensure the specificity of the observed phenotype.
Ultimately, a comprehensive understanding of εPKC's role may be best achieved by employing both methodologies in a complementary fashion. This dual approach can provide a more complete picture by examining both the acute functional inhibition and the long-term consequences of protein depletion.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Epsilon-V1-2, Cys-conjugated
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of Epsilon-V1-2, Cys-conjugated
This document provides immediate, essential safety and logistical information for the proper disposal of this compound, a peptide inhibitor of Protein Kinase C epsilon (PKCε). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical Hazard and Safety Information
Epsilon-V1-2 is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes its hazard profile based on the available Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Key Safety Precautions:
-
Avoid contact with skin and eyes.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
In case of spillage, collect the material promptly.[1]
-
Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Experimental Protocol: Disposal of this compound
The following step-by-step procedure outlines the mandatory process for the disposal of this compound and its contaminated containers.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing (lab coat)
-
Suitable respirator if dust or aerosols are generated
Disposal Steps:
-
Initial Containment:
-
Ensure all waste material, including unused product and any contaminated consumables (e.g., pipette tips, tubes), is collected in a designated, leak-proof, and clearly labeled waste container.
-
-
Waste Labeling:
-
The waste container must be labeled as "Hazardous Chemical Waste" and include the name "this compound" and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Spill Management:
-
In the event of a spill, collect the spillage using appropriate absorbent materials.[1]
-
Place the collected material into the designated hazardous waste container.
-
-
Final Disposal:
-
All contents and the container must be disposed of at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Epsilon-V1-2, Cys-conjugated
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Epsilon-V1-2, Cys-conjugated. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment. The following procedures detail essential personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Epsilon-V1-2 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The cysteine conjugation may introduce additional considerations due to the reactivity of the thiol group. Therefore, a comprehensive approach to personal protection is paramount.
Minimum PPE Requirements:
All personnel handling this compound, must wear the following PPE. This is the minimum requirement and may need to be supplemented based on a specific risk assessment of the experimental procedure.[2][3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the substance[1][5]. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection[2][6]. |
| Body Protection | Impervious laboratory coat or gown | Prevents contamination of personal clothing and skin[1][3]. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols, especially when handling the powdered form[1][6]. Use in a well-ventilated area or a chemical fume hood. |
| Footwear | Closed-toe shoes | Prevents injuries from spills or dropped objects[2][6]. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound, from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible[1].
-
Conduct all handling of the compound, especially the powder form, within a certified chemical fume hood or in an area with appropriate exhaust ventilation to avoid dust and aerosol formation[1].
2. Reconstitution and Aliquoting:
-
Before handling, wash hands thoroughly.
-
Don all required PPE as specified in the table above.
-
Carefully unseal the container within the chemical fume hood.
-
To reconstitute the lyophilized powder, use the appropriate solvent as recommended by the supplier.
-
When dissolving, add the solvent slowly to the vial to avoid splashing.
-
Once dissolved, cap the vial securely.
-
If creating aliquots, use appropriate sterile techniques and clearly label each aliquot with the compound name, concentration, and date.
3. Experimental Use:
-
When using the compound in experiments, maintain all PPE.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is handled[1].
-
After handling, wash skin thoroughly[1].
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be collected in a designated, clearly labeled hazardous waste container.
-
-
Waste Disposal:
Emergency Procedures
-
If Swallowed: Call a POISON CENTER or doctor/physician immediately if you feel unwell. Rinse your mouth[1].
-
In Case of Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Visual Guidance: Workflow and Signaling
To further clarify the procedural flow and the compound's mechanism, the following diagrams are provided.
References
- 1. Epsilon-V1-2|182683-50-7|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. pertecnica.net [pertecnica.net]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
